molecular formula C6H10F3NO2 B1210823 5,5,5-Trifluoroleucine CAS No. 2792-72-5

5,5,5-Trifluoroleucine

カタログ番号: B1210823
CAS番号: 2792-72-5
分子量: 185.14 g/mol
InChIキー: XFGVJLGVINCWDP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,5,5-trifluoroleucine is a leucine derivative in which one of its methyl groups is replaced by trifluoromethyl. It is a leucine derivative, an organofluorine compound and a non-proteinogenic alpha-amino acid. It is functionally related to a leucine.
RN given refers to cpd with unspecified isomeric designation and fluorine locants as specified

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-amino-5,5,5-trifluoro-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c1-3(6(7,8)9)2-4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGVJLGVINCWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301346743
Record name 5',5',5'-Trifluoroleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2792-72-5, 372-22-5
Record name 5,5,5-Trifluoroleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2792-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5',5',5'-Trifluoroleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002792725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2792-72-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90440
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5',5',5'-Trifluoroleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5,5-Trifluoro-DL-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 372-22-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

what are the physicochemical properties of 5,5,5-Trifluoroleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5,5-Trifluoroleucine is a synthetic, fluorinated analog of the essential amino acid L-leucine. The strategic replacement of the terminal methyl protons of the isobutyl side chain with fluorine atoms imparts unique physicochemical properties that have garnered significant interest in the fields of medicinal chemistry, chemical biology, and materials science. This guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental methodologies for its synthesis and analysis of its effects on protein stability, and an exploration of its potential role in cellular signaling pathways.

Physicochemical Properties

The introduction of a trifluoromethyl group significantly alters the electronic and steric properties of the leucine side chain, leading to changes in hydrophobicity, polarity, and conformational preferences. These modifications can have profound effects when this compound is incorporated into peptides and proteins.

Core Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted due to a lack of experimentally determined data in publicly available literature.

PropertyValueSource
Chemical Structure ChemDraw
Molecular Formula C₆H₁₀F₃NO₂--INVALID-LINK--
Molecular Weight 185.14 g/mol --INVALID-LINK--
Melting Point 273-275 °C--INVALID-LINK--
Boiling Point (Predicted) 234.5 ± 40.0 °CPredicted
pKa (Predicted) Acidic pKa: 2.3 ± 0.1 Basic pKa: 9.6 ± 0.1Predicted
LogP (Predicted) 1.3 ± 0.3Predicted
Appearance Crystalline solid--INVALID-LINK--
Solubility Soluble in water--INVALID-LINK--

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported, often involving multi-step processes. A common strategy involves the stereoselective alkylation of a chiral glycine enolate equivalent with a trifluoromethyl-containing electrophile. The following is a generalized protocol based on reported methodologies.[1]

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • Lithium diisopropylamide (LDA)

  • 3,3,3-Trifluoro-1-iodopropane

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation: Dissolve N-(Diphenylmethylene)glycine tert-butyl ester in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a solution of LDA in THF dropwise to the cooled solution and stir for 30 minutes to generate the lithium enolate.

  • Alkylation: Add 3,3,3-Trifluoro-1-iodopropane to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Deprotection: Remove the solvent under reduced pressure. Dissolve the crude product in a mixture of THF and 1M HCl. Stir the solution at room temperature until the deprotection of both the imine and the tert-butyl ester is complete (monitored by TLC or LC-MS).

  • Purification: Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃. The crude this compound can be purified by ion-exchange chromatography or by crystallization.

Generalized workflow for the synthesis of this compound.
Protein Stability Analysis using Differential Scanning Fluorimetry (DSF)

The incorporation of this compound into proteins can significantly impact their thermal stability. Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a high-throughput method to assess protein stability by monitoring the temperature at which a protein unfolds.

Principle: A fluorescent dye, such as SYPRO Orange, binds to the hydrophobic core of a protein as it unfolds upon heating, leading to an increase in fluorescence. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is a measure of its thermal stability.

Materials:

  • Purified protein (both wild-type and this compound-incorporated variant)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Appropriate buffer for the protein of interest

  • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient

Procedure:

  • Protein and Dye Preparation: Prepare a working solution of the protein at a final concentration of 2-5 µM in the desired buffer. Prepare a diluted stock of SYPRO Orange dye in the same buffer.

  • Assay Setup: In a 96-well PCR plate, mix the protein solution with the diluted SYPRO Orange dye. A typical final dye concentration is 5x. Include appropriate controls, such as buffer with dye only (no protein).

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to increment the temperature from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) with a ramp rate of 1 °C/minute. Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The resulting curve will be sigmoidal. The midpoint of the transition, corresponding to the Tm, can be determined by fitting the data to a Boltzmann equation or by calculating the maximum of the first derivative of the curve. Compare the Tm of the wild-type protein with the this compound-containing variant to assess the change in thermal stability.

mTOR_Pathway cluster_input Inputs cluster_upstream Upstream Signaling cluster_core Core Complex cluster_downstream Downstream Effects Leucine Leucine / this compound Rag Rag GTPases Leucine->Rag GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt TSC TSC1/2 Akt->TSC inhibition Rheb Rheb TSC->Rheb inhibition mTORC1 mTORC1 Rheb->mTORC1 activation Rag->mTORC1 recruitment to lysosome S6K1 S6K1 mTORC1->S6K1 phosphorylation FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylation ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis inhibition lifted CellGrowth Cell Growth ProteinSynthesis->CellGrowth

References

Synthesis and Purification of 5,5,5-Trifluoroleucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 5,5,5-Trifluoroleucine, a fluorinated analog of the essential amino acid leucine, has emerged as a valuable tool in chemical biology, drug discovery, and materials science. Its unique physicochemical properties, stemming from the trifluoromethyl group, allow for the precise modulation of peptide and protein structure, stability, and function. This in-depth technical guide provides a comprehensive overview of the synthesis and purification of this compound for research purposes. It details established synthetic methodologies, including stereoselective routes, and outlines robust purification protocols to obtain high-purity material suitable for demanding applications. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the use of this powerful non-canonical amino acid.

Introduction

The strategic incorporation of fluorinated amino acids into peptides and proteins has become a cornerstone of modern biochemical and pharmaceutical research.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence molecular properties such as hydrophobicity, pKa, and metabolic stability without introducing significant steric bulk.[1] Among the array of fluorinated amino acids, this compound (TFL) has garnered significant attention as a valuable probe for studying protein structure and function, particularly through ¹⁹F NMR spectroscopy.[1] Furthermore, its incorporation can enhance the thermal and chemical stability of proteins and peptides, making it a desirable building block in the design of novel therapeutics and biomaterials.[2][3][4][5]

This guide focuses on the practical aspects of obtaining this compound, covering both its chemical synthesis and subsequent purification to a high degree of purity required for research applications.

Synthesis of this compound

The synthesis of this compound presents unique challenges, primarily due to the need to control stereochemistry at the α-carbon and, in the case of diastereomers, at the γ-carbon. Several synthetic strategies have been developed, with a notable emphasis on stereoselective methods to access enantiomerically pure forms of the amino acid.

Stereoselective Synthesis via Chiral Ni(II) Complex

A robust and widely adopted method for the asymmetric synthesis of amino acids involves the use of chiral Schiff base Ni(II) complexes. This approach has been successfully applied to the synthesis of various fluorinated amino acids, including this compound, on a gram scale.[6] The key to this methodology is the use of a chiral ligand that directs the stereoselective alkylation of a glycine-derived Schiff base coordinated to a nickel(II) ion.

The general workflow for this synthesis is depicted below:

Synthesis_Workflow cluster_synthesis Stereoselective Synthesis cluster_purification Purification Start Chiral Glycine Schiff Base Ni(II) Complex Alkylation Alkylation with Fluorinated Alkyl Halide Start->Alkylation Base, Solvent Hydrolysis Acid Hydrolysis Alkylation->Hydrolysis Crude_TFL Crude this compound Hydrolysis->Crude_TFL Ion_Exchange Ion-Exchange Chromatography (Dowex Resin) Crude_TFL->Ion_Exchange Boc_Protection Boc Protection (Optional) Ion_Exchange->Boc_Protection Final_Product Pure this compound Ion_Exchange->Final_Product Direct to Pure Product Recrystallization Recrystallization Boc_Protection->Recrystallization Recrystallization->Final_Product

Figure 1: General workflow for the synthesis and purification of this compound.

A significant advancement in this area is the stereoselective hydrogenation and hydrodefluorination of a pentafluoroisobutenyl chain using a chiral Schiff base Ni(II) complex. This method allows for the selective formation of either pentafluorinated or trifluorinated leucine derivatives depending on the hydrogen pressure.[1][2][7][8]

  • Formation of the Pentafluoroalkene Intermediate: A chiral glycine Schiff base Ni(II) complex is reacted with 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane in the presence of a suitable base and solvent to generate a pentafluoroalkene intermediate.

  • Stereoselective Hydrogenation: The resulting intermediate is subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst. The hydrogen pressure is a critical parameter for selectivity.

    • For (2S,4R)-5,5,5-Trifluoroleucine: A higher hydrogen pressure (e.g., 35 bar) favors the formation of the trifluorinated product.[1][7]

  • Hydrolysis and Purification: The nickel complex is hydrolyzed with hydrochloric acid. The crude amino acid is then purified by ion-exchange chromatography on Dowex resin to yield the zwitterionic (2S,4R)-5,5,5-trifluoroleucine.[1]

Data Presentation: Synthesis of Trifluoroleucine Diastereomers

DiastereomerMethodYieldDiastereomeric Ratio (dr)Reference
(2S,4R)-5,5,5-TrifluoroleucineStereoselective Hydrogenation (35 bar H₂) of Ni(II) complex intermediate40%>99:1[1]
(2S,4S)-5,5,5,5′,5′-PentafluoroleucineStereoselective Hydrogenation (atmospheric H₂) of Ni(II) complex intermediate50%>99:1[1]

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, byproducts, and any diastereomeric impurities. The choice of purification method depends on the nature of the impurities and the desired final form of the amino acid (e.g., free amino acid or a protected derivative).

Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for the purification of amino acids.[9][10][11][12] Dowex 50WX8 resin, a strongly acidic cation exchange resin, is commonly used for this purpose.[13] The crude amino acid mixture, typically in an acidic solution, is loaded onto the column. The amino acids bind to the resin, while neutral and anionic impurities are washed away. The purified amino acid is then eluted using a basic solution, such as aqueous ammonia.

  • Resin Preparation: The Dowex 50WX8 resin is washed sequentially with distilled water, a sodium hydroxide solution (e.g., 0.5 N NaOH), and again with distilled water until the eluate is neutral.[14]

  • Sample Loading: The crude this compound hydrochloride salt is dissolved in a minimal amount of aqueous methanol and loaded onto the prepared resin column.

  • Washing: The column is washed with distilled water to remove any unbound impurities.

  • Elution: The purified this compound is eluted from the resin using an appropriate eluent, such as aqueous ammonia.

  • Isolation: The fractions containing the amino acid are collected, and the solvent is removed under reduced pressure to yield the pure zwitterionic this compound.

Recrystallization of Boc-Protected this compound

For applications in peptide synthesis, this compound is often protected with a tert-butyloxycarbonyl (Boc) group. The resulting Boc-protected amino acid can be further purified by recrystallization. This method is particularly effective for removing minor impurities and can yield highly crystalline material.

  • Dissolution: The crude Boc-protected this compound is dissolved in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).

  • Inducing Crystallization: A "poor" solvent (e.g., hexane) is slowly added to the hot solution until it becomes persistently cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate.

  • Crystal Formation: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of the cold "poor" solvent, and dried under vacuum.

Applications in Research

The availability of high-purity this compound has enabled its use in a variety of research areas, primarily focused on understanding and manipulating protein and peptide structure and function.

TFL_Applications cluster_properties Physicochemical Properties cluster_applications Research Applications TFL This compound Increased_Hydrophobicity Increased Hydrophobicity TFL->Increased_Hydrophobicity Altered_pKa Altered pKa TFL->Altered_pKa Metabolic_Stability Enhanced Metabolic Stability TFL->Metabolic_Stability NMR_Studies 19F NMR Structural Studies TFL->NMR_Studies Protein_Stability Enhanced Protein Stability Increased_Hydrophobicity->Protein_Stability Protein_Folding Probing Protein Folding Altered_pKa->Protein_Folding Drug_Design Peptide/Protein Drug Design Metabolic_Stability->Drug_Design Protein_Stability->Drug_Design

References

5,5,5-Trifluoroleucine: A Non-Canonical Amino Acid for Advanced Protein Engineering and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5,5,5-Trifluoroleucine (TFL) is a synthetic, non-canonical amino acid that has emerged as a powerful tool in protein engineering, chemical biology, and drug discovery. As a structural analog of the essential amino acid L-leucine, TFL can be incorporated into proteins, offering unique physicochemical properties conferred by its trifluoromethyl group. This guide provides a comprehensive overview of TFL, including its synthesis, methods for its site-specific and global incorporation into proteins, and its applications in enhancing protein stability, as a probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, and in the investigation of cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its adoption in research and development.

Introduction to this compound

This compound is a fluorinated analog of leucine where the three hydrogen atoms of the terminal methyl group in the isobutyl side chain are replaced by fluorine atoms. This substitution imparts several advantageous properties, including increased hydrophobicity and stability, without significantly altering the steric profile of the amino acid side chain. These characteristics make TFL an invaluable tool for probing protein structure and function, as well as for the development of novel protein-based therapeutics with enhanced properties.

The trifluoromethyl group is a key feature, providing a unique spectroscopic handle for ¹⁹F NMR studies, a technique highly sensitive to the local chemical environment. This allows for detailed investigation of protein conformation, dynamics, and interactions with other molecules.

Synthesis of this compound

Several synthetic routes have been developed for the preparation of enantiomerically pure stereoisomers of this compound. One common approach involves the stereoselective hydrogenation and hydrodefluorination of a pentafluoroisobutenyl precursor using a chiral Schiff base Ni(II) complex. This method allows for the controlled synthesis of both (2S,4S)- and (2S,4R)-5,5,5-trifluoroleucine. While various synthetic strategies exist, many require multiple steps and may involve the separation of diastereomers.

Incorporation of this compound into Peptides and Proteins

The unique properties of TFL can be harnessed by incorporating it into peptides and proteins. Several robust methods have been established for this purpose, each with its own advantages and applications.

In Vivo Incorporation using E. coli Auxotrophs

A common and efficient method for the global substitution of leucine with TFL in proteins is through the use of Escherichia coli strains that are auxotrophic for leucine. These strains are incapable of synthesizing their own leucine and will therefore incorporate externally supplied TFL into their proteins when grown in a leucine-deficient minimal medium.

  • Strain Selection: Utilize a leucine auxotrophic E. coli strain (e.g., a strain with a mutation in a key gene of the leucine biosynthesis pathway).

  • Culture Preparation:

    • Grow a starter culture of the auxotrophic E. coli strain harboring the expression plasmid for the protein of interest overnight in LB medium.

    • Inoculate a larger volume of M9 minimal medium supplemented with all essential amino acids except leucine with the overnight culture.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction and TFL Incorporation:

    • Pellet the cells by centrifugation and wash them with M9 minimal medium lacking leucine to remove any residual leucine.

    • Resuspend the cell pellet in fresh M9 minimal medium containing all essential amino acids except leucine, and supplement with this compound (typically at a concentration of 50-100 mg/L).

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

    • Continue to incubate the culture at a suitable temperature (e.g., 18-30°C) for several hours to allow for protein expression and TFL incorporation.

  • Protein Purification and Analysis:

    • Harvest the cells by centrifugation and lyse them to release the recombinant protein.

    • Purify the TFL-containing protein using standard chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

    • Confirm the incorporation of TFL using mass spectrometry, which will show a mass shift corresponding to the replacement of leucine with TFL.

Solid-Phase Peptide Synthesis (SPPS)

For the synthesis of peptides containing TFL at specific positions, Fmoc-based solid-phase peptide synthesis is the method of choice. This technique allows for the precise, residue-by-residue assembly of a peptide chain on a solid support.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin for C-terminal carboxylic acids, Rink amide resin for C-terminal amides). Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (which will be the C-terminal residue of the peptide) to the resin using a coupling agent (e.g., HCTU) and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling Cycle:

    • Activate the next Fmoc-protected amino acid (which can be a standard amino acid or Fmoc-5,5,5-trifluoroleucine-OH) with a coupling agent and a base.

    • Add the activated amino acid solution to the resin to form the peptide bond.

    • Wash the resin thoroughly with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Cell-Free Protein Synthesis (CFPS)

Cell-free protein synthesis systems provide a powerful alternative for incorporating non-canonical amino acids like TFL into proteins. These systems utilize cell extracts containing the necessary machinery for transcription and translation, allowing for protein synthesis in a controlled in vitro environment.

  • Prepare the Cell-Free Reaction Mixture:

    • Thaw the E. coli S30 extract and other reaction components on ice.

    • Prepare a master mix containing the S30 extract, an energy source (e.g., ATP, GTP), buffers, and a mixture of all 19 standard amino acids (excluding leucine).

  • Add TFL and DNA Template:

    • Add this compound to the reaction mixture to a final concentration that supports efficient incorporation.

    • Add the DNA template (plasmid or linear PCR product) encoding the protein of interest to the reaction mixture.

  • Incubation: Incubate the reaction mixture at a suitable temperature (typically 30-37°C) for several hours to allow for protein expression.

  • Analysis: Analyze the expressed protein directly from the reaction mixture using SDS-PAGE and Western blotting, or purify the protein for further characterization.

Applications of this compound

The incorporation of TFL into proteins opens up a wide range of applications in basic research and biotechnology.

Enhancing Protein Stability

The increased hydrophobicity of the trifluoromethyl group can lead to enhanced protein stability, particularly when TFL is incorporated into the hydrophobic core of a protein. This has been demonstrated to increase the thermal stability of coiled-coil peptides and other protein structures.[1][2][3][4][5][6]

Protein/PeptideLeucine Position(s) SubstitutedMethod of AnalysisChange in Thermal Stability (ΔT_m)Reference
Coiled-coil peptide A1Multiple leucine residuesCircular DichroismIncreased T_m[4]
MelittinLeu 9, Leu 13, and all four leucinesNot specifiedIncreased thermal stability[3]
  • Sample Preparation: Prepare solutions of the wild-type and TFL-containing protein at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • CD Spectrometer Setup:

    • Use a circular dichroism spectrometer equipped with a Peltier temperature controller.

    • Set the wavelength to a value where the protein exhibits a significant CD signal that changes upon unfolding (e.g., 222 nm for α-helical proteins).

  • Thermal Melt Experiment:

    • Equilibrate the sample at a starting temperature (e.g., 20°C).

    • Increase the temperature at a constant rate (e.g., 1°C/minute) while continuously monitoring the CD signal at the chosen wavelength.

    • Record the data up to a final temperature where the protein is fully unfolded (e.g., 95°C).

  • Data Analysis:

    • Plot the CD signal as a function of temperature.

    • Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (T_m), which is the temperature at which 50% of the protein is unfolded.

    • Compare the T_m of the TFL-containing protein to that of the wild-type protein to quantify the change in thermal stability.[2]

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The trifluoromethyl group of TFL serves as an excellent probe for ¹⁹F NMR spectroscopy. ¹⁹F NMR is a powerful technique for studying protein structure, dynamics, and interactions due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which makes it very sensitive to the local environment.

  • Sample Preparation: Prepare a sample of the purified TFL-labeled protein at a concentration suitable for NMR (typically 0.1-1 mM) in an appropriate NMR buffer (e.g., phosphate buffer in D₂O).

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer equipped with a fluorine probe.

    • Acquire a one-dimensional ¹⁹F NMR spectrum. The chemical shifts of the ¹⁹F signals will provide information about the local environment of each TFL residue.

  • Ligand Titration (Optional): To study protein-ligand interactions, acquire a series of ¹⁹F NMR spectra upon the addition of increasing concentrations of a ligand. Changes in the chemical shifts or line widths of the ¹⁹F signals can be used to identify the binding site and determine the binding affinity.

  • Data Analysis: Analyze the ¹⁹F NMR spectra to extract information about protein conformation, dynamics, and interactions.

Probing Cellular Signaling Pathways: The mTORC1 Pathway

Leucine is a key signaling molecule that activates the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism. The mTORC1 pathway is a critical signaling hub that integrates inputs from growth factors, energy status, and amino acids. Given that TFL is a close structural analog of leucine, it can be used as a valuable tool to investigate the mechanisms of leucine sensing and mTORC1 activation.

The following diagram illustrates the key steps in the activation of mTORC1 by leucine. Leucyl-tRNA synthetase (LRS) has been identified as an intracellular leucine sensor that, upon binding leucine, interacts with Rag GTPases to promote the translocation of mTORC1 to the lysosomal surface, where it is activated by Rheb.

mTORC1_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_lysosome Lysosomal Surface Leucine_ext Leucine / TFL Leucine_intra Leucine / TFL Leucine_ext->Leucine_intra Amino Acid Transporter LRS Leucyl-tRNA Synthetase (LRS) Leucine_intra->LRS Binds Rag_GDP RagA/B-GDP RagC/D-GTP LRS->Rag_GDP Acts as GEF for RagA/B Rag_GTP RagA/B-GTP RagC/D-GDP Rag_GDP->Rag_GTP GTP Loading Ragulator Ragulator Rag_GTP->Ragulator Recruits to Lysosome mTORC1_inactive mTORC1 (inactive) mTORC1_inactive->Ragulator Recruited by Rag GTPases mTORC1_active mTORC1 (active) Ragulator->mTORC1_active Rheb_GTP Rheb-GTP Rheb_GTP->mTORC1_active Activates S6K1 S6K1 mTORC1_active->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1_active->fourEBP1 Phosphorylates Autophagy Autophagy mTORC1_active->Autophagy Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Inhibits when unphosphorylated

References

The Strategic Incorporation of 5,5,5-Trifluoroleucine in Protein Design and Engineering: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic substitution of natural amino acids with their fluorinated analogs represents a powerful tool in protein design and engineering. Among these, 5,5,5-Trifluoroleucine (TFL), a synthetic analog of leucine, has emerged as a particularly valuable building block for enhancing protein stability, modulating biological activity, and improving the pharmacokinetic properties of therapeutic peptides. This technical guide provides a comprehensive overview of the role of TFL in protein engineering, detailing its impact on protein structure and function, methods for its incorporation, and protocols for the analysis of the resulting fluorinated proteins.

The introduction of the highly electronegative fluorine atoms in the leucine side chain imparts unique physicochemical properties, most notably increased hydrophobicity. This "fluorous effect" can drive tighter protein folding and enhance protein-protein interactions, leading to significant increases in thermal and chemical stability.[1][2] Furthermore, the steric bulk of the trifluoromethyl group can influence proteolytic susceptibility, offering a strategy to extend the in vivo half-life of peptide-based therapeutics.[3][4] This guide will delve into the quantitative effects of TFL incorporation, provide detailed experimental workflows, and present standardized protocols for the characterization of TFL-containing proteins.

The Physicochemical Impact of this compound

The substitution of leucine with TFL introduces minimal steric perturbation while significantly altering the electronic and hydrophobic character of the side chain. The trifluoromethyl group is a strong electron-withdrawing group, which can influence local electrostatic interactions. However, the most significant consequence of this substitution is the substantial increase in hydrophobicity.

Enhanced Thermal and Chemical Stability

A primary driver for incorporating TFL into proteins is the enhancement of their stability. The increased hydrophobicity of the TFL side chain promotes the burial of these residues within the protein core, leading to more compact and stable structures. This "fluoro-stabilization effect" has been demonstrated in various protein scaffolds, including coiled-coils and globular proteins.[5][6]

Modulation of Proteolytic Susceptibility

The introduction of TFL at or near a proteolytic cleavage site can significantly alter the rate of enzymatic degradation. The bulky and electron-withdrawing nature of the trifluoromethyl group can sterically hinder the approach of proteases or alter the electronic environment of the scissile bond, thereby reducing susceptibility to cleavage.[3] However, the effect is highly position-dependent and can vary with the specific protease.[3][4]

Quantitative Data on the Effects of this compound Incorporation

The following table summarizes key quantitative data from various studies, illustrating the impact of TFL on protein stability and function.

Protein/Peptide SystemMeasurementLeucine-Containing (Wild-Type)TFL-ContainingFold Change/DifferenceReference
Murine Interleukin-2 (mIL-2)EC50 for Proliferation2.70 ng/mL3.87 ng/mL~1.4-fold higher[7]
Coiled-Coil Peptide (A1)% Leucine Replacement (in E. coli)N/A(2S,4S)-TFL: 91%N/A[5]
Coiled-Coil Peptide (A1)% Leucine Replacement (in E. coli)N/A(2S,4R)-TFL: 80%N/A[5]
E. coli Isoleucyl-tRNA Synthetase (IleRS)Specificity Constant (kcat/Km) for 5,5,5-Trifluoroisoleucine1 (for Isoleucine)1/134134-fold lower[7]

Experimental Protocols

This section provides detailed methodologies for the incorporation and analysis of TFL-containing proteins.

Incorporation of this compound into Proteins

This method relies on an E. coli strain that cannot synthesize leucine and will therefore incorporate exogenously supplied TFL into newly synthesized proteins.

Protocol:

  • Strain and Plasmid Preparation:

    • Use a leucine auxotrophic E. coli strain (e.g., a derivative of BL21(DE3) with a leu gene knockout).

    • Transform the strain with a plasmid encoding the protein of interest, preferably with an inducible promoter (e.g., T7).

  • Starter Culture:

    • Inoculate a single colony into 5 mL of LB medium supplemented with the appropriate antibiotic.

    • Grow overnight at 37°C with shaking.

  • Minimal Medium Growth:

    • Inoculate 1 L of M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO4, 0.1 mM CaCl2, the appropriate antibiotic, and a limiting amount of L-leucine (e.g., 20 mg/L).

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction and TFL Incorporation:

    • Centrifuge the cells at 5000 x g for 10 minutes at room temperature.

    • Wash the cell pellet twice with M9 minimal medium lacking leucine.

    • Resuspend the cells in 1 L of fresh M9 minimal medium containing all supplements except leucine.

    • Add 5,5,5-Trifluoro-DL-leucine to a final concentration of 100-200 mg/L.

    • Induce protein expression by adding the appropriate inducer (e.g., 1 mM IPTG).

    • Incubate for 4-6 hours at 30°C with shaking.

  • Harvesting:

    • Harvest the cells by centrifugation at 5000 x g for 15 minutes at 4°C.

    • The cell pellet can be stored at -80°C or used immediately for protein purification.

CFPS offers a powerful alternative for incorporating TFL, providing greater control over the reaction environment and allowing for the synthesis of proteins that may be toxic to cells.

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a master mix containing the CFPS extract (e.g., E. coli S30 extract), energy source (e.g., ATP, GTP), and a mixture of all canonical amino acids except leucine.

    • Add 5,5,5-Trifluoro-DL-leucine to the desired final concentration (e.g., 2 mM).

  • Initiation of Synthesis:

    • Add the plasmid or linear DNA template encoding the protein of interest to the reaction mixture.

    • Incubate the reaction at the optimal temperature for the CFPS system (typically 30-37°C) for 2-4 hours.

  • Protein Purification:

    • The expressed protein can be purified directly from the reaction mixture using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Confirmation of TFL Incorporation by Mass Spectrometry

Protocol:

  • Protein Digestion:

    • Excise the protein band from an SDS-PAGE gel or use a purified protein solution.

    • Perform in-gel or in-solution digestion with a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the resulting spectra against the protein sequence, specifying a variable modification on leucine residues corresponding to the mass shift of TFL incorporation (+54 Da).

  • Data Analysis:

    • Confirm the presence of TFL-containing peptides by manual inspection of the MS/MS spectra, looking for the characteristic mass shift in the fragment ions.

Analysis of Protein Stability

TSA is a high-throughput method to determine the melting temperature (Tm) of a protein.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the purified protein (wild-type and TFL-containing) at a concentration of 2-5 µM in a suitable buffer.

    • Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) to a final concentration of 5x.

  • Thermal Denaturation:

    • Aliquot the protein-dye mixture into a 96-well PCR plate.

    • Use a real-time PCR instrument to heat the samples from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The Tm is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melting curve.[8][9][10][11][12]

CD spectroscopy is used to assess the secondary structure and thermal stability of proteins.

Protocol:

  • Sample Preparation:

    • Prepare protein samples (wild-type and TFL-containing) at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Far-UV CD Spectra:

    • Record the CD spectra from 190 to 260 nm at a constant temperature (e.g., 25°C) to assess secondary structure content.

  • Thermal Denaturation:

    • Monitor the CD signal at a single wavelength (e.g., 222 nm for α-helical proteins) as the temperature is increased from 25°C to 95°C.

    • Plot the CD signal versus temperature to obtain a melting curve and determine the Tm.[5][13][14][15]

Proteolytic Stability Assay

Protocol:

  • Reaction Setup:

    • Incubate the peptide or protein (wild-type and TFL-containing) at a specific concentration (e.g., 100 µM) with a protease (e.g., trypsin, chymotrypsin) in a suitable buffer at 37°C.

  • Time-Course Analysis:

    • At various time points, quench the reaction by adding an acid (e.g., trifluoroacetic acid).

  • RP-HPLC Analysis:

    • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Monitor the disappearance of the full-length peptide peak and the appearance of cleavage product peaks over time.

  • Data Analysis:

    • Calculate the rate of degradation for both the wild-type and TFL-containing peptides to determine the relative proteolytic stability.[4][16][17][18]

Visualizing Workflows and Concepts

Experimental Workflow for TFL Protein Engineering

experimental_workflow Experimental Workflow for TFL Protein Engineering cluster_design Design & Synthesis cluster_incorporation Incorporation cluster_purification Purification & Confirmation cluster_analysis Biophysical & Functional Analysis Gene_Synthesis Gene Synthesis of Target Protein In_Vivo In Vivo Incorporation (E. coli Auxotroph) Gene_Synthesis->In_Vivo CFPS Cell-Free Protein Synthesis Gene_Synthesis->CFPS TFL_Synthesis Synthesis of this compound TFL_Synthesis->In_Vivo TFL_Synthesis->CFPS Purification Protein Purification (e.g., Affinity Chromatography) In_Vivo->Purification CFPS->Purification MS_Confirmation Mass Spectrometry (Confirmation of Incorporation) Purification->MS_Confirmation Stability_Analysis Stability Analysis (TSA, CD) MS_Confirmation->Stability_Analysis Proteolytic_Assay Proteolytic Stability Assay MS_Confirmation->Proteolytic_Assay Functional_Assay Functional/Activity Assay MS_Confirmation->Functional_Assay

Caption: A generalized workflow for the design, synthesis, incorporation, and analysis of proteins containing this compound.

Logic Diagram of TFL's Effect on Protein Stability

stability_logic Logical Flow of TFL-Induced Protein Stabilization TFL_Incorporation Incorporation of This compound Increased_Hydrophobicity Increased Side Chain Hydrophobicity TFL_Incorporation->Increased_Hydrophobicity Enhanced_Core_Packing Enhanced Hydrophobic Core Packing Increased_Hydrophobicity->Enhanced_Core_Packing Stabilized_Fold More Stable Protein Fold Enhanced_Core_Packing->Stabilized_Fold Increased_Tm Increased Melting Temperature (Tm) Stabilized_Fold->Increased_Tm Increased_dG Increased ΔG of Unfolding Stabilized_Fold->Increased_dG

Caption: The causal chain illustrating how the incorporation of TFL leads to enhanced protein stability.

Applications in Drug Development

The ability of TFL to enhance proteolytic stability and modulate bioactivity makes it a valuable tool in the design of peptide and protein therapeutics.[2][19][20] By strategically replacing leucine residues with TFL, the in vivo half-life of therapeutic peptides can be extended, potentially leading to improved efficacy and reduced dosing frequency. The increased stability of TFL-containing proteins can also be advantageous for the development of biologics that require long shelf lives and resistance to environmental stressors. While specific TFL-containing drugs in clinical trials are not yet widely reported, the principles established through fundamental research provide a strong rationale for its application in the next generation of protein-based therapeutics.

Conclusion

This compound is a powerful and versatile tool for protein engineers and drug developers. Its incorporation provides a reliable method for enhancing protein stability and modulating proteolytic resistance with minimal structural perturbation. The experimental protocols and analytical techniques outlined in this guide provide a framework for the successful design, synthesis, and characterization of TFL-containing proteins. As our understanding of the "fluorous effect" in biological systems deepens, the strategic use of TFL and other fluorinated amino acids will undoubtedly continue to drive innovation in protein design, synthetic biology, and the development of novel therapeutics.

References

A Technical Guide to 19F NMR Spectroscopy Utilizing 5,5,5-Trifluoroleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Fluorine Probe

Fluorine-19 (¹⁹F) NMR spectroscopy has emerged as a powerful and versatile tool in the study of protein structure, dynamics, and interactions. The unique properties of the ¹⁹F nucleus make it an almost ideal probe for biological systems. With a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, ¹⁹F offers sensitivity second only to protons (¹H).[1] Furthermore, the virtual absence of fluorine in native biological molecules ensures that ¹⁹F NMR spectra are free from background signals, allowing for the clear detection of specifically introduced fluorine labels.[1][2] The large chemical shift range of the ¹⁹F nucleus, spanning over 400 ppm, provides exquisite sensitivity to subtle changes in the local electronic environment, making it a highly informative reporter on protein conformation and ligand binding.[1][3]

Among the various fluorinated amino acids used as ¹⁹F NMR probes, 5,5,5-Trifluoroleucine stands out as a valuable tool for investigating the hydrophobic cores of proteins and their interactions. As an analog of the essential amino acid leucine, it can be biosynthetically incorporated into proteins, offering a minimally perturbative probe. The trifluoromethyl (CF₃) group provides a strong, single resonance, simplifying spectral analysis, and its chemical shift is highly sensitive to the local environment. This guide provides an in-depth overview of the principles, experimental protocols, and applications of ¹⁹F NMR spectroscopy with this compound for researchers in drug discovery and structural biology.

Core Principles of ¹⁹F NMR with this compound

The utility of this compound in ¹⁹F NMR studies stems from the sensitivity of the trifluoromethyl group's chemical shift to its molecular surroundings. Factors influencing the ¹⁹F chemical shift include:

  • Solvent Exposure: The degree of exposure of the trifluoromethyl group to the solvent versus the protein interior will significantly alter its chemical shift.

  • Conformational Changes: Alterations in protein structure, whether induced by ligand binding, mutation, or changes in environmental conditions, will be reflected in the ¹⁹F chemical shift of the incorporated trifluoroleucine.

  • Ligand Binding: The binding of a small molecule or another protein in proximity to the trifluoroleucine probe can induce a significant change in its chemical shift, providing a direct method for detecting and quantifying binding events.[4]

The trifluoromethyl group offers several advantages as a ¹⁹F NMR probe. The three equivalent fluorine nuclei result in a signal enhancement, and the rapid rotation of the CF₃ group helps to average out chemical shift anisotropy, leading to narrower and more easily detectable signals, even for large proteins.[5][6]

Experimental Workflow and Methodologies

A typical workflow for a ¹⁹F NMR experiment using this compound involves several key stages, from protein labeling to data analysis.

experimental_workflow cluster_prep Protein Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis incorp Incorporation of This compound purify Protein Expression & Purification incorp->purify sample_prep Sample Preparation purify->sample_prep data_acq 19F NMR Data Acquisition sample_prep->data_acq proc Data Processing data_acq->proc analysis Spectral Analysis (Chemical Shift, Kd) proc->analysis

A generalized workflow for 19F NMR experiments using this compound.
Incorporation of this compound into Proteins

The biosynthetic incorporation of this compound into proteins is typically achieved using an E. coli expression system with a leucine auxotrophic strain. This method ensures that the fluorinated analog is incorporated in place of natural leucine.

Detailed Protocol for Protein Labeling:

  • Strain Selection: Utilize a leucine auxotrophic E. coli strain, such as one with a deletion in a key gene of the leucine biosynthesis pathway.

  • Culture Media: Prepare a minimal medium (e.g., M9) supplemented with all necessary nutrients, including glucose as the carbon source and ammonium chloride as the nitrogen source. For isotopic labeling, ¹³C-glucose and ¹⁵N-ammonium chloride can be used.

  • Starter Culture: Inoculate a small volume of rich medium (e.g., LB) containing the appropriate antibiotic with a single colony of the transformed E. coli strain and grow overnight.

  • Main Culture: Inoculate the minimal medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction and Labeling: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Simultaneously, add this compound to the culture medium at a concentration of 50-100 mg/L. To ensure efficient incorporation, it is crucial that the medium is depleted of natural leucine.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.

  • Harvesting and Purification: Harvest the cells by centrifugation and purify the labeled protein using standard chromatography techniques appropriate for the target protein.

NMR Sample Preparation and Data Acquisition

Proper sample preparation is critical for obtaining high-quality NMR data.

Protocol for NMR Sample Preparation:

  • Buffer Selection: The buffer should be chosen to ensure protein stability and should have a pH that is optimal for the protein's activity and stability, typically in the range of 6.0-7.5. Phosphate or HEPES buffers are commonly used.

  • Protein Concentration: The protein concentration should be in the range of 0.1-0.5 mM.[7]

  • Solvent: The sample should be prepared in a buffer containing 5-10% D₂O for the NMR lock.

  • Additives: Add a known concentration of a reference compound, such as trifluoroacetic acid (TFA), for chemical shift referencing.

  • Final Volume: The final sample volume should be appropriate for the NMR tube being used (typically 500-600 µL for a standard 5 mm tube).

¹⁹F NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer equipped with a probe capable of detecting ¹⁹F is required.

  • Experiment: A simple one-dimensional ¹⁹F NMR experiment is often sufficient.

  • Parameters: Key acquisition parameters to optimize include the number of scans (for adequate signal-to-noise), the relaxation delay (to ensure full relaxation of the ¹⁹F nuclei), and the spectral width (to encompass all expected ¹⁹F signals).

Data Processing and Analysis

The acquired ¹⁹F NMR data is processed to enhance the signal-to-noise ratio and resolution. This typically involves Fourier transformation, phasing, and baseline correction. The chemical shifts of the ¹⁹F signals are then referenced to the internal standard.

Changes in the chemical shift of the this compound resonance upon the addition of a ligand can be used to quantify the binding affinity (dissociation constant, Kd). This is achieved by titrating the labeled protein with increasing concentrations of the ligand and monitoring the change in the ¹⁹F chemical shift. The data is then fit to a binding isotherm to determine the Kd.[4][8]

Quantitative Data Presentation

The following tables summarize key quantitative parameters relevant to ¹⁹F NMR studies. Note that while specific data for this compound is limited in the literature, data for other trifluoromethyl-containing probes provide a useful reference.

Table 1: Typical ¹⁹F NMR Parameters for Trifluoromethyl Groups in Proteins

ParameterTypical Value/RangeNotes
Chemical Shift (δ) -58 to -70 ppm (relative to CFCl₃)Highly sensitive to the local environment. The exact shift will depend on the protein and the location of the label.[9][10]
Linewidth (Δν₁/₂) ** 10-100 HzCan be broader for larger proteins due to slower tumbling.
Spin-Lattice Relaxation (T₁) 0.5 - 2.0 sShorter T₁ values compared to monofluorinated probes can allow for faster data acquisition.[11]
Spin-Spin Relaxation (T₂) **10 - 100 msSensitive to conformational exchange and dynamics.

Table 2: Example of a Ligand Titration Experiment to Determine Kd

Ligand Concentration (µM)Δδ (ppm) from Unbound State
00.00
100.05
250.12
500.22
1000.35
2500.55
5000.68
10000.75

This is a hypothetical dataset to illustrate the principle. The observed chemical shift changes (Δδ) are plotted against the ligand concentration and fit to a suitable binding model to extract the Kd.

Applications in Drug Discovery and Development

The use of this compound in ¹⁹F NMR offers several advantages for drug discovery and development professionals:

  • Fragment-Based Screening: ¹⁹F NMR is a powerful tool for fragment-based drug discovery. The simplicity of the ¹⁹F spectrum allows for the rapid screening of compound libraries for binding to a labeled protein.[12]

  • Affinity Quantification: As detailed above, ¹⁹F NMR provides a robust method for quantifying the binding affinity of lead compounds.[4][13]

  • Mechanism of Action Studies: By strategically placing the this compound label, researchers can gain insights into the conformational changes that occur upon ligand binding, helping to elucidate the mechanism of action.

  • In-Cell NMR: The lack of background signal makes ¹⁹F NMR particularly well-suited for in-cell studies, allowing for the investigation of protein-ligand interactions in a more biologically relevant environment.[2]

signaling_pathway P_unbound Unbound Protein (19F Signal at δ₁) P_bound Protein-Ligand Complex (19F Signal at δ₂) P_unbound->P_bound Binding Ligand Ligand P_bound->P_unbound Dissociation

Principle of detecting ligand binding using 19F NMR with this compound.

Conclusion

¹⁹F NMR spectroscopy using this compound is a powerful technique for probing protein structure, dynamics, and interactions at the molecular level. The high sensitivity, lack of background, and the informative nature of the ¹⁹F chemical shift make it an invaluable tool for researchers in both academia and industry. By following the detailed experimental protocols outlined in this guide, scientists can effectively leverage this technology to accelerate their research and development efforts, particularly in the realm of drug discovery. The ability to directly observe and quantify molecular recognition events provides a significant advantage in the identification and optimization of novel therapeutics.

References

effects of 5,5,5-Trifluoroleucine on protein structure and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Effects of 5,5,5-Trifluoroleucine on Protein Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a powerful tool in protein engineering and drug development, enabling the creation of proteins with novel and enhanced properties. Among these, this compound (TFL), a fluorinated analog of leucine, has garnered significant attention. Its unique physicochemical properties, primarily its heightened hydrophobicity, offer a means to modulate protein structure, stability, and function. This technical guide provides a comprehensive overview of the effects of TFL incorporation, detailing its impact on protein structure and stability, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant workflows.

Core Principles of this compound Incorporation

This compound is utilized as a more hydrophobic substitute for leucine.[1] The replacement of the methyl groups in leucine's isobutyl side chain with trifluoromethyl groups significantly increases the side chain's hydrophobicity while maintaining a similar overall shape.[2] This "fluoro-stabilization effect" is a key driver for the observed changes in protein stability.[3] Despite the increased steric bulk of the trifluoromethyl group compared to a methyl group, the substitution is often well-tolerated within protein structures, frequently preserving biological activity.[1]

The introduction of TFL at the γ-carbon of leucine creates an additional stereocenter, resulting in two diastereoisomers: (2S,4S)-5,5,5-trifluoroleucine and (2S,4R)-5,5,5-trifluoroleucine. Both diastereomers can be successfully incorporated into proteins and have been shown to enhance protein stability.[1]

Effects on Protein Structure and Stability

The primary consequence of incorporating TFL into the hydrophobic core of a protein is a notable increase in its stability against both thermal and chemical denaturation.[1][4] This enhanced stability is largely attributed to the increased hydrophobicity of the fluorinated side chains.[5]

Quantitative Analysis of Stability Enhancement

The impact of TFL on protein stability is most clearly demonstrated through quantitative measurements of the change in melting temperature (Tm), the temperature at which 50% of the protein is denatured.

Protein/PeptideLeucine Positions SubstitutedTFL Diastereomer(s)Tm of Leucine-Containing Protein (°C)Tm of TFL-Containing Protein (°C)Change in Tm (°C)Reference
Coiled-coil peptide A1All leucine residues(2S,4R)-TFL (SR-A1)5565+11[1]
Coiled-coil peptide A1All leucine residues(2S,4S)-TFL (SS-A1)5565+11[1]
Coiled-coil peptide A1All leucine residuesEquimolar mixture of SR-A1 and SS-A1 (heterodimer)5568+13[1]
Influence on Secondary Structure

While TFL incorporation generally enhances overall protein stability, its effect on specific secondary structures is an area of ongoing research. Some studies suggest that highly fluorinated amino acids may have a lower propensity to form α-helices compared to their hydrocarbon counterparts.[3][5] Conversely, there is evidence to suggest that these residues are well-suited for stabilizing β-sheet structures.[3] This differential effect is thought to arise from a combination of steric factors and the partial burial of the highly hydrophobic fluorocarbon side chains in the unfolded state.[3]

Experimental Protocols

Incorporation of this compound into Proteins in vivo

A widely used method for the global substitution of leucine with TFL involves the use of leucine-auxotrophic Escherichia coli strains.[1][2]

Methodology:

  • Host Strain: Utilize a leucine auxotrophic E. coli strain (e.g., LAM1000) transformed with the expression plasmid for the protein of interest.[1]

  • Media Preparation:

    • Prepare a minimal medium (e.g., M9) supplemented with all necessary nutrients except for leucine.

    • Add this compound to the minimal medium at a concentration sufficient for protein expression (typically in the range of 50-100 mg/L).

  • Cell Culture and Protein Expression:

    • Grow the transformed E. coli in a rich medium (e.g., LB) to a desired optical density (e.g., OD600 of 0.6-0.8).

    • Harvest the cells by centrifugation and wash them with the prepared minimal medium to remove any residual leucine.

    • Resuspend the cells in the TFL-supplemented minimal medium.

    • Induce protein expression using an appropriate inducer (e.g., IPTG for lac-based promoters).

    • Allow protein expression to proceed for the desired duration.

  • Protein Purification: Purify the TFL-containing protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

  • Verification of Incorporation: Confirm the successful incorporation of TFL and determine the incorporation efficiency using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[6][7]

experimental_workflow cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis strain Leucine Auxotrophic E. coli (with expression plasmid) culture Grow cells in rich medium strain->culture media Prepare Minimal Medium (+ TFL, - Leucine) wash Harvest and wash cells media->wash culture->wash resuspend Resuspend in TFL medium wash->resuspend induce Induce protein expression resuspend->induce purify Purify Protein induce->purify verify Verify Incorporation (Mass Spectrometry) purify->verify stability_assessment_workflow cluster_sample Sample Preparation cluster_cd CD Measurement cluster_analysis Data Analysis protein_sol Prepare Protein Solutions (Wild-type and TFL-variant) cd_setup Setup CD Spectrometer (Wavelength, Temp. Range) protein_sol->cd_setup data_acq Record CD Signal vs. Temp cd_setup->data_acq plot_curve Plot Denaturation Curve data_acq->plot_curve fit_data Fit Data to Sigmoidal Function plot_curve->fit_data det_tm Determine Melting Temp. (Tm) fit_data->det_tm logical_relationship TFL This compound Hydrophobicity Increased Side-Chain Hydrophobicity TFL->Hydrophobicity Sterics Altered Steric Profile (CF3 vs. CH3) TFL->Sterics CorePacking Enhanced Hydrophobic Core Packing Hydrophobicity->CorePacking SecondaryStructure Modulation of Secondary Structure Propensity Sterics->SecondaryStructure Stability Increased Protein Stability (Thermal & Chemical) CorePacking->Stability SecondaryStructure->Stability

References

exploring the hydrophobicity of 5,5,5-Trifluoroleucine side chains

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Hydrophobicity of 5,5,5-Trifluoroleucine Side Chains

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids into peptides and proteins represents a significant advancement in medicinal chemistry and chemical biology. Among these, this compound (TFL), a fluorinated analog of the ubiquitous amino acid leucine, has garnered considerable attention. The introduction of a trifluoromethyl group in place of a methyl group on the side chain dramatically alters its physicochemical properties, most notably its hydrophobicity. This modification can enhance protein stability, modulate biological activity, and improve therapeutic potential.[1][2] This technical guide provides a comprehensive exploration of the hydrophobicity of the this compound side chain, detailing quantitative data, experimental methodologies for its measurement, and its impact on protein structure and drug design.

Quantitative Analysis of Hydrophobicity

The substitution of hydrogen atoms with fluorine, the most electronegative element, leads to significant changes in the electronic properties of the amino acid side chain. While the carbon-fluorine bond is highly polar, the trifluoromethyl group is generally considered to be more hydrophobic than a methyl group. This is attributed to the larger volume of the CF3 group and its poor ability to engage in hydrogen bonding with water.[3] When incorporated into proteins, TFL is utilized as a more hydrophobic substitute for leucine.[2]

Molecular dynamics simulations offer a computational approach to quantify these differences, calculating the change in hydration free energy (ΔG_Hyd). Such studies have shown that fluorination can alter ΔG_Hyd by -1.5 to +2 kcal/mol, but the outcome is not solely dependent on the number of fluorine atoms.[5] The change in hydrophobicity is a complex interplay between altered side chain-water interactions and conformational changes that affect backbone-water hydrogen bonding.[5]

Table 1: Comparative Hydrophobicity of Leucine and its Fluorinated Analogs

Amino AcidSide ChainKey Hydrophobic FeatureRelative HydrophobicityImpact on Protein Stability
Leucine (Leu)-CH2-CH(CH3)2Isobutyl groupBaselineStandard contribution to hydrophobic core
This compound (TFL)-CH2-CH(CH3)(CF3)Trifluoromethyl groupMore hydrophobic than LeucineIncreases thermal and chemical stability[2]
5,5,5,5',5',5'-Hexafluoroleucine (Hfl)-CH2-CH(CF3)2Bis(trifluoromethyl)methyl groupSignificantly more hydrophobic than Leucine[3][6][7]Can lead to dramatic increases in stability[8][9]

Experimental Protocols for Measuring Hydrophobicity

A variety of experimental techniques can be employed to determine the hydrophobicity of amino acids and their side chains. These methods range from direct partitioning experiments to more complex spectroscopic and chromatographic analyses.

Partitioning Methods (e.g., Shake-Flask Method for LogP)

This classic method directly measures the partitioning of a solute between two immiscible liquid phases, typically n-octanol and water, to determine the partition coefficient, P. The logarithm of this value, logP, is a widely used measure of lipophilicity and, by extension, hydrophobicity.

Protocol:

  • Preparation of Phases: N-octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation.

  • Sample Preparation: A known concentration of the amino acid (e.g., this compound) is dissolved in one of the phases (typically water).

  • Partitioning: Equal volumes of the octanol and aqueous phases (one containing the solute) are combined in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow the solute to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Concentration Measurement: The concentration of the amino acid in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation of LogP: The partition coefficient P is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P. A positive LogP value indicates a preference for the lipid phase (hydrophobic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[10]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful and widely used chromatographic technique for determining the relative hydrophobicity of molecules.[11][12][13] In this method, molecules are separated based on their hydrophobic interactions with a nonpolar stationary phase.

Protocol:

  • Column and Mobile Phase Selection: A reversed-phase column (e.g., C8 or C18) is used. The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Sample Injection: A solution of the amino acid is injected into the HPLC system.

  • Elution: A gradient of increasing organic modifier concentration is typically used to elute the compounds from the column. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

  • Detection: The eluting compound is detected, typically by UV absorbance at a specific wavelength (e.g., 214 nm for the peptide bond).

  • Data Analysis: The retention time of the amino acid is recorded. A hydrophobicity index can be established by correlating the retention times of a series of compounds with their known logP values. The retention time of this compound can then be used to determine its relative hydrophobicity.

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Interpretation A Prepare Mobile Phase (Aqueous Buffer + Organic Modifier) C Equilibrate C18 Column A->C B Dissolve Amino Acid Standard and TFL Sample D Inject Sample into HPLC C->D E Run Gradient Elution (Increasing Organic Modifier) D->E F UV Detection E->F G Record Retention Time (tR) F->G H Correlate tR with Hydrophobicity G->H I Determine Relative Hydrophobicity of TFL H->I

Caption: Workflow for determining hydrophobicity using RP-HPLC.

Spectroscopic Methods

Spectroscopic techniques can provide insights into the hydrophobicity of amino acids, often within the context of a peptide or protein.

  • Fluorescence Spectroscopy: This method uses fluorescent probes, such as 8-anilino-1-naphthalenesulfonic acid (ANS), whose fluorescence properties change upon binding to hydrophobic regions on a protein's surface.[14][15] An increase in fluorescence intensity and a blue shift in the emission maximum are indicative of the probe binding to exposed hydrophobic patches. By comparing the ANS fluorescence in the presence of proteins containing leucine versus those containing TFL, one can infer the relative surface hydrophobicity.[16]

  • Circular Dichroism (CD) Spectroscopy: While primarily used for determining protein secondary structure, CD can be used in thermal or chemical denaturation studies. Proteins with more stable hydrophobic cores, which can be a result of incorporating TFL, will require higher temperatures or denaturant concentrations to unfold.[2][8] The midpoint of this transition (Tm or Cm) serves as a measure of stability, which is directly related to the strength of the hydrophobic interactions within the protein core.

Impact on Protein Structure, Stability, and Drug Design

The increased hydrophobicity of the TFL side chain has profound implications for its use in protein engineering and drug development.

Protein Folding and Stability

The hydrophobic effect is a primary driving force for protein folding, causing nonpolar side chains to be buried in the protein's interior, away from aqueous solvent.[17] By increasing the hydrophobicity of a key residue in the hydrophobic core, the incorporation of TFL can significantly enhance the thermodynamic stability of a protein.[2] This "fluoro-stabilization effect" makes the resulting proteins more resistant to denaturation by heat or chemical agents.[8] This is particularly valuable for creating more robust enzymes for industrial applications or therapeutic proteins with longer shelf lives.

Applications in Drug Development

The unique properties of TFL are leveraged in drug design to optimize peptide and protein-based therapeutics.

  • Enhanced Target Affinity: The fluorinated side chain can engage in favorable interactions within a target's binding pocket, potentially increasing binding affinity and potency.

  • Improved Metabolic Stability: The C-F bond is stronger than the C-H bond, making the TFL side chain less susceptible to metabolic degradation by enzymes such as cytochrome P450s. This can increase the in vivo half-life of a peptide drug.

  • Modulated Permeability: Adjusting the hydrophobicity of a peptide by incorporating TFL can influence its ability to cross cell membranes, which is crucial for reaching intracellular targets.[1]

  • ¹⁹F NMR Probe: The fluorine atoms in TFL provide a sensitive handle for ¹⁹F NMR spectroscopy. This allows researchers to study protein-ligand interactions, protein folding, and dynamics without interference from other atoms in the protein, aiding in the discovery and optimization of new drug candidates.[1]

Fluorination_Effects cluster_cause Molecular Modification cluster_properties Physicochemical Changes cluster_impact Impact on Proteins & Peptides cluster_apps Applications A Substitution of -CH3 with -CF3 in Leucine Side Chain B Increased Side Chain Volume A->B C Increased Hydrophobicity A->C D Altered Polarity & Dipole Moment A->D K ¹⁹F NMR Probing A->K E Enhanced Protein Stability (Thermal & Chemical) C->E I Drug Design & Optimization E->I J Protein Engineering E->J F Improved Metabolic Resistance F->I G Modulated Target Binding Affinity G->I H Altered Membrane Permeability H->I

Caption: Logical flow of effects from fluorination of leucine.

Conclusion

This compound is a powerful tool for researchers in chemistry and biology. Its defining characteristic—increased hydrophobicity compared to its natural counterpart, leucine—provides a rational basis for enhancing the stability of proteins and optimizing the pharmacokinetic and pharmacodynamic properties of peptide-based drugs. A thorough understanding of its hydrophobicity, quantified through experimental and computational methods, is essential for its effective application in the design of novel therapeutics and robust biomaterials. The continued exploration of fluorinated amino acids like TFL promises to unlock new possibilities in the fields of drug discovery and protein science.

References

5,5,5-Trifluoroleucine: A Powerful Tool for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the burgeoning potential of 5,5,5-Trifluoroleucine (TFL), a fluorinated analog of the essential amino acid leucine, in the realm of chemical biology and drug development. The strategic incorporation of fluorine atoms into biomolecules can profoundly influence their physicochemical properties, offering unique advantages for protein engineering, stability enhancement, and the development of novel therapeutic agents. This document provides a comprehensive overview of TFL's applications, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Introduction to this compound

This compound is a non-canonical amino acid where the three hydrogen atoms of the terminal methyl group of leucine's isobutyl side chain are replaced by fluorine atoms. This substitution imparts several key properties that make TFL a valuable tool for researchers. The high electronegativity and hydrophobicity of the trifluoromethyl group can significantly alter local environments within a protein structure, leading to enhanced thermal and chemical stability.[1][2] Furthermore, the presence of the ¹⁹F nucleus, which is 100% naturally abundant and possesses a nuclear spin of ½, makes TFL an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed studies of protein structure, dynamics, and interactions without the background noise inherent in ¹H-NMR.[3]

Key Applications in Chemical Biology

The unique characteristics of this compound have led to its application in several key areas of chemical biology:

  • Enhanced Protein Stability: One of the most significant applications of TFL is in the stabilization of protein structures.[2] The incorporation of TFL into the hydrophobic core of proteins, particularly in structures like coiled-coils, has been shown to substantially increase their resistance to thermal and chemical denaturation.[2] This "fluoro-stabilization" effect is attributed to the increased hydrophobicity of the TFL side chain.

  • ¹⁹F NMR Spectroscopy: TFL serves as a sensitive reporter for ¹⁹F NMR studies. Since fluorine is virtually absent in biological systems, the ¹⁹F NMR signals from incorporated TFL are free from background interference, providing a clear window into the local environment of the labeled protein.[1] This allows for the investigation of protein folding, conformational changes, and ligand binding events with high sensitivity.

  • Metabolic Labeling and Proteomics: TFL can be used in metabolic labeling experiments to track protein synthesis and turnover. By supplying TFL to leucine-auxotrophic organisms, researchers can incorporate it into newly synthesized proteins, which can then be detected and quantified using mass spectrometry-based proteomic approaches.

  • Modulation of Protein-Protein Interactions: The altered steric and electronic properties of the TFL side chain can be exploited to modulate protein-protein interactions. This opens up possibilities for designing novel inhibitors or stabilizers of specific biological pathways.

Quantitative Data on the Effects of this compound

The incorporation of this compound has been quantitatively shown to enhance the stability of proteins. The following tables summarize key findings from the literature.

Peptide/ProteinAmino Acid SubstitutionMelting Temperature (Tₘ) (°C)Change in Tₘ (°C)Reference
Coiled-coil peptide A1Leucine -> (2S,4R)-TFL65+10[2]
Coiled-coil peptide A1Leucine -> (2S,4S)-TFL65+10[2]
Coiled-coil peptide A1Leucine -> Equimolar mix of (2S,4R)- & (2S,4S)-TFL68+13[2]
GCN4-p1dLeucine -> TFL61+13[2]

Table 1: Enhancement of Thermal Stability in Coiled-Coil Peptides by this compound.

SubstrateKₘ (µM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (relative to Leucine)Reference
L-Leucine16.9 ± 4.54.22 ± 0.351[2]
DL-5,5,5-Trifluoroleucine659 ± 1030.40 ± 0.031/412[2]
(2S,4S)-5,5,5-Trifluoroleucine252 ± 920.59 ± 0.051/107[2]
(2S,4R)-5,5,5-Trifluoroleucine708 ± 2800.19 ± 0.021/933[2]

Table 2: Kinetic Parameters for the Activation of Leucine and this compound Diastereomers by E. coli Leucyl-tRNA Synthetase (LeuRS).

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Incorporation of this compound into Recombinant Proteins in E. coli

This protocol is adapted for the expression of TFL-containing proteins using a leucine-auxotrophic E. coli strain.

Materials:

  • E. coli leucine auxotroph strain (e.g., BL21(DE3) ΔleuB)

  • Expression vector containing the gene of interest

  • Luria-Bertani (LB) medium

  • M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, and required antibiotics

  • 5,5,5-Trifluoro-DL-leucine (or enantiomerically pure form)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transformation: Transform the expression plasmid into the leucine-auxotrophic E. coli strain using standard protocols. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium supplemented with the antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of M9 minimal medium with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.

  • Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Pellet the cells by centrifugation (5000 x g, 10 min, 4°C). Wash the cell pellet twice with M9 minimal medium lacking leucine. Resuspend the cells in 1 L of fresh M9 minimal medium supplemented with 50-100 mg/L of this compound.

  • Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture for 4-6 hours at 30°C or overnight at 18-20°C.

  • Harvesting: Harvest the cells by centrifugation (5000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until purification.

  • Purification: Purify the TFL-labeled protein using standard chromatography techniques appropriate for the protein of interest.

Protocol 2: Thermal Denaturation of TFL-Containing Proteins using Circular Dichroism

This protocol describes how to determine the melting temperature (Tₘ) of a protein using circular dichroism (CD) spectroscopy.

Materials:

  • Purified protein (both wild-type and TFL-labeled) at a concentration of 0.1-0.5 mg/mL

  • Appropriate buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4). Avoid buffers with high absorbance in the far-UV region.

  • CD spectropolarimeter equipped with a Peltier temperature controller

  • Quartz cuvette with a path length of 1 mm

Procedure:

  • Instrument Setup: Turn on the CD spectropolarimeter and the nitrogen gas purge. Allow the instrument to warm up and stabilize for at least 30 minutes.

  • Sample Preparation: Prepare the protein samples in the desired buffer. Filter the samples through a 0.22 µm filter to remove any aggregates.

  • Baseline Correction: Record a baseline spectrum of the buffer alone under the same conditions as the sample measurement.

  • Wavelength Scan: Record a far-UV CD spectrum of the protein sample from 260 nm to 200 nm at a starting temperature (e.g., 20°C) to confirm the protein is folded and to identify the wavelength of maximum change upon unfolding (typically around 222 nm for α-helical proteins).

  • Thermal Melt: Set the instrument to monitor the CD signal at the chosen wavelength (e.g., 222 nm) as a function of temperature.

  • Temperature Program: Program a temperature ramp from the starting temperature (e.g., 20°C) to a final temperature where the protein is expected to be fully unfolded (e.g., 95°C) at a rate of 1-2°C/min.

  • Data Acquisition: Acquire data points at regular temperature intervals (e.g., every 0.5°C).

  • Data Analysis: Subtract the buffer baseline from the sample data. Plot the CD signal as a function of temperature. Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (Tₘ), which is the midpoint of the transition.

Protocol 3: Chemical Denaturation using Guanidinium Chloride

This protocol outlines the determination of protein stability by monitoring changes in protein structure upon titration with a chemical denaturant.

Materials:

  • Purified protein (wild-type and TFL-labeled)

  • High-purity Guanidinium Chloride (GdnHCl)

  • Buffer used for protein purification

  • Spectrofluorometer or CD spectropolarimeter

Procedure:

  • Stock Solutions: Prepare a concentrated stock solution of GdnHCl (e.g., 8 M) in the protein buffer. Accurately determine the concentration of the GdnHCl stock solution by refractive index measurements.

  • Sample Preparation: Prepare a series of samples with a constant protein concentration and varying concentrations of GdnHCl (e.g., from 0 M to 6 M in 0.2 M increments). Ensure the final protein concentration is suitable for the chosen spectroscopic method.

  • Equilibration: Allow the samples to equilibrate at a constant temperature for a sufficient time (e.g., 2-4 hours or overnight) to ensure unfolding reaches equilibrium.

  • Spectroscopic Measurement:

    • Intrinsic Tryptophan Fluorescence: Excite the samples at 295 nm and record the emission spectra from 310 to 400 nm. The emission maximum will shift to a longer wavelength as the protein unfolds.

    • Circular Dichroism: Record the far-UV CD signal at a fixed wavelength (e.g., 222 nm).

  • Data Analysis: Plot the change in the spectroscopic signal (e.g., emission wavelength maximum or molar ellipticity) as a function of GdnHCl concentration. Fit the data to a two-state unfolding model to determine the midpoint of the transition (Cₘ) and the free energy of unfolding in the absence of denaturant (ΔG°(H₂O)).

Visualizing Potential Applications: Signaling Pathways and Experimental Workflows

The ability to modulate protein stability and interactions with TFL opens up exciting avenues for investigating complex biological processes. The following diagrams, generated using Graphviz, illustrate a conceptual experimental workflow and a potential application in studying a signaling pathway.

experimental_workflow cluster_synthesis Synthesis & Incorporation cluster_analysis Biophysical & Functional Analysis cluster_application Downstream Applications TFL_syn Chemical Synthesis of 5,5,5-TFL incorporation Incorporation into Recombinant Protein TFL_syn->incorporation stability Stability Analysis (CD, Denaturation) incorporation->stability incorporation->stability nmr 19F NMR Spectroscopy incorporation->nmr incorporation->nmr functional_assay Functional Assay (e.g., Enzyme Kinetics) incorporation->functional_assay incorporation->functional_assay ppi_study Protein-Protein Interaction Studies nmr->ppi_study nmr->ppi_study drug_dev Drug Development (Target Validation) functional_assay->drug_dev functional_assay->drug_dev

Caption: Experimental workflow for utilizing this compound in chemical biology.

apoptosis_pathway cluster_pathway Apoptosis Signaling Pathway cluster_intervention Potential TFL Application Apoptotic_Stimulus Apoptotic Stimulus Smac Smac/DIABLO Apoptotic_Stimulus->Smac XIAP XIAP (BIR3 domain) Smac->XIAP Inhibits Caspase9 Caspase-9 XIAP->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes TFL_XIAP TFL-modified XIAP (Enhanced Stability/ Altered Interaction) TFL_XIAP->XIAP Potential to modulate XIAP-Smac interaction

Caption: Potential application of TFL in studying the apoptosis pathway.

Conclusion and Future Outlook

This compound has emerged as a versatile and powerful tool in chemical biology and drug development. Its ability to enhance protein stability, serve as a sensitive ¹⁹F NMR probe, and act as a metabolic label provides researchers with a unique set of capabilities to investigate and manipulate biological systems. The experimental protocols and quantitative data presented in this guide offer a solid foundation for scientists looking to incorporate TFL into their research.

Future applications of TFL are likely to expand into new and exciting areas. The development of more efficient and stereoselective synthetic routes will make TFL more accessible. Its use in proteome-wide studies will provide deeper insights into cellular responses to various stimuli. Furthermore, the rational design of TFL-containing proteins with tailored stabilities and interaction profiles holds immense promise for the development of novel protein-based therapeutics and diagnostics. As our understanding of the "fluorous effect" in biological systems grows, so too will the innovative applications of this compound.

References

The Biocompatibility of 5,5,5-Trifluoroleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5,5-Trifluoroleucine (TFL) is a synthetic amino acid analog of the essential amino acid L-leucine, where the three hydrogen atoms of the terminal methyl group are replaced by fluorine atoms. This substitution imparts unique physicochemical properties, including increased hydrophobicity and altered electronic characteristics, making TFL a valuable tool in protein engineering and drug design. The incorporation of TFL into peptides and proteins can enhance their thermal and chemical stability.[1] However, a thorough understanding of its biocompatibility is crucial for its safe and effective application in biomedical research and therapeutic development.

This technical guide provides a comprehensive overview of the current understanding of the biocompatibility of this compound. It summarizes available data on its cytotoxicity, metabolic fate, and effects on cellular processes. This guide also details standard experimental protocols for assessing biocompatibility and provides visualizations of relevant biological pathways.

Note on Data Availability: It is important to note that while extensive research exists on fluorinated amino acids in general, specific quantitative data on the biocompatibility of this compound is limited in publicly available literature. Therefore, this guide also draws upon data from similar fluorinated compounds and outlines the experimental approaches that should be used to generate more specific data for TFL.

Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular Formula C₆H₁₀F₃NO₂
Molecular Weight 185.14 g/mol
Appearance Crystals
SMILES CC(CC(C(F)(F)F)C)(N)C(=O)O
InChI Key XFGVJLGVINCWDP-UHFFFAOYSA-N

Cytotoxicity

Experimental Protocols for Cytotoxicity Assessment

1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Plate mammalian cells (e.g., HeLa, HEK293, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing different concentrations of TFL. Include a vehicle control (medium without TFL) and a positive control (a known cytotoxic agent).

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Neutral Red Uptake Assay

  • Principle: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells. The amount of dye retained is proportional to the number of viable cells.

  • Methodology:

    • Follow steps 1-3 of the MTT assay protocol.

    • Dye Incubation: Remove the treatment medium and add medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours.

    • Dye Extraction: Wash the cells with PBS and then add a destaining solution (e.g., ethanol and acetic acid) to extract the dye from the lysosomes.

    • Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm.

    • Data Analysis: Calculate cell viability and the IC50 value as described for the MTT assay.

Genotoxicity: Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[3] There are no specific Ames test results reported for this compound in the searched literature.

Experimental Protocol for Ames Test
  • Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test measures the ability of a chemical to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.[3]

  • Methodology:

    • Bacterial Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.

    • Metabolic Activation: Conduct the test with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

    • Exposure: Mix the bacterial culture with the test compound (this compound) at various concentrations and the S9 fraction (if used) in a top agar.

    • Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies on each plate.

    • Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Hemocompatibility: Hemolysis Assay

A hemolysis assay is performed to evaluate the potential of a compound to damage red blood cells.[4] No specific data on the hemolytic activity of this compound was found.

Experimental Protocol for Hemolysis Assay
  • Principle: This assay measures the amount of hemoglobin released from red blood cells upon exposure to a test compound. The amount of released hemoglobin is quantified spectrophotometrically.[4]

  • Methodology:

    • Blood Collection: Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., heparin).

    • Erythrocyte Isolation: Centrifuge the blood to separate the red blood cells (RBCs). Wash the RBC pellet several times with phosphate-buffered saline (PBS).

    • RBC Suspension: Prepare a diluted suspension of RBCs in PBS (e.g., 2%).

    • Treatment: In a 96-well plate, mix the RBC suspension with different concentrations of this compound. Include a negative control (PBS) and a positive control (a known hemolytic agent like Triton X-100).

    • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

    • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

    • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

    • Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the positive control (100% hemolysis).

Metabolic Fate

The metabolic fate of this compound has not been specifically elucidated. However, studies on other fluorinated amino acids suggest that the carbon-fluorine bond is generally stable and resistant to metabolic degradation.[5] Fluorination can block sites of oxidation by cytochrome P450 enzymes, which can increase the metabolic stability and bioavailability of compounds. The metabolic pathway of the parent amino acid, leucine, is well-characterized and involves transamination and oxidative decarboxylation. It is plausible that TFL could enter similar pathways, although the fluorine substitution may alter the kinetics and products.

Metabolic_Fate_Hypothesis TFL This compound Protein Incorporation into Proteins TFL->Protein Transaminase Branched-Chain Amino Acid Transaminase TFL->Transaminase Keto_Acid α-Keto-γ,γ,γ-trifluoroisocaproate Transaminase->Keto_Acid BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex Keto_Acid->BCKDH Metabolites Further Metabolites (Potentially altered by fluorine) BCKDH->Metabolites Excretion Excretion Metabolites->Excretion

Hypothetical metabolic pathway of this compound.

Effects on Cellular Signaling Pathways

As a leucine analog, this compound has the potential to influence signaling pathways that are regulated by leucine, most notably the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[6][7] Additionally, understanding its impact on apoptosis pathways is crucial for assessing its safety.

mTOR Signaling Pathway

Leucine is a potent activator of the mTORC1 complex. The binding of leucine to its intracellular sensor, SESN2, leads to the activation of the Rag GTPases, which in turn recruit mTORC1 to the lysosomal surface where it is activated by Rheb. Activated mTORC1 then phosphorylates its downstream targets, S6K1 and 4E-BP1, to promote protein synthesis and cell growth.[6] It is hypothesized that TFL could either act as an agonist or antagonist of this pathway.

mTOR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Leucine Leucine / this compound Amino_Acid_Transporter Amino Acid Transporter Leucine->Amino_Acid_Transporter SESN2 SESN2 Amino_Acid_Transporter->SESN2 Intracellular Leucine GATOR2 GATOR2 SESN2->GATOR2 Inhibits GATOR1 GATOR1 Rag_GTPases Rag GTPases GATOR1->Rag_GTPases Inhibits GATOR2->GATOR1 Inhibits mTORC1 mTORC1 Rag_GTPases->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Inhibits inhibition of

Simplified mTOR signaling pathway activated by leucine.

Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. The potential for this compound to induce apoptosis would be a key aspect of its cytotoxicity profile.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Bcl2_Family Bcl-2 Family (Bax, Bak, Bcl-2) Caspase8->Bcl2_Family Bid cleavage Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Cellular_Stress Cellular Stress (e.g., DNA damage, TFL?) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Overview of the extrinsic and intrinsic apoptosis pathways.

Experimental Workflow for Biocompatibility Assessment

A logical workflow is essential for the comprehensive biocompatibility assessment of this compound.

Biocompatibility_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cytotoxicity Cytotoxicity Assays (MTT, Neutral Red) Genotoxicity Genotoxicity Assay (Ames Test) Cytotoxicity->Genotoxicity Hemocompatibility Hemolysis Assay Genotoxicity->Hemocompatibility Acute_Toxicity Acute Systemic Toxicity Hemocompatibility->Acute_Toxicity Subchronic_Toxicity Sub-chronic Toxicity Acute_Toxicity->Subchronic_Toxicity Immunogenicity Immunogenicity Testing Subchronic_Toxicity->Immunogenicity Final_Assessment Biocompatibility Profile & Risk Assessment Immunogenicity->Final_Assessment TFL_Synthesis Synthesis and Purification of this compound Characterization Physicochemical Characterization TFL_Synthesis->Characterization Dose_Selection Dose Range Finding Characterization->Dose_Selection Dose_Selection->Cytotoxicity

General workflow for biocompatibility assessment.

Conclusion

This compound presents a promising tool for protein engineering and drug discovery due to the unique properties conferred by its fluorine atoms. While its ability to enhance protein stability is recognized, a comprehensive understanding of its biocompatibility is still emerging. The available literature suggests a need for detailed studies to quantify its cytotoxicity, and to elucidate its metabolic fate and its precise effects on cellular signaling pathways. The experimental protocols and workflows outlined in this guide provide a framework for researchers to systematically evaluate the biocompatibility of this compound and its derivatives, ensuring their safe and effective translation into biomedical applications. As research in this area progresses, a clearer picture of the biocompatibility profile of this intriguing amino acid analog will undoubtedly emerge.

References

The Fluorine Advantage: An In-depth Technical Guide to the Discovery and Development of Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in modern drug discovery and peptide engineering. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of fluorinated amino acids (FAAs). By leveraging the unique physicochemical properties of fluorine, researchers can exquisitely modulate the biological activity, metabolic stability, and structural characteristics of peptides and proteins. This document serves as a detailed resource, offering insights into the profound impact of fluorination, from altering fundamental properties to influencing complex signaling pathways.

While only one naturally occurring fluorinated amino acid, 4-fluoro-L-threonine, has been identified from the bacterium Streptomyces cattleya, synthetic chemists have developed a vast arsenal of methods to access a diverse range of these valuable building blocks.[1][2] The introduction of fluorine, the most electronegative element, into an amino acid can induce significant changes in its properties due to the strength and polarity of the carbon-fluorine bond.[3] These alterations are harnessed to enhance the therapeutic potential of peptide-based drugs and to create novel tools for chemical biology.[4]

Data Presentation: Physicochemical Properties of Fluorinated Amino Acids

The introduction of fluorine can significantly alter the physicochemical properties of amino acids, influencing their behavior in biological systems. The following tables summarize key quantitative data for several fluorinated amino acids compared to their canonical counterparts.

Table 1: Acidity (pKa) of Fluorinated Amino Acids

Amino AcidpKa (-COOH)pKa (-NH3+)Reference
Phenylalanine1.839.13[5]
4-Fluoro-L-phenylalanine1.869.45
Threonine2.099.10
4-Fluoro-L-threonine2.159.22[6]

Table 2: Lipophilicity (logP) of Fluorinated Amino Acids

Amino AcidlogPReference
Phenylalanine-1.38[5]
4-Fluoro-L-phenylalanine-1.9[7]
Proline-1.60
4(R)-Fluoroproline-1.4[8]
4(S)-Fluoroproline-1.4[8]

Table 3: Conformational Preferences (Dihedral Angles) of Fluorinated Proline

Amino Acid DerivativeAmide BondRing Puckerφ (phi)ψ (psi)Reference
Ac-Pro-OMetransCγ-exo~ -60°~ 150°[4][9]
Ac-Pro-OMetransCγ-endo~ -75°~ 150°[4][9]
Ac-(4R)-Flp-OMetransCγ-exo (favored)~ -60°~ 140°[4][10]
Ac-(4S)-Flp-OMecisCγ-endo (favored)~ -75°~ 170°[4][10]

Mandatory Visualizations

Logical Relationships and Workflows

logical_relationship_faa_benefits cluster_input Input cluster_modification Modification cluster_properties Altered Physicochemical Properties cluster_outcomes Improved Therapeutic Outcomes native_peptide Native Peptide incorporation Incorporate Fluorinated Amino Acid native_peptide->incorporation lipophilicity Increased Lipophilicity incorporation->lipophilicity stability Enhanced Stability (Proteolytic & Thermal) incorporation->stability conformation Conformational Control incorporation->conformation bioavailability Improved Bioavailability lipophilicity->bioavailability stability->bioavailability binding_affinity Enhanced Binding Affinity conformation->binding_affinity efficacy Increased Efficacy bioavailability->efficacy binding_affinity->efficacy

Benefits of Fluorinated Amino Acid Incorporation.

spsp_workflow start Start: Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for each amino acid in sequence wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage precipitation Precipitation in cold ether cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Purified Fluorinated Peptide purification->end

Solid-Phase Peptide Synthesis (SPPS) Workflow.
Signaling Pathways

pi3k_akt_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Phosphorylation (Thr308) p_akt p-Akt (Active) akt->p_akt Activation mtorc2 mTORC2 mtorc2->akt Phosphorylation (Ser473) downstream Downstream Effects (Cell Survival, Proliferation) p_akt->downstream fluoride Excess Fluoride fluoride->pi3k Inhibition fluoride->akt Inhibition

PI3K/Akt Signaling Pathway and Fluoride Inhibition.

mapk_pathway stimuli Extracellular Stimuli (e.g., Stress, Cytokines) mapkkk MAPKKK (e.g., MLK3) stimuli->mapkkk mapkk MAPKK (e.g., MKK6) mapkkk->mapkk Phosphorylation mapk MAPK (e.g., p38) mapkk->mapk Phosphorylation transcription_factors Transcription Factors (e.g., ATF1) mapk->transcription_factors Phosphorylation cellular_response Cellular Response (Apoptosis, Inflammation) transcription_factors->cellular_response fluoride Excess Fluoride fluoride->mapk Activation/Modulation

References

Methodological & Application

Application Notes and Protocols for Incorporating 5,5,5-Trifluoroleucine into Recombinant Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the residue-specific incorporation of the non-canonical amino acid 5,5,5-Trifluoroleucine (TFL) into recombinant proteins expressed in Escherichia coli. This technique allows for the production of proteins with enhanced thermal and chemical stability, which can be advantageous for various research, therapeutic, and diagnostic applications.

Introduction

The incorporation of fluorinated amino acids into proteins is a powerful strategy to enhance their physicochemical properties. This compound, a structural analog of leucine, can be incorporated into proteins in place of leucine, leading to increased hydrophobicity of the protein core. This substitution has been shown to significantly improve the thermal and chemical stability of proteins without drastically altering their native structure and function.[1] The protocol described herein utilizes a leucine auxotrophic E. coli strain, which is essential for the efficient incorporation of TFL.

Data Presentation

The incorporation of this compound can impact protein yield and stability. The following table summarizes the experimental results from the incorporation of two diastereoisomers of TFL, (2S,4S)-5,5,5-trifluoroleucine (SS-TFL) and (2S,4R)-5,5,5-trifluoroleucine (SR-TFL), into the coiled-coil peptide A1, compared to the wild-type leucine-containing peptide (Leu-A1).[1]

PeptideAmino Acid SupplementProtein Yield (mg/L)Melting Temperature (Tm) (°C)
Leu-A1L-Leucine45 ± 6~35
SS-A1(2S,4S)-5,5,5-trifluoroleucine18 ± 4~55
SR-A1(2S,4R)-5,5,5-trifluoroleucine9 ± 3~50

Experimental Workflow

The overall workflow for incorporating this compound into a recombinant protein is depicted in the following diagram.

Workflow cluster_prep Preparation cluster_expression Protein Expression cluster_purification Purification & Analysis Transformation Transformation of Leucine Auxotrophic E. coli Starter_Culture Starter Culture Growth (LB Medium) Transformation->Starter_Culture Select single colony Media_Prep Minimal Media Preparation Main_Culture Main Culture Growth (Minimal Medium) Media_Prep->Main_Culture Starter_Culture->Main_Culture Inoculate Induction Induction with IPTG & Supplementation with TFL Main_Culture->Induction Grow to OD600 0.6-0.8 Harvest Cell Harvest Induction->Harvest Incubate at optimal temperature Lysis Cell Lysis Harvest->Lysis Purification Affinity Chromatography Lysis->Purification Analysis Purity & Incorporation Analysis (SDS-PAGE, MS) Purification->Analysis

Figure 1. Experimental workflow for recombinant protein expression with this compound.

Experimental Protocols

1. Preparation of Minimal Media

This protocol is adapted from established methods for protein expression in minimal media.

M9 Salts (5x Stock Solution)

  • Na₂HPO₄: 64 g

  • KH₂PO₄: 15 g

  • NaCl: 2.5 g

  • NH₄Cl: 5 g

  • Add deionized water to a final volume of 1 L.

  • Autoclave and store at room temperature.

Minimal Media (1 L)

  • Start with 750 mL of sterile deionized water.

  • Add 200 mL of 5x M9 salts.

  • Autoclave the mixture.

  • After cooling, aseptically add the following sterile solutions:

    • 20 mL of 20% (w/v) glucose (final concentration 0.4%)

    • 2 mL of 1 M MgSO₄

    • 100 µL of 1 M CaCl₂

    • 1 mL of Thiamine solution (1 mg/mL)

    • (Optional) 1 mL of trace elements solution.

2. Protein Expression and TFL Incorporation

This protocol requires a leucine auxotrophic E. coli strain (e.g., a strain with a mutation in a leucine biosynthesis gene) transformed with an expression plasmid for the protein of interest, preferably under the control of an inducible promoter (e.g., T7 promoter).

a. Starter Culture:

  • Inoculate a single colony of the transformed leucine auxotrophic E. coli into 5-10 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic.

  • Incubate overnight at 37°C with shaking (200-250 rpm).

b. Main Culture and Induction:

  • The next day, inoculate 1 L of the prepared minimal media (supplemented with the appropriate antibiotic) with the overnight starter culture. A starting optical density at 600 nm (OD₆₀₀) of 0.05-0.1 is recommended.

  • Incubate at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Simultaneously, supplement the culture with this compound to a final concentration of 100-200 mg/L. It is recommended to dissolve the TFL in a small amount of sterile water, possibly with gentle warming, before adding it to the culture.

  • Reduce the incubation temperature to 18-25°C and continue shaking for 12-16 hours.

c. Cell Harvest:

  • After the incubation period, harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

3. Protein Purification

The purification protocol will depend on the specific protein and any affinity tags it may contain. The following is a general protocol for a His-tagged protein using Nickel-NTA affinity chromatography.

a. Cell Lysis:

  • Resuspend the frozen cell pellet in a suitable lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.

  • Lyse the cells by sonication on ice or by using a French press.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

b. Affinity Chromatography:

  • Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

  • Elute the target protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Collect the eluted fractions.

4. Analysis of Protein Purity and TFL Incorporation

a. SDS-PAGE:

  • Analyze the purified protein fractions by SDS-PAGE to assess purity and estimate the molecular weight.

b. Mass Spectrometry:

  • To confirm the incorporation of this compound, the purified protein should be analyzed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed molecular weight of the TFL-containing protein will be higher than the wild-type protein due to the replacement of leucine (C₆H₁₃NO₂) with TFL (C₆H₁₀F₃NO₂). The mass difference per incorporation site is approximately 54 Da (F₃ vs. 3H). The efficiency of incorporation can also be estimated from the mass spectrum.[2]

References

Application Notes and Protocols for 5,5,5-Trifluoroleucine (TFL) Labeling Using E. coli Auxotrophic Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into proteins is a powerful tool for probing protein structure, function, and dynamics. 5,5,5-Trifluoroleucine (TFL), a fluorinated analog of leucine, is of particular interest due to the unique properties of the trifluoromethyl group. The high sensitivity of the 19F nucleus to its local environment makes TFL an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy studies, providing insights into protein folding, conformational changes, and ligand binding without the background signal inherent in 1H NMR.[1][2] Furthermore, the introduction of fluorine can enhance protein stability.[3]

This document provides detailed application notes and protocols for the efficient incorporation of this compound into recombinant proteins using Escherichia coli leucine auxotrophic strains. These strains are engineered to be unable to synthesize leucine, thus forcing them to utilize exogenously supplied leucine or its analogs, such as TFL, for protein synthesis.[4][5]

Principle of TFL Labeling in Leucine Auxotrophs

E. coli strains that are auxotrophic for leucine typically have a knockout in a key gene of the leucine biosynthesis pathway, such as leuB.[6] When these strains are grown in a minimal medium lacking leucine but supplemented with this compound, the cellular machinery for protein synthesis incorporates TFL at leucine codons. This results in the production of a recombinant protein where most or all leucine residues are replaced by TFL.

Key Applications

  • 19F NMR Spectroscopy: Study protein structure, dynamics, and interactions with high sensitivity and no background signal.[7][8][9]

  • Protein Engineering: Enhance protein stability and investigate the effects of fluorination on protein folding and function.[3]

  • Drug Discovery: Probe ligand binding sites and screen for small molecule binders.

Data Presentation

Table 1: Comparison of Leucine and this compound

PropertyLeucine (Leu)This compound (TFL)
Chemical Formula C₆H₁₃NO₂C₆H₁₀F₃NO₂
Molar Mass 131.17 g/mol 185.14 g/mol
Structure
Key Feature Isopropyl side chainTrifluoromethyl group on the side chain

Table 2: Expected Incorporation Efficiency of TFL in Leucine Auxotrophic E. coli

E. coli StrainExpression MediumTFL Concentration (suggested)Expected Incorporation Efficiency (%)Reference for Analogy
BL21(DE3) ΔleuBM9 Minimal Medium50-100 mg/L>90%[10]
Other Leucine AuxotrophsDefined Minimal Medium50-100 mg/L>90%[10]

Note: The exact incorporation efficiency can vary depending on the specific protein being expressed, the toxicity of TFL to the host strain at the concentration used, and the culture conditions.

Experimental Protocols

Preparation of Leucine Auxotrophic E. coli Strain
Transformation of the Expression Plasmid

Transform the leucine auxotrophic E. coli strain with the plasmid encoding the protein of interest. Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.

Protocol for TFL Labeling

This protocol is adapted from methods used for incorporating other fluorinated amino acids.[10]

Day 1: Starter Culture

  • Inoculate a single colony from the transformation plate into 5-10 mL of LB medium supplemented with the appropriate antibiotic.

  • Incubate overnight at 37°C with shaking (200-250 rpm).

Day 2: Main Culture and Induction

  • Prepare M9 minimal medium (see recipe below).

  • Inoculate 1 L of M9 medium (supplemented with antibiotic and a low concentration of leucine, e.g., 20 mg/L, to allow initial growth) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.

  • Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Gently wash the cell pellet twice with sterile M9 salts solution (containing no carbon source or amino acids) to remove any residual leucine.

  • Resuspend the cell pellet in 1 L of fresh pre-warmed M9 minimal medium containing the appropriate antibiotic but no leucine .

  • Add this compound to a final concentration of 50-100 mg/L. It is recommended to test a range of concentrations to optimize incorporation and minimize toxicity.

  • Allow the culture to adapt for 30-60 minutes at 37°C with shaking.

  • Induce protein expression by adding IPTG (or another appropriate inducer) to the recommended final concentration (e.g., 0.1-1 mM).

  • Continue to incubate the culture for the desired expression time (e.g., 4-16 hours) at the optimal temperature for your protein (e.g., 18-30°C).

  • Harvest the cells by centrifugation and store the pellet at -80°C until purification.

M9 Minimal Medium Recipe (per 1 Liter)

  • 5x M9 Salts (200 mL):

    • 64 g Na₂HPO₄·7H₂O

    • 15 g KH₂PO₄

    • 2.5 g NaCl

    • 5.0 g NH₄Cl

  • Autoclave the 5x M9 salts solution.

  • After autoclaving, add the following sterile solutions:

    • 800 mL sterile deionized water

    • 2 mL of 1 M MgSO₄

    • 20 mL of 20% (w/v) glucose (or other carbon source)

    • 0.1 mL of 1 M CaCl₂

    • Appropriate antibiotic

Protein Purification

Purify the TFL-labeled protein using the same protocol established for the unlabeled protein. Standard chromatography techniques such as affinity, ion-exchange, and size-exclusion chromatography are generally effective.

Verification of TFL Incorporation

Mass Spectrometry

  • Run a sample of the purified protein on an SDS-PAGE gel to check for purity and expression level.

  • Excise the protein band and perform in-gel tryptic digestion.

  • Analyze the resulting peptides by LC-MS/MS.

  • Search the MS/MS data against the protein sequence, specifying a variable modification on leucine residues corresponding to the mass difference between TFL and leucine (+54.02 Da).

  • The identification of peptides with this mass shift confirms the incorporation of TFL. The relative abundance of the modified versus unmodified peptide peaks can be used to estimate the incorporation efficiency.

19F NMR Spectroscopy

  • Prepare an NMR sample of the purified TFL-labeled protein in a suitable buffer.

  • Acquire a one-dimensional 19F NMR spectrum.

  • The presence of signals in the 19F spectrum confirms the successful incorporation of TFL. The chemical shifts of the 19F signals are highly sensitive to the local environment of each TFL residue, providing valuable structural information.[1]

Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_growth Day 2: Growth and Labeling cluster_analysis Analysis start Transform Leucine Auxotroph with Expression Plasmid plate Plate on LB + Antibiotic start->plate starter Inoculate Starter Culture (LB + Antibiotic) plate->starter main_culture Inoculate Main Culture (M9 + Antibiotic + Low Leu) growth Grow to OD600 0.6-0.8 main_culture->growth wash Harvest and Wash Cells growth->wash resuspend Resuspend in Leu-free M9 wash->resuspend add_tfl Add this compound resuspend->add_tfl induce Induce Protein Expression (IPTG) add_tfl->induce express Express Protein induce->express harvest Harvest Cells purify Purify Protein harvest->purify verify Verify Incorporation purify->verify ms Mass Spectrometry verify->ms Confirmation & Quantification nmr 19F NMR verify->nmr Structural Analysis

Caption: Experimental workflow for TFL labeling.

tfl_incorporation_pathway cluster_cell E. coli Leucine Auxotroph (ΔleuB) cluster_medium Growth Medium cluster_pathway Metabolic Pathway cluster_synthesis Protein Synthesis tfl_ext This compound (TFL) tfl_int Intracellular TFL tfl_ext->tfl_int Transport leu_syn Leucine Biosynthesis blocked Blocked (ΔleuB) leu_syn->blocked leucyl_trna Leucyl-tRNA Synthetase tfl_int->leucyl_trna tfl_trna TFL-tRNA(Leu) leucyl_trna->tfl_trna Charges tRNA(Leu) ribosome Ribosome tfl_trna->ribosome protein TFL-Labeled Protein ribosome->protein Incorporation at Leu codons

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with 5,5,5-Trifluoroleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their physicochemical properties, enhancing biological activity, and improving metabolic stability. 5,5,5-Trifluoroleucine (Tfl), a fluorinated analog of leucine, has garnered significant interest in peptide and protein engineering. The replacement of the Cγ-methyl groups of leucine with a trifluoromethyl group imparts unique characteristics, including increased hydrophobicity and altered electronic properties, without significantly perturbing the overall side-chain topology.[1] These modifications can lead to enhanced protein stability, altered folding dynamics, and novel biological functions.[2][3][4]

These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing this compound using Fmoc chemistry. Detailed protocols, considerations for optimizing coupling and deprotection steps, and potential challenges are discussed to facilitate the successful synthesis and application of Tfl-containing peptides in research and drug development.

Key Properties and Applications of this compound Peptides

The introduction of this compound can significantly impact the properties of a peptide. Understanding these effects is crucial for the rational design of novel peptide-based therapeutics and research tools.

PropertyEffect of this compound IncorporationReferences
Hydrophobicity Increased hydrophobicity compared to leucine.[3]
Helical Propensity Can influence and, in some contexts, stabilize α-helical structures.[2]
Thermal Stability Significantly increases the thermal stability of coiled-coil peptides and other protein structures.[4]
Metabolic Stability The C-F bond is highly stable, potentially increasing resistance to enzymatic degradation.[5]
Biological Activity Can modulate or enhance binding affinity to target proteins and influence biological signaling.[5]
Spectroscopic Probe The 19F nucleus serves as a sensitive probe for NMR studies of peptide structure and dynamics.[3]

Experimental Protocols

General Workflow for Fmoc-SPPS

Solid-phase peptide synthesis follows a cyclical process of deprotection, coupling, and washing steps performed on a solid support (resin). The following diagram illustrates the general workflow for a single coupling cycle in Fmoc-SPPS.

SPPS_Workflow start Start with Fmoc-protected amino acid on resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Amino Acid Coupling (Fmoc-Tfl-OH + Coupling Reagent) wash1->coupling wash2 Wash with DMF coupling->wash2 next_cycle Repeat for next amino acid wash2->next_cycle next_cycle->deprotection n cycles end Final Deprotection & Cleavage next_cycle->end Final cycle

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Protocol 1: Standard Coupling of Fmoc-5,5,5-Trifluoroleucine-OH with HCTU

This protocol describes a standard method for the incorporation of Fmoc-Tfl-OH using the efficient coupling reagent HCTU.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-5,5,5-Trifluoroleucine-OH (Fmoc-Tfl-OH)

  • 2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate (HCTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

Procedure (for a 0.1 mmol scale synthesis):

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation of Fmoc-Tfl-OH:

    • In a separate vessel, dissolve Fmoc-Tfl-OH (4 equivalents, 0.4 mmol) and HCTU (3.9 equivalents, 0.39 mmol) in DMF.

    • Add DIPEA (8 equivalents, 0.8 mmol).

    • Allow to pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated Fmoc-Tfl-OH solution to the deprotected resin.

    • Agitate the mixture for 60-120 minutes at room temperature. Note: Coupling of the sterically hindered Tfl may require longer reaction times compared to standard amino acids.[3]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

  • Monitoring the Coupling:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), a second coupling is recommended.

Protocol 2: Optimized Coupling of Fmoc-5,5,5-Trifluoroleucine-OH with HATU

HATU is a more reactive coupling reagent that can be beneficial for sterically hindered amino acids like Tfl, potentially reducing coupling times and improving efficiency.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-5,5,5-Trifluoroleucine-OH (Fmoc-Tfl-OH)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure (for a 0.1 mmol scale synthesis):

  • Resin Preparation: Follow steps 1 and 2 from Protocol 1.

  • Activation of Fmoc-Tfl-OH:

    • In a separate vessel, dissolve Fmoc-Tfl-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.

    • Add DIPEA or Collidine (8 equivalents, 0.8 mmol).

    • Allow to pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 45-90 minutes at room temperature.

  • Washing and Monitoring: Follow steps 5 and 6 from Protocol 1.

Protocol 3: Peptide Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (Reagent K):

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubate the mixture for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under vacuum.

Troubleshooting and Optimization

The incorporation of this compound can present challenges due to its steric bulk and altered reactivity. The following diagram outlines a logical workflow for troubleshooting incomplete coupling.

Troubleshooting_Workflow start Perform Kaiser Test after Coupling decision Test Result? start->decision negative Negative (Yellow Beads) Proceed to next cycle decision->negative Negative positive Positive (Blue Beads) Incomplete Coupling decision->positive Positive double_coupling Perform a second coupling (60-90 min) positive->double_coupling increase_time Increase initial coupling time (e.g., to 120 min) positive->increase_time recheck Re-perform Kaiser Test double_coupling->recheck recheck->negative change_reagent Switch to a more potent coupling reagent (e.g., HATU) recheck->change_reagent Still Positive cap_amines Cap unreacted amines (Acetic Anhydride/DIPEA) change_reagent->cap_amines Signaling_Pathway receptor Receptor proteinA Protein A receptor->proteinA Signal proteinB Protein B proteinA->proteinB Interaction downstream Downstream Signaling Cascade proteinB->downstream response Cellular Response downstream->response inhibitor Tfl-Peptide Inhibitor inhibitor->proteinA Blocks Interaction

References

Application Notes and Protocols for 19F NMR Experimental Setup for Proteins with 5,5,5-Trifluoroleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy has emerged as a powerful and sensitive tool for studying protein structure, dynamics, and interactions, particularly in the context of drug discovery and development. The unique properties of the 19F nucleus, including its 100% natural abundance, spin-1/2 nature, and high gyromagnetic ratio, result in high sensitivity and the absence of background signals in biological systems. The large chemical shift dispersion of 19F makes it exquisitely sensitive to the local chemical environment, providing a powerful probe for detecting subtle conformational changes in proteins upon ligand binding.

Incorporating fluorinated non-canonical amino acids, such as 5,5,5-Trifluoroleucine, into proteins provides a versatile handle for 19F NMR studies. The trifluoromethyl group of this compound offers a single, sharp resonance in the 19F NMR spectrum, which can be used to monitor protein-ligand interactions, screen for fragment binding, and determine binding affinities. This application note provides detailed protocols for the expression and purification of proteins labeled with this compound and the subsequent setup of 19F NMR experiments for studying protein-ligand interactions.

Key Applications

  • Fragment-Based Drug Discovery (FBDD): 19F NMR is a primary screening technique in FBDD, allowing for the rapid detection of weak binding events between small molecule fragments and a fluorinated protein target.

  • Ligand Binding and Affinity Determination: Titration experiments monitored by 19F NMR can be used to quantify the binding affinity (Kd) of ligands to a protein.

  • Conformational Change Analysis: Changes in the 19F chemical shift can provide insights into local and allosteric conformational changes in a protein upon ligand binding or other perturbations.

  • High-Throughput Screening: The simplicity of one-dimensional 19F NMR spectra and the ability to screen compound mixtures make it amenable to higher throughput screening campaigns.

Experimental Protocols

Protocol 1: Expression and Purification of this compound Labeled Protein

This protocol describes the expression of a His-tagged protein with incorporated this compound in a leucine auxotrophic E. coli strain and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli leucine auxotrophic strain (e.g., a derivative of BL21(DE3) with a mutation in the leu operon)[1]

  • Expression plasmid containing the gene of interest with a polyhistidine tag (His-tag)

  • This compound

  • M9 minimal media components

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA Agarose resin[2][3]

Procedure:

  • Transformation: Transform the expression plasmid into the leucine auxotrophic E. coli strain.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium and grow overnight at 37°C.

  • Main Culture: Inoculate 1 L of M9 minimal media with the overnight culture. The M9 minimal media should be supplemented with all essential amino acids except for leucine.

  • Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Add this compound to a final concentration of 100-200 mg/L. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance proper protein folding.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • IMAC Purification:

    • Equilibrate the Ni-NTA resin with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with Elution Buffer.

  • Buffer Exchange: Exchange the purified protein into the desired NMR buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4) using dialysis or a desalting column.

  • Concentration and Purity Check: Concentrate the protein to the desired concentration for NMR experiments and assess purity by SDS-PAGE.

Protocol 2: 19F NMR Experiment for Fragment Screening

This protocol outlines a typical 1D 19F NMR experiment for screening a library of fragments against a this compound labeled protein.

Materials:

  • Purified this compound labeled protein (typically 10-50 µM)

  • Fragment library (individual compounds or mixtures)

  • NMR Buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4 in 90% H2O/10% D2O)

  • NMR tubes

  • NMR spectrometer with a 19F-capable probe

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the labeled protein in NMR buffer.

    • Prepare stock solutions of the fragment compounds or mixtures in a compatible solvent (e.g., DMSO-d6).

    • Prepare two sets of NMR samples: a reference sample containing only the protein and screening samples containing the protein and a fragment or fragment mixture. Ensure the final concentration of the organic solvent is low (typically <5%) to avoid protein denaturation.

  • NMR Data Acquisition:

    • Acquire a 1D 19F NMR spectrum of the reference sample.

    • Acquire 1D 19F NMR spectra for each of the screening samples.

    • Typical Acquisition Parameters:

      • Spectrometer Frequency: 470 MHz (for 19F on a 500 MHz 1H spectrometer)[4]

      • Pulse Program: Simple 90° pulse-acquire

      • Acquisition Time: 0.5 - 1 s

      • Relaxation Delay: 1 - 2 s

      • Number of Scans: 128 - 1024 (depending on protein concentration)

      • Spectral Width: ~40 ppm centered around the expected trifluoromethyl resonance

      • Referencing: An external reference standard such as trifluoroacetic acid (TFA) can be used.[5]

  • Data Analysis:

    • Process the spectra using an appropriate NMR software (e.g., TopSpin, Mnova).

    • Compare the spectra of the screening samples to the reference spectrum.

    • A change in the chemical shift (Δδ), a decrease in signal intensity, or line broadening of the 19F resonance indicates a binding event.

Protocol 3: 19F NMR Titration for Kd Determination

This protocol describes how to perform a 19F NMR titration experiment to determine the dissociation constant (Kd) of a ligand binding to a this compound labeled protein.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the labeled protein at a known concentration.

    • Prepare a stock solution of the ligand at a much higher concentration.

    • Prepare a series of NMR samples with a constant protein concentration and increasing concentrations of the ligand.

  • NMR Data Acquisition:

    • Acquire a 1D 19F NMR spectrum for each sample in the titration series using the parameters described in Protocol 2.

  • Data Analysis:

    • Measure the chemical shift of the 19F resonance in each spectrum.

    • Plot the change in chemical shift (Δδ) as a function of the ligand concentration.

    • Fit the data to a one-site binding model equation to determine the Kd.[6][7] The equation for fast exchange is: Δδ = Δδmax * (([P]t + [L]t + Kd) - √(([P]t + [L]t + Kd)2 - 4[P]t[L]t)) / (2[P]t) where Δδ is the observed chemical shift change, Δδmax is the maximum chemical shift change at saturation, [P]t is the total protein concentration, and [L]t is the total ligand concentration.

Data Presentation

Quantitative data from 19F NMR experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Example of Quantitative Data from 19F NMR Fragment Screening

Fragment IDProtein Conc. (µM)Fragment Conc. (µM)Δδ (ppm)Line Broadening (Hz)Hit?
Frag 1252500.0510Yes
Frag 2252500.012No
Frag 3252500.1225Yes

Table 2: Example of Quantitative Data from 19F NMR Titration for Kd Determination

Ligand Conc. (µM)Δδ (ppm)
00.000
100.025
250.058
500.105
1000.175
2500.290
5000.380
10000.450
Fitted Kd (µM) 75 ± 5

Visualizations

Experimental Workflow for 19F NMR-based Fragment Screening

experimental_workflow cluster_prep Protein Preparation cluster_screen Fragment Screening cluster_validation Hit Validation p1 Gene of Interest in Expression Vector p2 Transform Leucine Auxotrophic E. coli p1->p2 p3 Express in Minimal Media with this compound p2->p3 p4 Cell Lysis & Clarification p3->p4 p5 IMAC Purification p4->p5 p6 Buffer Exchange & Concentration p5->p6 s1 Prepare Protein & Fragment Samples p6->s1 s2 Acquire 1D 19F NMR Spectra s1->s2 s3 Analyze Chemical Shift Perturbations s2->s3 s4 Identify Hits s3->s4 v1 19F NMR Titration s4->v1 v2 Determine Kd v1->v2

Caption: Workflow for protein preparation, 19F NMR fragment screening, and hit validation.

Logical Relationship in Protein-Ligand Interaction Study

logical_relationship protein Trifluoroleucine-Labeled Protein complex Protein-Ligand Complex protein->complex nmr_free 19F NMR Spectrum (Free Protein) protein->nmr_free ligand Ligand ligand->complex nmr_bound 19F NMR Spectrum (Bound Protein) complex->nmr_bound csp Chemical Shift Perturbation (Δδ) nmr_free->csp nmr_bound->csp kd Dissociation Constant (Kd) csp->kd

Caption: Relationship between protein, ligand, complex formation, and NMR observables for Kd determination.

References

Probing the Dance of Proteins: Applications of 5,5,5-Trifluoroleucine in Elucidating Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate network of protein-protein interactions (PPIs) is paramount for deciphering cellular pathways and designing novel therapeutics. 5,5,5-Trifluoroleucine (TFL), a fluorinated analog of the natural amino acid leucine, has emerged as a powerful tool in this endeavor. Its unique properties allow for the sensitive detection of changes in a protein's local environment, making it an invaluable probe for studying the dynamics of PPIs.

The incorporation of TFL into proteins provides a non-perturbative spectroscopic handle for nuclear magnetic resonance (NMR) studies. The fluorine-19 (¹⁹F) nucleus is 100% naturally abundant and possesses a high gyromagnetic ratio, leading to high sensitivity in NMR experiments. Furthermore, the absence of endogenous fluorine in most biological systems ensures background-free spectra. The chemical shift of the ¹⁹F nucleus in TFL is exquisitely sensitive to its surrounding environment, providing a high-resolution readout of conformational changes that occur upon protein-protein binding.

This application note provides a detailed overview of the use of this compound in studying protein-protein interactions, including experimental protocols and quantitative data from key studies.

Enhanced Protein Stability with this compound

The introduction of fluorinated amino acids can significantly enhance the thermal and chemical stability of proteins. This increased stability can be advantageous for structural studies and for the development of more robust protein-based therapeutics. The trifluoromethyl group of TFL is highly hydrophobic and can contribute to the stabilization of protein cores through favorable hydrophobic and fluorous interactions.

Protein SystemTFL Incorporation SitesObserved Effect on StabilityReference
Coiled-coil peptidesLeucine zipper domainIncreased thermal stability[1][2]
MelittinLeu 9, Leu 13, and all four leucine residuesAltered membrane-binding and tetramerization behavior[1][2]
Chloramphenicol Acetyltransferase (CAT)All leucine residuesGlobal substitution impacted activity and stability[1]

Monitoring Protein-Protein Interactions using ¹⁹F NMR Spectroscopy

The primary application of TFL in the context of PPIs is as a sensitive reporter for ¹⁹F NMR spectroscopy. By strategically incorporating TFL at or near the interaction interface, researchers can monitor changes in the ¹⁹F chemical shift, line width, and relaxation rates upon binding of a partner protein. These changes provide valuable information on the binding affinity, kinetics, and the conformational rearrangements that accompany complex formation.

Interacting ProteinsTFL-labeled Protein & Site¹⁹F NMR ObservableQuantitative DataReference
SH3 Domain and SOS PeptidesSH3 T22G with 5-fluorotryptophan at position 36Chemical Shift Perturbations (CSPs)KD values derived from lineshape analysis[3]
Maltose Binding Protein and MaltoseMaltose Binding Protein (various Trp sites labeled with 5-F-Trp)Chemical Shift ChangesΔδ of +3.8 ppm for Trp 183 upon D-galactose binding[4]
Protein G B1-domain (GB1)Uniform substitution of leucine with fluoroleucine derivativesThrough-space scalar ¹⁹F-¹⁹F couplingsChemical shift ranges spanning more than 9 ppm[5]

Experimental Protocols

Protocol 1: Incorporation of this compound into Proteins in E. coli

This protocol describes the biosynthetic incorporation of TFL into a target protein expressed in a leucine auxotrophic E. coli strain.

Materials:

  • Leucine auxotrophic E. coli strain (e.g., BL21(DE3) ΔleuB) transformed with the expression plasmid for the protein of interest.

  • M9 minimal medium supplemented with all essential amino acids except leucine.

  • This compound (TFL).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Standard cell culture and protein purification equipment.

Procedure:

  • Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of M9 minimal medium (supplemented with all amino acids except leucine and the appropriate antibiotic) with the overnight starter culture. Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Add this compound to a final concentration of 100-200 mg/L. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the TFL-labeled protein using standard chromatography techniques appropriate for the target protein.

  • Verification of Incorporation: Confirm the incorporation of TFL by mass spectrometry.

G cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis start Inoculate Leucine Auxotrophic E. coli culture Grow in M9 Minimal Medium (no Leucine) start->culture add_tfl Add this compound culture->add_tfl induce Induce with IPTG add_tfl->induce express Express Protein at Reduced Temperature induce->express harvest Harvest Cells express->harvest purify Purify TFL-labeled Protein harvest->purify verify Verify Incorporation (Mass Spec) purify->verify

Protocol 2: ¹⁹F NMR Analysis of Protein-Protein Interactions

This protocol outlines the general steps for acquiring and analyzing ¹⁹F NMR data to study PPIs.

Materials:

  • Purified TFL-labeled protein.

  • Purified unlabeled partner protein.

  • NMR buffer (e.g., phosphate or Tris buffer, pH 7.4, containing 150 mM NaCl and 10% D₂O).

  • NMR spectrometer equipped with a ¹⁹F probe.

  • NMR data processing software.

Procedure:

  • Sample Preparation: Prepare a series of NMR samples containing a constant concentration of the TFL-labeled protein (typically 10-100 µM) and varying concentrations of the unlabeled partner protein. Include a sample with only the TFL-labeled protein as a reference.

  • NMR Data Acquisition:

    • Tune and match the NMR probe for ¹⁹F.

    • Acquire one-dimensional (1D) ¹⁹F NMR spectra for each sample. Typical parameters include a spectral width of 40-50 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the ¹⁹F NMR spectra.

  • Data Analysis:

    • Chemical Shift Perturbations (CSPs): Measure the change in the ¹⁹F chemical shift of the TFL reporter signal as a function of the partner protein concentration.

    • Line Broadening: Analyze the increase in the line width of the ¹⁹F signal upon addition of the binding partner, which can indicate changes in the dynamics or the formation of a larger complex.

    • Affinity Determination: Fit the CSP data to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (KD) of the interaction.

G cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis protein_a TFL-labeled Protein A (Constant Conc.) mix Prepare NMR Samples protein_a->mix protein_b Unlabeled Protein B (Increasing Conc.) protein_b->mix acquire Acquire 1D ¹⁹F NMR Spectra mix->acquire process Process Spectra acquire->process analyze Analyze Chemical Shift & Linewidth process->analyze fit Fit Data to Binding Model analyze->fit kd Determine K_D fit->kd

Protocol 3: Thermal Shift Assay (TSA) for Stability Analysis

This protocol describes how to perform a thermal shift assay (also known as differential scanning fluorimetry) to assess the effect of a binding partner on the thermal stability of a TFL-labeled protein. An increase in the melting temperature (Tm) upon addition of a ligand or binding partner is indicative of a stabilizing interaction.

Materials:

  • Purified TFL-labeled protein.

  • Purified unlabeled partner protein.

  • SYPRO Orange dye (or other suitable fluorescent dye).

  • Real-time PCR instrument.

  • 96-well or 384-well PCR plates.

Procedure:

  • Reaction Setup: In a PCR plate, prepare reactions containing the TFL-labeled protein (at a final concentration of 2-5 µM), SYPRO Orange dye (at a final concentration of 5x), and varying concentrations of the partner protein. Include a control with no partner protein.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a temperature gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

  • Fluorescence Monitoring: Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as the protein unfolds.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The midpoint of the unfolding transition corresponds to the melting temperature (Tm). Compare the Tm of the protein in the absence and presence of the binding partner to determine the thermal shift (ΔTm).

G cluster_states Protein States cluster_binding Ligand Binding cluster_output Measurement folded Folded Protein unfolded Unfolded Protein folded->unfolded Heat complex Protein-Ligand Complex folded->complex ligand Ligand/Partner ligand->complex tm Increased Tm complex->tm

Conclusion

This compound is a versatile and powerful tool for the investigation of protein-protein interactions. Its incorporation into proteins provides a sensitive ¹⁹F NMR probe for monitoring binding events and conformational changes with high resolution. The ability to biosynthetically incorporate TFL into specific sites within a protein, combined with the quantitative nature of NMR spectroscopy, offers a robust platform for characterizing the thermodynamics and kinetics of PPIs. Furthermore, the stabilizing effect of TFL can be beneficial for structural and functional studies. The protocols and data presented here provide a foundation for researchers to apply this valuable technology in their own investigations of complex biological systems and in the pursuit of novel therapeutics targeting protein-protein interfaces.

References

Application Notes and Protocols for Site-Specific Incorporation of 5,5,5-Trifluoroleucine into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the site-specific incorporation of the non-canonical amino acid 5,5,5-Trifluoroleucine (TFL) into proteins. This powerful technique allows for the precise modification of protein structure and function, opening new avenues for protein engineering, drug discovery, and the development of novel biologics. The introduction of the trifluoromethyl group, a key moiety in many pharmaceuticals, can enhance protein stability, modulate protein-protein interactions, and serve as a sensitive ¹⁹F-NMR probe for structural and functional studies.

This document outlines two primary methodologies for TFL incorporation: in vivo expression using an Escherichia coli leucine auxotroph and in vitro expression via cell-free protein synthesis (CFPS). Detailed protocols for each method are provided, along with procedures for verifying incorporation by mass spectrometry and assessing the impact on protein stability through thermal shift assays.

Quantitative Data Summary

The incorporation of this compound can influence protein expression yield and thermal stability. The following tables summarize key quantitative data gathered from relevant studies.

Table 1: Protein Yield with this compound Incorporation

Expression SystemProteinLeucine AnalogIncorporation MethodProtein YieldIncorporation EfficiencyReference
E. coli Leucine AuxotrophCoiled-coil protein A1(2S,4S)-5,5,5-TrifluoroleucineResidue-specificHigher than SR-A1Not specified[1]
E. coli Leucine AuxotrophCoiled-coil protein A1(2S,4R)-5,5,5-TrifluoroleucineResidue-specificLower than SS-A1Not specified[1]
E. coliChaperone Trigger FactorPhoto-leucineResidue-specificUp to 3 mg / 100 mL cultureUp to 34%[2]
CHO Cell-Free SystemAdenosine receptor A2aBODIPY-TMR-lysineSite-specific (Amber suppression)~20 µg/mLLow (fivefold reduction in reporter activity)[3]

Table 2: Effect of this compound on Protein Thermal Stability

ProteinLeucine AnalogChange in Melting Temperature (ΔTm)Reference
Coiled-coil protein A1(2S,4R)-5,5,5-Trifluoroleucine+11°C[1]
Coiled-coil protein A1(2S,4S)-5,5,5-Trifluoroleucine+11°C[1]
Coiled-coil protein A1Equimolar mixture of SR-A1 and SS-A1 (Heterodimer)+13°C[1]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key experimental workflows for the incorporation of this compound into proteins.

G cluster_0 In Vivo Incorporation Workflow Start Start Prepare Leucine Auxotroph E. coli Prepare Leucine Auxotroph E. coli Start->Prepare Leucine Auxotroph E. coli Transform with Expression Plasmid Transform with Expression Plasmid Prepare Leucine Auxotroph E. coli->Transform with Expression Plasmid Culture in Leucine-supplemented Medium Culture in Leucine-supplemented Medium Transform with Expression Plasmid->Culture in Leucine-supplemented Medium Induce Protein Expression Induce Protein Expression Culture in Leucine-supplemented Medium->Induce Protein Expression Supplement with this compound Supplement with this compound Induce Protein Expression->Supplement with this compound Harvest and Lyse Cells Harvest and Lyse Cells Supplement with this compound->Harvest and Lyse Cells Purify TFL-containing Protein Purify TFL-containing Protein Harvest and Lyse Cells->Purify TFL-containing Protein End End Purify TFL-containing Protein->End

Caption: In Vivo TFL Incorporation Workflow.

G cluster_1 Cell-Free Protein Synthesis Workflow Start Start Prepare CFPS Reaction Mix Prepare CFPS Reaction Mix Start->Prepare CFPS Reaction Mix Add DNA Template Add DNA Template Prepare CFPS Reaction Mix->Add DNA Template Add Orthogonal Translation System Add Orthogonal Translation System Add DNA Template->Add Orthogonal Translation System Add this compound Add this compound Add Orthogonal Translation System->Add this compound Incubate Reaction Incubate Reaction Add this compound->Incubate Reaction Purify TFL-containing Protein Purify TFL-containing Protein Incubate Reaction->Purify TFL-containing Protein End End Purify TFL-containing Protein->End

Caption: Cell-Free TFL Incorporation Workflow.

Experimental Protocols

This protocol is adapted for the expression of proteins containing TFL in a leucine auxotrophic strain of E. coli.

Materials:

  • E. coli BL21(DE3) ΔleuB strain (leucine auxotroph)

  • Expression plasmid containing the gene of interest under an inducible promoter (e.g., T7)

  • Luria-Bertani (LB) medium

  • M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, and required antibiotics

  • L-Leucine

  • This compound (TFL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transformation: Transform the E. coli BL21(DE3) ΔleuB strain with the expression plasmid. Plate on LB agar plates containing the appropriate antibiotic and 50 mg/L L-leucine. Incubate overnight at 37°C.[4]

  • Starter Culture: Inoculate a single colony into 5 mL of M9 minimal medium supplemented with L-leucine (50 mg/L) and the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of M9 minimal medium (containing antibiotic and 50 mg/L L-leucine) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Leucine Starvation and TFL Supplementation:

    • Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C.

    • Wash the cell pellet twice with M9 minimal medium lacking L-leucine to remove any residual leucine.

    • Resuspend the cells in 1 L of fresh M9 minimal medium containing the appropriate antibiotic and 50 mg/L of this compound.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.

  • Harvesting and Purification: Harvest the cells by centrifugation. The TFL-containing protein can then be purified using standard chromatography techniques appropriate for the protein of interest.

This protocol describes the incorporation of TFL into a target protein using an E. coli-based cell-free protein synthesis system.

Materials:

  • E. coli S30 cell extract

  • Reaction buffer (containing ATP, GTP, CTP, UTP, creatine phosphate, creatine kinase, and salts)

  • Amino acid mixture lacking leucine

  • This compound (TFL)

  • Plasmid DNA encoding the gene of interest with a T7 promoter and a TAG amber stop codon at the desired incorporation site

  • Orthogonal aminoacyl-tRNA synthetase (aaRS) specific for TFL (e.g., an evolved leucyl-tRNA synthetase)

  • Orthogonal tRNA with a CUA anticodon (tRNAPylCUA)

  • T7 RNA polymerase

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the following components in the specified order:

    • Nuclease-free water to the final reaction volume

    • Reaction buffer

    • Amino acid mixture (without leucine)

    • This compound (final concentration 1-2 mM)

    • Orthogonal aaRS and tRNAPylCUA

    • T7 RNA polymerase

    • Plasmid DNA template (final concentration ~10 nM)[5]

    • E. coli S30 cell extract

  • Incubation: Gently mix the reaction and incubate at 30-37°C for 2-4 hours. For larger proteins or to improve folding, the incubation temperature can be lowered.

  • Purification: The expressed TFL-containing protein can be purified directly from the reaction mixture using affinity chromatography (e.g., His-tag purification).

This protocol outlines the general steps for confirming the incorporation of TFL into the target protein using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Purified TFL-containing protein and wild-type control protein

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system (e.g., Orbitrap)

Procedure:

  • Sample Preparation:

    • Denature the protein sample by heating.

    • Reduce disulfide bonds by incubating with DTT.

    • Alkylate cysteine residues by incubating with IAA in the dark.

    • Digest the protein into peptides by adding trypsin and incubating overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide digest with formic acid.

    • Inject the sample onto a C18 reverse-phase column.

    • Elute the peptides using a gradient of acetonitrile in water with 0.1% formic acid.

    • Analyze the eluting peptides using the mass spectrometer in data-dependent acquisition mode. Set the instrument to perform a full MS scan followed by MS/MS scans of the most intense precursor ions.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.

    • Include a variable modification corresponding to the mass shift of leucine to TFL (+42.01 Da) in the search parameters.

    • Manually inspect the MS/MS spectra of peptides containing the putative TFL incorporation site to confirm the presence of fragment ions consistent with the mass-modified residue.

This protocol describes how to measure the change in the melting temperature (Tm) of a protein upon TFL incorporation.

Materials:

  • Purified TFL-containing protein and wild-type control protein

  • SYPRO Orange dye (5000x stock in DMSO)

  • Appropriate buffer for the protein of interest

  • Real-time PCR instrument

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing the protein (final concentration 5-10 µM) and SYPRO Orange dye (final concentration 5x) in the desired buffer.

    • Aliquot the master mix into a 96-well PCR plate.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the midpoint of the sigmoidal unfolding transition.

    • Calculate the ΔTm by subtracting the Tm of the wild-type protein from the Tm of the TFL-containing protein. An increase in Tm indicates enhanced thermal stability.[1]

References

Application Notes: Probing Protein Conformational Changes Using 5,5,5-Trifluoroleucine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Understanding the dynamic nature of proteins is fundamental to elucidating their function, mechanism of action, and role in disease. 5,5,5-Trifluoroleucine (TFL) is a fluorinated analog of the natural amino acid leucine.[1][2] Its incorporation into proteins provides a powerful and minimally perturbative probe for studying protein conformational changes, dynamics, and interactions using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] The trifluoromethyl group of TFL is highly sensitive to its local environment, making it an exquisite reporter of subtle structural rearrangements.[5][6][7]

Advantages of this compound as a ¹⁹F NMR Probe

The use of TFL in combination with ¹⁹F NMR offers several key advantages for researchers, scientists, and drug development professionals:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio (83% of ¹H) and 100% natural abundance, leading to strong NMR signals.[4][8]

  • Background-Free Signal: Fluorine is virtually absent in biological systems, eliminating background signals and ensuring that the observed resonances originate solely from the labeled protein.[4][8]

  • Sensitive Reporter of Local Environment: The ¹⁹F chemical shift is highly sensitive to changes in the local electrostatic environment, solvent exposure, and van der Waals contacts.[4][5] This sensitivity allows for the detection of subtle conformational changes that might be invisible to other techniques.

  • Minimal Perturbation: The replacement of a methyl group in leucine with a trifluoromethyl group results in a minimal steric change, reducing the likelihood of significant structural or functional perturbation of the protein.[9]

  • Wide Chemical Shift Dispersion: The ¹⁹F nucleus exhibits a large chemical shift range, which often results in well-resolved peaks in the NMR spectrum, even for large proteins.[5][6][8] This allows for the simultaneous monitoring of multiple sites within a protein.

Applications in Drug Discovery and Development

The insights gained from using TFL as a probe can be invaluable in the drug discovery process:

  • Fragment-Based Screening: Protein-observed ¹⁹F NMR (PrOF NMR) is a powerful method for identifying small molecule fragments that bind to a target protein.[5][10] Changes in the ¹⁹F chemical shifts of TFL residues upon the addition of a fragment library can indicate binding events.

  • Mechanism of Action Studies: TFL can be used to monitor conformational changes induced by ligand, inhibitor, or allosteric modulator binding, providing insights into the protein's mechanism of action.

  • Druggability Assessment: By probing the dynamic landscape of a protein, TFL can help to identify cryptic or allosteric pockets that may be targeted for drug development.[10]

Experimental Protocols

Protocol 1: Incorporation of this compound into Proteins using a Leucine Auxotrophic E. coli Strain

This protocol describes the general procedure for expressing a TFL-labeled protein in an E. coli strain that cannot synthesize its own leucine.

Materials:

  • E. coli leucine auxotrophic strain (e.g., DL39(DE3))

  • Expression vector containing the gene of interest

  • Minimal medium (e.g., M9) supplemented with all necessary nutrients except leucine

  • 5,5,5-Trifluoro-DL-leucine

  • Inducing agent (e.g., IPTG)

  • Standard protein purification reagents and equipment

Methodology:

  • Transformation: Transform the expression vector into the leucine auxotrophic E. coli strain.

  • Starter Culture: Inoculate a small volume of minimal medium containing a standard concentration of L-leucine with a single colony of the transformed cells. Grow overnight at 37°C.

  • Main Culture: Inoculate a larger volume of minimal medium (without L-leucine) with the starter culture.

  • Growth: Grow the main culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Add 5,5,5-Trifluoro-DL-leucine to the culture to a final concentration of 50-100 mg/L.

  • Expression: Induce protein expression by adding the appropriate inducing agent (e.g., IPTG) and continue to grow the culture for the desired time and temperature (e.g., 4-16 hours at 18-30°C).

  • Harvesting and Purification: Harvest the cells by centrifugation and purify the TFL-labeled protein using standard chromatography techniques.

  • Verification: Confirm the incorporation of TFL using mass spectrometry.[11][12]

Protocol 2: ¹⁹F NMR Data Acquisition and Analysis for Monitoring Protein Conformational Changes

This protocol outlines the basic steps for acquiring and analyzing ¹⁹F NMR spectra to study protein conformational changes.

Materials:

  • Purified TFL-labeled protein in a suitable NMR buffer (e.g., phosphate or Tris buffer with D₂O)

  • NMR spectrometer equipped with a fluorine probe

  • NMR data processing software

Methodology:

  • Sample Preparation: Prepare a protein sample with a concentration typically in the range of 25-100 µM.[10]

  • NMR Spectrometer Setup: Tune and match the ¹⁹F probe. Set the transmitter frequency offset to the center of the expected ¹⁹F chemical shift range.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹⁹F NMR spectrum.

    • Typical parameters include a spectral width of 30-50 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[13]

  • Titration Experiments: To study ligand-induced conformational changes, acquire a series of 1D ¹⁹F NMR spectra upon the addition of increasing concentrations of the ligand.

  • Data Processing: Process the acquired data using NMR software. This typically involves Fourier transformation, phasing, and baseline correction.[13]

  • Data Analysis:

    • Chemical Shift Perturbations (CSPs): Analyze the changes in the chemical shifts of the ¹⁹F resonances as a function of ligand concentration. These changes indicate alterations in the local environment of the TFL probes.

    • Lineshape Analysis: In cases of intermediate exchange on the NMR timescale, the lineshapes of the ¹⁹F signals can be analyzed to extract kinetic (kₒₙ, kₒff) and thermodynamic (Kᴅ) parameters of the binding event.[13]

Data Presentation

The quantitative data obtained from ¹⁹F NMR experiments can be effectively summarized in tables for comparison.

Table 1: Example of Chemical Shift Perturbations for a TFL-Labeled Protein Upon Ligand Binding

TFL Residue PositionChemical Shift (ppm) - ApoChemical Shift (ppm) - Ligand-BoundChemical Shift Perturbation (Δδ, ppm)
Leu-25-70.15-70.850.70
Leu-48-71.32-71.350.03
Leu-89-69.88-70.120.24
Leu-112-72.01-72.990.98

Table 2: Example of Kinetic and Thermodynamic Data from ¹⁹F NMR Lineshape Analysis

LigandKᴅ (µM)kₒₙ (M⁻¹s⁻¹)kₒff (s⁻¹)
Inhibitor A15.22.5 x 10⁵3.8
Fragment B250.71.1 x 10⁴27.6
Allosteric Modulator C5.88.9 x 10⁵5.2

Visualizations

Below are diagrams illustrating key workflows and concepts described in these application notes.

G Experimental Workflow for TFL Labeling and ¹⁹F NMR Analysis cluster_0 Protein Expression and Labeling cluster_1 ¹⁹F NMR Spectroscopy cluster_2 Data Analysis and Interpretation Transformation Transform Expression Vector into Leucine Auxotroph StarterCulture Grow Starter Culture in Leucine-Containing Medium Transformation->StarterCulture MainCulture Grow Main Culture in Leucine-Free Medium StarterCulture->MainCulture Induction Add TFL and Induce Protein Expression MainCulture->Induction Purification Harvest Cells and Purify Labeled Protein Induction->Purification SamplePrep Prepare Labeled Protein Sample Purification->SamplePrep DataAcquisition Acquire 1D ¹⁹F NMR Spectra SamplePrep->DataAcquisition Titration Perform Ligand Titration DataAcquisition->Titration DataProcessing Process NMR Data Titration->DataProcessing CSP_Analysis Chemical Shift Perturbation Analysis DataProcessing->CSP_Analysis Lineshape_Analysis Lineshape Analysis DataProcessing->Lineshape_Analysis Structural_Modeling Map Changes onto Protein Structure CSP_Analysis->Structural_Modeling Lineshape_Analysis->Structural_Modeling Biological_Insights Gain Insights into Conformational Changes Structural_Modeling->Biological_Insights

Caption: Workflow for TFL labeling and NMR analysis.

G Probing Conformational States with ¹⁹F NMR cluster_0 Protein States cluster_1 ¹⁹F NMR Spectra cluster_2 Observed Spectral Changes Apo Apo Protein (Conformation A) Bound Ligand-Bound Protein (Conformation B) Apo->Bound + Ligand SpectrumA ¹⁹F Signal A (Chemical Shift δA) Apo->SpectrumA Corresponds to Bound->Apo - Ligand SpectrumB ¹⁹F Signal B (Chemical Shift δB) Bound->SpectrumB Corresponds to SlowExchange Slow Exchange: Two distinct peaks (A and B) observed FastExchange Fast Exchange: One population-averaged peak IntermediateExchange Intermediate Exchange: Broadened peaks note The exchange rate between conformations A and B determines the appearance of the NMR spectrum.

Caption: Conformational states and their ¹⁹F NMR signatures.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Proteins Containing 5,5,5-Trifluoroleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the mass spectrometry-based analysis of proteins biosynthetically labeled with the non-canonical amino acid 5,5,5-Trifluoroleucine (TFL). The incorporation of TFL into proteins offers a unique tool for studying protein structure, function, and dynamics due to the distinctive properties of the trifluoromethyl group. These protocols are designed to guide researchers through the entire workflow, from cellular labeling to data analysis, enabling robust and reproducible results.

Introduction

This compound is an analog of the essential amino acid L-leucine where the three terminal methyl protons are replaced by fluorine atoms. This substitution introduces a strong inductive effect and increases the hydrophobicity of the side chain, which can influence protein folding, stability, and interactions. From a mass spectrometry perspective, the trifluoromethyl group provides a unique mass signature, facilitating the identification and quantification of labeled proteins and peptides. The mass difference between leucine and this compound is +54.015 Da (C4H9NO2 vs C4H6F3NO2). This significant mass shift allows for clear differentiation between labeled and unlabeled peptides in a mass spectrum.

Quantitative Data Summary

The incorporation of this compound into proteins can be quantified using mass spectrometry. The following tables summarize key quantitative parameters that are important for experimental design and data interpretation. Note that specific values may vary depending on the protein, expression system, and mass spectrometer used.

Table 1: Mass Shift and Isotopic Distribution

Amino AcidMonoisotopic Mass (Da)Mass Shift (Da)Primary Isotopic Peaks (m/z)
Leucine (L)131.0946-M, M+1, M+2
This compound (TFL)185.0633+53.9687M, M+1, M+2

Table 2: Expected Effects on Mass Spectrometry Analysis

ParameterExpected Effect of TFL IncorporationRationale
Ionization Efficiency Potentially alteredThe high electronegativity of fluorine atoms can influence the gas-phase basicity of the peptide, which is a key determinant of electrospray ionization efficiency.[1]
Chromatographic Retention Time IncreasedThe hydrophobicity of the trifluoromethyl group generally leads to stronger interaction with reversed-phase chromatography media, resulting in longer retention times.
Peptide Fragmentation Potentially altered fragmentation pathwaysThe strong C-F bonds and the inductive effect of the trifluoromethyl group may influence the fragmentation of the peptide backbone and side chain upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[2]

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the mass spectrometry analysis of proteins containing this compound.

Protocol 1: Metabolic Labeling of Proteins with this compound in Mammalian Cells

This protocol describes the in vivo incorporation of TFL into proteins in cultured mammalian cells.[3][4][5]

Materials:

  • Leucine-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Leucine

  • 5,5,5-Trifluoro-DL-leucine (or L-5,5,5-Trifluoroleucine if available)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Mammalian cell line of interest

Procedure:

  • Culture mammalian cells in standard growth medium to the desired confluency.

  • Aspirate the standard growth medium and wash the cells twice with sterile PBS.

  • Replace the standard medium with leucine-free medium supplemented with dFBS and all other essential amino acids except for leucine.

  • Incubate the cells in the leucine-free medium for 1-2 hours to deplete intracellular leucine pools.

  • Prepare the labeling medium by supplementing the leucine-free medium with this compound at a concentration of 0.4 mM to 1 mM. For control experiments, prepare a medium supplemented with the same concentration of L-Leucine.

  • Aspirate the depletion medium and add the labeling medium to the cells.

  • Incubate the cells for the desired period (e.g., 24-72 hours) to allow for protein expression and incorporation of TFL.

  • After the labeling period, wash the cells twice with ice-cold PBS.

  • Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

  • Quantify the protein concentration in the cell lysates using a standard protein assay (e.g., BCA assay).

  • The protein lysates are now ready for downstream sample preparation for mass spectrometry analysis.

Protocol 2: Sample Preparation for Mass Spectrometry

This protocol outlines the steps for preparing TFL-labeled protein samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8]

Materials:

  • Protein lysate from Protocol 1

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile (ACN)

  • C18 solid-phase extraction (SPE) cartridges

  • Lyophilizer or vacuum concentrator

Procedure:

  • Reduction and Alkylation:

    • Take a desired amount of protein lysate (e.g., 100 µg) and adjust the volume with 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Add trypsin to the sample at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Digestion Quenching and Desalting:

    • Quench the digestion by adding formic acid to a final concentration of 1%.

    • Activate a C18 SPE cartridge by washing with 100% ACN followed by equilibration with 0.1% formic acid.

    • Load the digested peptide sample onto the C18 cartridge.

    • Wash the cartridge with 0.1% formic acid to remove salts and other hydrophilic contaminants.

    • Elute the peptides with a solution of 50% ACN and 0.1% formic acid.

  • Sample Concentration:

    • Dry the eluted peptides using a lyophilizer or vacuum concentrator.

    • Resuspend the dried peptides in a small volume of 0.1% formic acid for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for the LC-MS/MS analysis of TFL-labeled peptides.[9] Parameters should be optimized for the specific instrument and experimental goals.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 1.9 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient is recommended to resolve the potentially more hydrophobic TFL-containing peptides. For example, a 60-minute gradient from 2% to 40% B.

  • Flow Rate: 300 nL/min.

MS Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI).

  • MS1 Scan Range: m/z 350-1500.

  • Resolution (MS1): 60,000.

  • Data-Dependent Acquisition (DDA): Top 10-15 most intense precursor ions selected for MS/MS.

  • Isolation Window: 2 m/z.

  • Collision Energy: Normalized collision energy (NCE) of 27-30 (HCD).

  • Resolution (MS2): 15,000.

  • Dynamic Exclusion: 30 seconds.

Data Analysis

Data analysis for TFL-labeled samples follows a standard proteomics workflow with some specific considerations.

  • Database Searching:

    • Use a standard proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).

    • Create a custom modification in the search parameters to account for the mass shift of +53.9687 Da on leucine residues.

    • Specify this modification as a variable modification to allow for the identification of both labeled and unlabeled peptides.

  • Quantification:

    • Label-free quantification (LFQ) can be performed by comparing the peak areas of the extracted ion chromatograms (XICs) for TFL-containing peptides and their corresponding leucine-containing counterparts.

    • Alternatively, stable isotope labeling by amino acids in cell culture (SILAC) can be combined with TFL labeling for more precise relative quantification.[10][11]

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the mass spectrometry analysis of proteins containing this compound.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis cell_culture 1. Mammalian Cell Culture depletion 2. Leucine Depletion cell_culture->depletion labeling 3. Metabolic Labeling with TFL depletion->labeling lysis 4. Cell Lysis & Protein Extraction labeling->lysis digestion 5. Reduction, Alkylation & Tryptic Digestion lysis->digestion desalting 6. Peptide Desalting (C18 SPE) digestion->desalting lc_ms 7. LC-MS/MS Analysis desalting->lc_ms database_search 8. Database Search (with TFL modification) lc_ms->database_search quantification 9. Protein Identification & Quantification database_search->quantification

Caption: Workflow for TFL-based proteomic analysis.

Hypothetical Signaling Pathway Analysis

The incorporation of TFL can be used to study changes in protein synthesis and turnover in response to cellular stimuli. The following diagram illustrates a hypothetical signaling pathway where TFL labeling could be used to identify newly synthesized proteins in response to growth factor signaling.

signaling_pathway cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_cascade Signaling Cascade cluster_transcription Transcriptional Regulation cluster_translation Protein Synthesis cluster_detection Detection growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization ras Ras dimerization->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression protein_synthesis Synthesis of New Proteins (TFL-labeled) gene_expression->protein_synthesis ms_analysis Mass Spectrometry Analysis protein_synthesis->ms_analysis

Caption: Hypothetical growth factor signaling pathway.

References

Application Notes and Protocols for Assessing the Thermal Stability of 5,5,5-Trifluoroleucine-Containing Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the thermal stability of proteins containing the non-canonical amino acid 5,5,5-Trifluoroleucine (TFL). The incorporation of TFL, a more hydrophobic surrogate for leucine, has been shown to enhance the thermal and chemical stability of proteins, particularly in the hydrophobic cores of coiled-coil structures.[1] This document outlines two primary biophysical techniques for quantifying these stability enhancements: Circular Dichroism (CD) Spectroscopy and Differential Scanning Fluorimetry (DSF).

Introduction to this compound and Protein Stability

The substitution of leucine with this compound can significantly impact the stability of a protein. This alteration introduces a trifluoromethyl group, which is larger and more hydrophobic than the isobutyl side chain of leucine. This increased hydrophobicity can lead to more favorable packing within the protein's core, resulting in a more stable structure that is more resistant to thermal and chemical denaturation.[1] Accurate assessment of this enhanced stability is crucial for the development of robust protein-based therapeutics, diagnostics, and engineered enzymes.

Data Presentation: Thermal Stability of a TFL-Containing Coiled-Coil Peptide

The following table summarizes the thermal melting temperatures (Tm) of a model coiled-coil peptide, A1, and its variants where leucine residues were replaced with the (2S,4R) and (2S,4S) diastereoisomers of this compound. The data was obtained using Circular Dichroism spectroscopy.[1]

PeptideLeucine Positions Replaced with TFLMelting Temperature (Tm) in °C
Leu-A1None (Wild-Type)55
SR-A1All Leucine Residues65
SS-A1All Leucine Residues65
Equimolar Mixture of SR-A1 and SS-A1All Leucine Residues68

Data sourced from Montclare JK, Son S, Clark GA, Kumar K, Tirrell DA. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine. Chembiochem. 2009.[1]

Experimental Protocols

Circular Dichroism (CD) Spectroscopy for Thermal Denaturation

Circular Dichroism is a powerful technique for monitoring changes in the secondary structure of proteins as a function of temperature.[2] The thermal denaturation of a protein can be observed by monitoring the change in the CD signal at a specific wavelength, typically corresponding to the alpha-helical or beta-sheet content.

Workflow for CD-Based Thermal Denaturation:

CD_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Protein_Prep Prepare Protein Solution (e.g., 0.2 mg/mL in 10 mM Phosphate Buffer) Set_Params Set Wavelength (e.g., 222 nm for α-helical proteins) Set Temperature Range (e.g., 20-95°C) Set Heating Rate (e.g., 1°C/min) Protein_Prep->Set_Params Buffer_Prep Prepare Buffer Blank Blank_Acq Acquire Buffer Blank Scan Buffer_Prep->Blank_Acq Set_Params->Blank_Acq Sample_Acq Acquire Protein Sample Scan Blank_Acq->Sample_Acq Subtract_Blank Subtract Blank from Sample Data Sample_Acq->Subtract_Blank Plot_Data Plot Molar Ellipticity vs. Temperature Subtract_Blank->Plot_Data Fit_Curve Fit Sigmoidal Curve to Data Plot_Data->Fit_Curve Determine_Tm Determine Tm (Midpoint of Transition) Fit_Curve->Determine_Tm

Caption: Workflow for determining protein thermal stability using Circular Dichroism.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the purified this compound-containing protein.

    • Dilute the protein to a final concentration of approximately 0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Ensure the buffer components have low absorbance in the far-UV region.

    • Prepare a buffer blank with the same composition as the protein sample.

  • Instrumentation and Setup:

    • Use a CD spectropolarimeter equipped with a Peltier temperature controller.

    • Set the measurement wavelength. For alpha-helical proteins, 222 nm is commonly used.

    • Define the temperature range for the experiment (e.g., 20°C to 95°C).

    • Set the heating rate (e.g., 1°C per minute) and the equilibration time at each temperature point.

  • Data Collection:

    • First, run a thermal denaturation scan of the buffer blank to obtain a baseline.

    • Next, run the thermal denaturation scan of the protein sample under the same conditions.

    • Collect data points at regular temperature intervals (e.g., every 1°C).

  • Data Analysis:

    • Subtract the buffer blank data from the protein sample data to correct for any temperature-dependent changes in the buffer's CD signal.

    • Plot the molar ellipticity at the chosen wavelength as a function of temperature. This will generate a sigmoidal denaturation curve.

    • Fit the data to a sigmoidal dose-response equation or determine the first derivative of the curve.

    • The melting temperature (Tm) is the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative plot.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

DSF is a high-throughput method to determine protein thermal stability by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions of a protein as it unfolds.

Workflow for DSF/Thermal Shift Assay:

DSF_Workflow cluster_prep Reaction Preparation cluster_instrument Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Prepare_Master_Mix Prepare Protein and Dye Master Mix (e.g., 5 µM protein, 5x SYPRO Orange) Aliquot_Mix Aliquot Master Mix into qPCR Plate Prepare_Master_Mix->Aliquot_Mix Set_Params Set Temperature Ramp (e.g., 25-95°C at 0.5°C/min) Set Fluorescence Detection Channel Aliquot_Mix->Set_Params Run_Melt_Curve Run Melt Curve Protocol in a qPCR Instrument Set_Params->Run_Melt_Curve Plot_Data Plot Fluorescence vs. Temperature Run_Melt_Curve->Plot_Data Calculate_Derivative Calculate First Derivative (-dF/dT) Plot_Data->Calculate_Derivative Determine_Tm Determine Tm (Peak of the First Derivative) Calculate_Derivative->Determine_Tm

Caption: Workflow for determining protein thermal stability using Differential Scanning Fluorimetry.

Detailed Protocol:

  • Reagent and Sample Preparation:

    • Prepare a stock solution of the purified this compound-containing protein in a suitable buffer.

    • Prepare a working stock of a fluorescent dye (e.g., SYPRO Orange, 5000x stock in DMSO). Dilute the dye to an intermediate concentration (e.g., 50x) in the assay buffer.

    • Prepare a master mix containing the protein at the final desired concentration (e.g., 5 µM) and the fluorescent dye at its final concentration (e.g., 5x).

  • Assay Setup:

    • Aliquot the master mix into the wells of a 96-well or 384-well qPCR plate.

    • Include appropriate controls, such as a buffer-only control and a no-protein control (buffer + dye).

    • Seal the plate with an optically clear adhesive seal.

  • Instrumentation and Data Collection:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve protocol with a temperature ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5°C per minute).

    • Set the instrument to collect fluorescence data at each temperature increment using the appropriate excitation and emission wavelengths for the chosen dye (e.g., for SYPRO Orange, excitation at ~470 nm and emission at ~570 nm).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature. This will typically yield a sigmoidal curve.

    • To determine the melting temperature (Tm), calculate the first derivative of the fluorescence with respect to temperature (-dF/dT).

    • The Tm is the temperature at which the first derivative is at its maximum (or minimum, depending on the software). This corresponds to the inflection point of the sigmoidal curve.

    • Compare the Tm values of the this compound-containing protein with its leucine-containing counterpart to quantify the change in thermal stability.

References

Application Notes and Protocols for Cell-Free Synthesis of 5,5,5-Trifluoroleucine-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-free protein synthesis (CFPS) has emerged as a powerful platform for the rapid and efficient production of recombinant proteins. This in vitro method circumvents the complexities and limitations of traditional cell-based expression systems, offering an open environment that is highly amenable to the incorporation of non-canonical amino acids (ncAAs). 5,5,5-Trifluoroleucine (TFL) is a fluorinated analog of leucine that serves as a valuable probe for nuclear magnetic resonance (NMR) spectroscopy. The fluorine-19 (¹⁹F) nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a sensitive NMR probe. As fluorine is absent in native proteins, ¹⁹F NMR spectra of TFL-labeled proteins are free from background signals, allowing for the unambiguous study of protein structure, dynamics, and interactions. These fluorinated proteins are particularly useful in drug development for characterizing protein-ligand interactions.

This document provides a detailed guide for the synthesis of this compound-labeled proteins using an E. coli S30 cell-free extract system, along with protocols for the subsequent analysis of the labeled protein.

Principle of the Method

The cell-free synthesis of TFL-labeled proteins relies on the global substitution of leucine residues with the fluorinated analog. This is achieved by preparing a custom amino acid mixture that is devoid of natural L-leucine but supplemented with this compound. When this mixture is added to the CFPS reaction, the translational machinery of the E. coli S30 extract incorporates TFL at the leucine codons of the template DNA. The open nature of the CFPS system allows for precise control over the reaction components, facilitating high-efficiency incorporation of the non-canonical amino acid.

The overall workflow consists of four main stages:

  • Preparation of the DNA template: A linear expression template or plasmid DNA encoding the protein of interest is prepared.

  • Cell-free protein synthesis: The DNA template is added to an E. coli S30 cell-free extract along with a custom amino acid mixture containing this compound.

  • Purification of the labeled protein: The newly synthesized, TFL-labeled protein is purified from the CFPS reaction mixture.

  • Analysis of the labeled protein: The incorporation of TFL and the integrity of the protein are confirmed by mass spectrometry, and the protein is further characterized using ¹⁹F NMR spectroscopy.

Experimental Protocols

Protocol 1: Preparation of the DNA Template

For optimal protein expression in an E. coli S30 system, a linear DNA template with a T7 promoter, a ribosome binding site (RBS), and a T7 terminator is recommended.

  • Plasmid DNA Preparation:

    • Clone the gene of interest into an expression vector containing a T7 promoter, a strong RBS (e.g., Shine-Dalgarno sequence), and a T7 terminator.

    • Isolate high-quality, endotoxin-free plasmid DNA using a commercial kit.

    • The final concentration of the plasmid DNA should be between 0.5 - 2.0 µg/µL.

  • Linear DNA Template Generation (PCR-based):

    • Design forward and reverse primers to amplify the coding sequence of the protein of interest, including the T7 promoter and RBS in the forward primer and the T7 terminator in the reverse primer.

    • Perform a high-fidelity PCR to generate the linear DNA template.

    • Purify the PCR product using a PCR purification kit and elute in nuclease-free water.

    • Verify the integrity and size of the PCR product by agarose gel electrophoresis.

    • The final concentration of the linear DNA should be between 100 - 500 ng/µL.

Protocol 2: Cell-Free Protein Synthesis of TFL-Labeled Protein

This protocol is adapted from general methods for non-canonical amino acid incorporation in E. coli S30 CFPS systems.[1][2]

Materials:

  • E. coli S30 extract system for linear templates

  • Custom amino acid mixture (19 amino acids, without L-leucine)

  • 5,5,5-Trifluoro-DL-leucine (or the pure L-isomer if available)

  • DNA template (from Protocol 1)

  • Nuclease-free water

Procedure:

  • Thaw all components of the E. coli S30 extract system on ice.

  • Prepare the complete amino acid mixture by supplementing the custom 19 amino acid mixture with this compound to a final concentration of 2 mM.

  • In a sterile microcentrifuge tube on ice, assemble the following reaction components in the order listed:

ComponentVolume (for a 50 µL reaction)Final Concentration
Nuclease-free waterto 50 µL-
S30 Premix Plus20 µL1X
Complete amino acid mix (with TFL)5 µL2 mM TFL
E. coli S30 Extract15 µL-
DNA Template (plasmid or linear)1-5 µg (plasmid) or 0.5-2 µg (linear)20-100 ng/µL
  • Mix the reaction gently by pipetting up and down.

  • Incubate the reaction at 37°C for 2-4 hours in an incubator or water bath. For larger proteins, the incubation time can be extended to 6 hours.

  • After incubation, place the reaction on ice to stop protein synthesis.

Protocol 3: Purification of the TFL-Labeled Protein

If the protein of interest is expressed with an affinity tag (e.g., His-tag), it can be purified using affinity chromatography.

  • Equilibrate an appropriate affinity column (e.g., Ni-NTA for His-tagged proteins) with a suitable binding buffer.

  • Dilute the CFPS reaction mixture 1:10 with the binding buffer.

  • Load the diluted sample onto the equilibrated column.

  • Wash the column with several column volumes of wash buffer to remove unbound proteins.

  • Elute the TFL-labeled protein with elution buffer.

  • Analyze the fractions by SDS-PAGE to identify the fractions containing the purified protein.

  • Pool the fractions containing the pure protein and dialyze against a storage buffer suitable for downstream applications (e.g., NMR analysis).

Protocol 4: Analysis of the TFL-Labeled Protein

A. Mass Spectrometry for Incorporation Confirmation

  • Sample Preparation:

    • Take an aliquot of the purified protein.

    • Perform a buffer exchange into a volatile buffer (e.g., ammonium bicarbonate) if necessary.

    • For intact mass analysis, dilute the sample to an appropriate concentration (e.g., 1-10 µM) in a solution of 50% acetonitrile and 0.1% formic acid.

    • For peptide mapping, digest the protein with a protease (e.g., trypsin) and desalt the resulting peptides using a C18 ZipTip.

  • Mass Spectrometry Analysis:

    • Intact Mass Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap). The expected mass increase for each incorporated TFL residue compared to leucine is 54.00 Da (C₄H₅F₃ vs C₆H₁₃).

    • Peptide Mass Fingerprinting: Analyze the digested peptides by LC-MS/MS. Search the fragmentation data against the protein sequence, specifying a variable modification on leucine residues corresponding to the mass difference of TFL.

B. ¹⁹F NMR Spectroscopy

  • Sample Preparation:

    • Buffer exchange the purified TFL-labeled protein into a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0, with 10% D₂O).

    • Concentrate the protein to a final concentration of 100-500 µM.

    • Add a ¹⁹F NMR reference standard (e.g., trifluoroacetic acid, TFA) either internally or externally.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum on a high-field NMR spectrometer equipped with a fluorine probe.

    • The chemical shifts of the ¹⁹F signals will be sensitive to the local environment of each TFL residue in the protein, providing information on protein folding and conformation.[3]

Data Presentation

Table 1: Representative Quantitative Data for TFL-Labeled Protein Synthesis

The following data are illustrative and based on typical yields and efficiencies reported for non-canonical amino acid incorporation in E. coli S30 CFPS systems. Actual results may vary depending on the protein of interest and experimental conditions.

ParameterWild-Type ProteinTFL-Labeled Protein
Protein Yield (µg/mL) ~500~350-450
Incorporation Efficiency (%) N/A>95%
Purity after a single purification step (%) >90%>90%
Table 2: Expected Mass Shift in Mass Spectrometry
Amino AcidChemical FormulaMonoisotopic Mass (Da)
Leucine (Leu)C₆H₁₃NO₂131.0946
This compound (TFL)C₆H₁₀F₃NO₂185.0663
Mass Difference (TFL - Leu) +53.9717

Mandatory Visualizations

G cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Cell-Free Synthesis cluster_purification Phase 3: Purification cluster_analysis Phase 4: Analysis DNA Gene of Interest in Expression Vector PCR High-Fidelity PCR DNA->PCR Amplification Template Linear DNA Template PCR->Template Purification CFPS CFPS Reaction (37°C, 2-4h) Template->CFPS S30 E. coli S30 Extract S30->CFPS AminoAcids Amino Acid Mix (-Leu, +TFL) AminoAcids->CFPS LabeledProtein_crude Crude Labeled Protein CFPS->LabeledProtein_crude AffinityChrom Affinity Chromatography LabeledProtein_crude->AffinityChrom PurifiedProtein Purified TFL-Labeled Protein AffinityChrom->PurifiedProtein MS Mass Spectrometry PurifiedProtein->MS NMR 19F NMR Spectroscopy PurifiedProtein->NMR Confirmation Incorporation Confirmation MS->Confirmation Structure Structural & Functional Analysis NMR->Structure

Caption: Workflow for CFPS of TFL-labeled proteins.

G cluster_translation Translational Machinery cluster_amino_acids Amino Acid Pool Ribosome Ribosome Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide Incorporates TFL mRNA mRNA with Leucine Codon (e.g., CUG) mRNA->Ribosome tRNA_Leu Leucyl-tRNA tRNA_TFL TFL-tRNA tRNA_TFL->Ribosome Binds to Leucine Codon Leu L-Leucine (Absent) TFL This compound (Present) TFL->tRNA_TFL Charged by Leucyl-tRNA Synthetase

Caption: Principle of TFL incorporation in CFPS.

References

Troubleshooting & Optimization

Technical Support Center: Expression of Proteins with 5,5,5-Trifluoroleucine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in expressing proteins with 5,5,5-Trifluoroleucine (TFL). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the incorporation of this non-canonical amino acid into recombinant proteins.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for incorporating this compound into proteins?

A1: The most common method for incorporating this compound (TFL) into proteins is through the use of Escherichia coli strains that are auxotrophic for leucine.[1] These strains are unable to synthesize their own leucine and will therefore incorporate the TFL analog from the growth medium when natural leucine is depleted.

Q2: What are the main advantages of incorporating TFL into proteins?

A2: Incorporating TFL can offer several advantages. The trifluoromethyl group can enhance protein stability, including thermal and chemical stability.[2][3] Additionally, the fluorine atoms serve as a sensitive probe for ¹⁹F NMR spectroscopy, which can be used to study protein structure, dynamics, and interactions without the background noise present in ¹H NMR.[4]

Q3: Is the incorporation of TFL into proteins typically 100% efficient?

A3: No, the incorporation of TFL is often incomplete. Typical efficiencies range from 70% to 90%.[3] This is primarily due to the release of natural leucine from the degradation of endogenous host cell proteins, which then competes with TFL for incorporation.

Q4: Can this compound be toxic to the expression host?

A4: Yes, like many amino acid analogs, TFL can exhibit toxicity towards the host organism, such as E. coli. This can manifest as reduced growth rates or decreased protein expression levels. The toxicity is often concentration-dependent. Some studies have isolated mutants resistant to TFL, which may have alterations in amino acid transport or metabolism.[5][6]

Q5: How can I verify the successful incorporation of TFL into my target protein?

A5: The most direct and common method for verifying TFL incorporation is mass spectrometry.[2][7] By analyzing the intact protein or digested peptide fragments, you can observe mass shifts corresponding to the replacement of leucine (mass ~113.16 Da) with TFL (mass ~167.11 Da). Amino acid analysis can also provide quantitative data on the incorporation efficiency.[7]

Troubleshooting Guide

This guide addresses common problems encountered during the expression of proteins containing this compound.

Problem Potential Cause Recommended Solution
Low Protein Yield 1. Toxicity of TFL: High concentrations of TFL can inhibit cell growth and protein synthesis. 2. Inefficient Incorporation: The leucyl-tRNA synthetase (LeuRS) may not efficiently charge tRNALeu with TFL. 3. Standard Expression Issues: Codon mismatch, incorrect expression system, or suboptimal induction conditions.[8][9][10]1. Optimize TFL Concentration: Perform a titration experiment to find the highest TFL concentration that does not significantly impair cell growth. 2. Overexpress LeuRS: In some cases, overexpressing the leucyl-tRNA synthetase can improve the incorporation of leucine analogs. 3. Optimize Expression Conditions: Lower the induction temperature (e.g., 18-25°C), reduce the inducer concentration (e.g., IPTG), and ensure the gene sequence is codon-optimized for E. coli.[8][11]
Incomplete TFL Incorporation 1. Leucine Contamination: Release of natural leucine from host protein degradation. 2. Insufficient TFL: The concentration of TFL in the medium may be too low.1. Use a Stringent Leucine-Free Medium: Ensure the minimal medium is completely devoid of leucine. 2. Optimize Timing of TFL Addition and Induction: Add TFL just before induction to minimize the time for host protein turnover to release significant amounts of leucine.
Protein Misfolding and Inclusion Body Formation 1. Perturbation of Protein Structure: The bulky and hydrophobic trifluoromethyl group may disrupt proper protein folding. 2. High Expression Rate: Rapid protein synthesis can overwhelm the cellular folding machinery.[8]1. Co-express Chaperones: Use chaperone systems like GroEL/GroES or DnaK/DnaJ to assist in proper folding.[8] 2. Lower Expression Temperature: Reduce the expression temperature to slow down protein synthesis and allow more time for correct folding.[8][10] 3. Use Solubility-Enhancing Fusion Tags: Tags like GST or MBP can improve the solubility of the target protein.[8]
No Protein Expression 1. Incorrect Host Strain: The E. coli strain used may not be auxotrophic for leucine. 2. Plasmid or Gene Sequence Issues: Errors in the plasmid construct or the presence of rare codons.[9] 3. Severe TFL Toxicity: The concentration of TFL may be lethal to the cells.1. Verify Host Genotype: Confirm that you are using a validated leucine auxotrophic strain (e.g., a strain with a leu mutation). 2. Sequence Verify Plasmid: Ensure the integrity of your expression construct.[9][12] 3. Test for TFL Toxicity: Grow the host strain in the presence of varying concentrations of TFL without inducing protein expression to assess its impact on cell viability.

Experimental Protocols

General Protocol for TFL Incorporation in E. coli

This protocol provides a general framework for expressing proteins with TFL using a leucine auxotrophic E. coli strain.

  • Transformation: Transform the expression plasmid containing the gene of interest into a competent leucine auxotrophic E. coli strain (e.g., BL21(DE3) auxotrophic for leucine).

  • Starter Culture: Inoculate a single colony into a rich medium (e.g., LB) containing the appropriate antibiotic and grow overnight at 37°C.

  • Main Culture Growth: The next day, inoculate a minimal medium (e.g., M9) supplemented with all essential amino acids except leucine, a carbon source (e.g., glucose), and the appropriate antibiotic with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.8.

  • Induction and TFL Addition:

    • Pellet the cells by centrifugation and wash with M9 medium lacking leucine to remove any residual leucine.

    • Resuspend the cell pellet in fresh minimal medium lacking leucine but supplemented with this compound (a typical starting concentration is 50-100 mg/L).

    • Add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM).

  • Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-18 hours.

  • Harvesting and Analysis: Harvest the cells by centrifugation. The cell pellet can then be used for protein purification and analysis (e.g., SDS-PAGE and mass spectrometry) to confirm expression and TFL incorporation.

Visualizations

TFL_Incorporation_Workflow Workflow for TFL Protein Expression cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis start Start with Leucine Auxotrophic E. coli Strain transform Transform with Expression Plasmid start->transform starter Grow Overnight Starter Culture in Rich Medium transform->starter main_culture Grow Main Culture in Leucine-Deficient Minimal Medium starter->main_culture add_tfl Supplement with This compound main_culture->add_tfl induce Induce Protein Expression (e.g., with IPTG) harvest Harvest Cells induce->harvest add_tfl->induce purify Purify Target Protein harvest->purify analyze Analyze for TFL Incorporation (e.g., Mass Spectrometry) purify->analyze

Caption: A flowchart of the key steps for expressing proteins with this compound.

Troubleshooting_Logic Troubleshooting Logic for TFL Expression start Protein Expression with TFL check_expression Is Protein Expressed? start->check_expression no_expression No Expression check_expression->no_expression No low_yield Low Yield check_expression->low_yield Yes, but low insoluble Insoluble Protein (Inclusion Bodies) check_expression->insoluble Yes, but insoluble check_host Verify Leucine Auxotrophy of Host no_expression->check_host check_plasmid Sequence Verify Plasmid Construct no_expression->check_plasmid check_toxicity Assess TFL Toxicity no_expression->check_toxicity optimize_tfl Optimize TFL Concentration low_yield->optimize_tfl optimize_induction Lower Temperature & Inducer Concentration low_yield->optimize_induction overexpress_leuRS Overexpress LeuRS low_yield->overexpress_leuRS lower_temp Lower Expression Temperature insoluble->lower_temp add_chaperones Co-express Chaperones insoluble->add_chaperones use_tags Use Solubility Tags (GST, MBP) insoluble->use_tags

Caption: A decision tree for troubleshooting common issues in TFL protein expression.

References

Technical Support Center: Optimizing 5,5,5-Trifluoroleucine (TFL) Incorporation in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incorporation of the non-canonical amino acid 5,5,5-Trifluoroleucine (TFL) into proteins expressed in Escherichia coli.

Troubleshooting Guide

This guide addresses common issues encountered during TFL incorporation experiments in a question-and-answer format.

Question Possible Cause Suggested Solution
Why am I observing low or no incorporation of TFL into my target protein? 1. Inefficient uptake or activation of TFL: The wild-type leucyl-tRNA synthetase (LeuRS) may not efficiently charge tRNA with TFL.Use an engineered LeuRS: Employing an E. coli strain with a mutant LeuRS that has a higher affinity for TFL can significantly improve incorporation efficiency. • Optimize TFL concentration: While a sufficient concentration is necessary, excessively high levels can be toxic. Titrate the TFL concentration in your media to find the optimal balance between incorporation and cell viability.
2. Leucine contamination: Trace amounts of leucine in the expression media can outcompete TFL for incorporation.Use a leucine auxotrophic E. coli strain: Strains such as LAM1000, which cannot synthesize their own leucine, are highly recommended.[1] • Utilize minimal media: Prepare a defined minimal medium to have full control over the amino acid composition and eliminate sources of leucine contamination.
3. Poor protein expression in general: The expression conditions may not be optimal for your specific protein, independent of TFL incorporation.Optimize induction conditions: Adjust the inducer concentration (e.g., IPTG), induction temperature, and duration. Lowering the temperature (e.g., 18-25°C) and extending the induction time can sometimes improve protein folding and yield. • Check plasmid integrity: Verify the sequence of your expression vector to ensure the gene of interest is in-frame and free of mutations.
My E. coli culture shows significantly reduced growth or lysis after adding TFL. What could be the cause? 1. TFL toxicity: High concentrations of TFL can be toxic to E. coli.Determine the optimal TFL concentration: Perform a dose-response experiment to identify the highest concentration of TFL that does not significantly inhibit cell growth. • Gradual adaptation: Consider adapting the cells to increasing concentrations of TFL over several passages to improve tolerance.
2. Metabolic burden: Overexpression of the target protein, coupled with the stress of incorporating a non-canonical amino acid, can overwhelm the cell.Use a weaker promoter or a lower copy number plasmid: This can reduce the overall metabolic load on the cells. • Optimize induction timing: Inducing expression at a higher cell density (late-log phase) can sometimes mitigate toxicity.
How can I confirm and quantify the incorporation of TFL into my protein? 1. Ambiguous results from SDS-PAGE: A simple gel electrophoresis may not be sufficient to confirm the presence of TFL.Mass Spectrometry (MS): This is the most definitive method. Analyze the intact protein or proteolytic digests to detect the mass shift corresponding to the replacement of leucine (mass ~131 Da) with TFL (mass ~185 Da).[2]
2. Need for precise quantification: Determining the percentage of TFL incorporation at specific sites is crucial for many applications.Tandem Mass Spectrometry (MS/MS): By analyzing the fragmentation patterns of peptides containing leucine codons, you can determine the ratio of TFL to leucine at each site. • Amino Acid Analysis: This classic method can provide the overall percentage of TFL incorporation in the purified protein.[2]

Frequently Asked Questions (FAQs)

Q1: Which E. coli strain is best for TFL incorporation?

A leucine auxotrophic strain is highly recommended to prevent competition from endogenous leucine. A commonly used strain is LAM1000.[1] However, the optimal strain may also depend on the specific protein being expressed and the expression vector used. It is advisable to test a few different auxotrophic strains to determine the best performer for your system.

Q2: What is the recommended concentration of TFL to use in the growth media?

The optimal concentration of TFL can vary depending on the E. coli strain and the toxicity of your target protein. It is best to perform a titration experiment, testing a range of concentrations (e.g., 0.1 mM to 1 mM), to determine the concentration that provides the highest incorporation efficiency without significantly impairing cell growth.

Q3: Can I use rich media like LB for TFL incorporation?

It is strongly advised to use a defined minimal medium. Rich media like Luria-Bertani (LB) contain peptides and amino acids, including leucine, which will compete with TFL for incorporation and significantly reduce the labeling efficiency.

Q4: Is it necessary to use an engineered leucyl-tRNA synthetase (LeuRS)?

While some level of TFL incorporation can be achieved with the wild-type E. coli LeuRS, using an engineered LeuRS with enhanced specificity for TFL can dramatically increase incorporation efficiency. Several studies have focused on evolving LeuRS for improved recognition of non-canonical amino acids.

Q5: My protein is insoluble when expressed with TFL. What can I do?

Insolubility is a common issue in recombinant protein expression. In addition to general troubleshooting steps like lowering the expression temperature and inducer concentration, consider the following:

  • Co-expression with chaperones: Chaperone proteins can assist in the proper folding of your target protein.

  • Fusion tags: N-terminal fusion tags like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can sometimes improve the solubility of their fusion partners.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing TFL incorporation. Note: Specific values can be highly dependent on the experimental setup, including the protein being expressed, the specific E. coli strain, and the expression vector.

Table 1: Comparison of TFL Incorporation Efficiency in Different E. coli Strains

E. coli Strain Genotype Highlights Reported TFL Incorporation Efficiency (%) Key Considerations
Leucine Auxotroph (e.g., LAM1000)leu->90% (with optimized conditions)Essential for preventing leucine contamination.
Standard Expression Strain (e.g., BL21(DE3))Wild-type leuVariable, generally lowerNot recommended due to competition from endogenous leucine.

Table 2: Effect of TFL Concentration on Protein Yield and Incorporation Efficiency

TFL Concentration (mM) Relative Protein Yield (%) TFL Incorporation Efficiency (%) Notes
Low (e.g., 0.1)100ModerateMay be sufficient for some applications with minimal toxicity.
Medium (e.g., 0.5)80-90HighOften a good starting point for optimization.
High (e.g., 1.0)50-70Very HighMay lead to significant growth inhibition and reduced overall yield.

Table 3: Kinetic Parameters of Wild-Type vs. Engineered Leucyl-tRNA Synthetase for TFL

Enzyme Substrate K_m (µM) k_cat (s⁻¹) k_cat/K_m (M⁻¹s⁻¹)
Wild-Type LeuRSLeucineData not available in searchesData not available in searchesData not available in searches
Wild-Type LeuRSTFLData not available in searchesData not available in searchesData not available in searches
Engineered LeuRSTFLData not available in searchesData not available in searchesSignificantly higher than WT

Data for specific engineered LeuRS variants with kinetic parameters for TFL were not available in the performed searches. The table structure is provided as a template for when such data becomes available.

Experimental Protocols

Protocol 1: High-Efficiency TFL Labeling in a Leucine Auxotrophic E. coli Strain

This protocol outlines a general procedure for incorporating TFL into a target protein using a leucine auxotrophic E. coli strain.

  • Transformation:

    • Transform the expression plasmid containing your gene of interest into a competent leucine auxotrophic E. coli strain (e.g., LAM1000).

    • Plate the transformed cells on minimal media agar plates supplemented with all necessary nutrients except leucine, plus the appropriate antibiotic for plasmid selection.

    • Incubate at 37°C overnight.

  • Starter Culture:

    • Inoculate a single colony into 5-10 mL of minimal medium supplemented with glucose, all necessary amino acids except leucine, and the appropriate antibiotic.

    • Grow overnight at 37°C with shaking.

  • Expression Culture:

    • Inoculate a larger volume of minimal medium with the overnight starter culture to an initial OD₆₀₀ of ~0.05-0.1.

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction:

    • Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Resuspend the cell pellet in fresh, pre-warmed minimal medium lacking leucine but supplemented with this compound at the desired concentration (e.g., 0.5 mM).

    • Allow the cells to recover for 30-60 minutes at the induction temperature.

    • Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM).

    • Continue to incubate the culture at the optimized induction temperature (e.g., 18-30°C) for the desired duration (e.g., 4-16 hours).

  • Harvesting and Analysis:

    • Harvest the cells by centrifugation.

    • Lyse the cells and purify the target protein using an appropriate method (e.g., affinity chromatography).

    • Confirm TFL incorporation and quantify the efficiency using mass spectrometry.

Protocol 2: Quantification of TFL Incorporation using Mass Spectrometry
  • Protein Digestion:

    • Excise the protein band of interest from an SDS-PAGE gel or use the purified protein in solution.

    • Perform an in-gel or in-solution tryptic digest to generate peptides.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS data against a protein database containing the sequence of your target protein.

    • Define a variable modification for leucine residues corresponding to the mass difference between leucine and TFL (+54.01 Da).

    • The software will identify peptides where leucine has been substituted with TFL.

    • The relative intensity of the isotopic envelopes for the TFL-containing and leucine-containing peptides can be used to calculate the percentage of incorporation at each leucine site.

Visualizations

Logical Workflow for Troubleshooting Low TFL Incorporation

Troubleshooting_Workflow Start Low/No TFL Incorporation Check_Expression Is the protein expressed at all? (Check total protein stain/Western blot) Start->Check_Expression No_Expression No/Very Low Expression Check_Expression->No_Expression No Expression_OK Protein is Expressed Check_Expression->Expression_OK Yes Optimize_General Optimize general expression conditions: - Inducer concentration - Temperature - Time No_Expression->Optimize_General Success Successful TFL Incorporation Optimize_General->Success Check_MS Confirm TFL incorporation via Mass Spectrometry Expression_OK->Check_MS No_TFL_MS No TFL detected by MS Check_MS->No_TFL_MS No TFL_Detected TFL is detected but at low levels Check_MS->TFL_Detected Yes, but low Check_Media Is a leucine-free minimal medium being used? No_TFL_MS->Check_Media Rich_Media Using rich media (e.g., LB) Check_Media->Rich_Media No Minimal_Media_OK Using minimal media Check_Media->Minimal_Media_OK Yes Switch_Media Switch to minimal medium and use a leucine auxotroph strain Rich_Media->Switch_Media Switch_Media->Success Check_LeuRS Consider using an engineered LeuRS Minimal_Media_OK->Check_LeuRS Check_LeuRS->Success Optimize_TFL Optimize TFL concentration and/or use engineered LeuRS TFL_Detected->Optimize_TFL Optimize_TFL->Success

Caption: A flowchart outlining the steps to diagnose and resolve low this compound incorporation efficiency.

Experimental Workflow for TFL Incorporation and Analysis

TFL_Workflow cluster_Cloning Plasmid Preparation cluster_Expression Protein Expression cluster_Analysis Analysis Gene_Synthesis Gene of Interest Synthesis Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation Transformation into Leucine Auxotroph E. coli Cloning->Transformation Culture Growth in Minimal Medium (-Leucine) Transformation->Culture Induction Induction with IPTG and TFL Supplementation Culture->Induction Harvest Cell Harvesting Induction->Harvest Purification Protein Purification Harvest->Purification MS_Analysis Mass Spectrometry Analysis Purification->MS_Analysis Quantification Quantification of TFL Incorporation MS_Analysis->Quantification

Caption: A step-by-step workflow for the incorporation and analysis of this compound in recombinant proteins.

Simplified Overview of TFL Incorporation at the Ribosome

TFL_Incorporation_Pathway TFL This compound (TFL) LeuRS Leucyl-tRNA Synthetase (LeuRS) TFL->LeuRS TFL_tRNA_Leu TFL-tRNA_Leu LeuRS->TFL_tRNA_Leu ATP -> AMP + PPi tRNA_Leu tRNA_Leu tRNA_Leu->LeuRS Ribosome Ribosome TFL_tRNA_Leu->Ribosome Incorporated_Protein Protein with Incorporated TFL Ribosome->Incorporated_Protein mRNA mRNA (with Leucine Codon) mRNA->Ribosome Protein Growing Polypeptide Chain Protein->Ribosome

Caption: A schematic representation of the key molecular players involved in the incorporation of TFL into a growing polypeptide chain.

References

Technical Support Center: Troubleshooting Low Yields in Solid-Phase Peptide Synthesis with 5,5,5-Trifluoroleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields during the solid-phase peptide synthesis (SPPS) of peptides containing the non-canonical amino acid 5,5,5-Trifluoroleucine.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues encountered when incorporating this compound. The guide is presented in a question-and-answer format to directly address specific problems.

Issue: Low overall yield of the final peptide containing this compound.

1. How do I determine the point of failure in my synthesis?

To identify the problematic step, it is crucial to monitor the synthesis at key stages. A test cleavage of a small amount of resin (10-20 mg) after the coupling of this compound and analysis by mass spectrometry can confirm its successful incorporation. If the desired mass is not observed, the issue lies with the coupling of the fluorinated amino acid. If the mass is correct at this stage, subsequent couplings or the final cleavage may be the source of the low yield.

2. What are the most common reasons for failed or inefficient coupling of this compound?

The trifluoromethyl group imparts significant steric hindrance, which can impede the coupling reaction. The most common causes of failure are:

  • Insufficient activation of the amino acid: Standard coupling reagents may not be potent enough to overcome the steric bulk.

  • Incomplete deprotection of the N-terminus: Poorly accessible N-termini on the growing peptide chain can prevent efficient coupling.

  • Peptide aggregation: The increased hydrophobicity of this compound can promote the aggregation of the peptide on the resin, blocking reactive sites.

3. The Kaiser test is positive (blue beads) after the coupling step for this compound. What should I do?

A positive Kaiser test indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction. The recommended course of action is to perform a second coupling (double coupling) with a fresh solution of activated this compound. If the Kaiser test remains positive after a second coupling, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

Issue: I observe a significant amount of deletion sequences lacking this compound in my final product.

1. How can I improve the coupling efficiency of this compound?

To enhance the coupling efficiency of this sterically hindered amino acid, several strategies can be employed:

  • Use a more potent coupling reagent: Uronium/aminium salt-based reagents like HATU and HCTU are generally more effective than carbodiimides (e.g., DIC) for sterically demanding couplings.[1][2]

  • Increase reagent equivalents: Using a higher excess of the Fmoc-5,5,5-Trifluoroleucine-OH and the coupling reagent (e.g., 3-5 equivalents) can drive the reaction to completion.

  • Extend the coupling time: A longer reaction time (e.g., 2-4 hours or even overnight) can compensate for the slower kinetics of the sterically hindered coupling.

  • Optimize the solvent: N-Methyl-2-pyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) for improving solvation and reducing aggregation during difficult couplings.

2. Could peptide aggregation be the cause of the deletion sequences?

Yes, the hydrophobic nature of this compound can contribute to on-resin aggregation, making the N-terminus of the growing peptide chain inaccessible. To mitigate this:

  • Incorporate structure-disrupting elements: If the sequence allows, the strategic placement of pseudoproline dipeptides can disrupt secondary structure formation and reduce aggregation.

  • Use chaotropic salts: The addition of salts like LiCl to the coupling mixture can help to disrupt aggregates.

Issue: Are there any specific side reactions associated with this compound during SPPS?

The trifluoromethyl group is generally stable under standard SPPS conditions, including repeated exposure to piperidine for Fmoc deprotection and TFA for final cleavage. The primary challenge associated with this amino acid is steric hindrance rather than chemical reactivity of the side chain. The strong carbon-fluorine bonds are not susceptible to cleavage under typical SPPS protocols.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for incorporating this compound? A1: For sterically hindered amino acids like this compound, uronium/aminium salt-based reagents are highly recommended. HATU and HCTU have been shown to be particularly effective for difficult couplings, often providing higher purity and yields compared to HBTU or carbodiimide-based methods.[1][3]

Q2: How long should the coupling reaction for this compound be? A2: Due to the steric hindrance, a standard 1-hour coupling time may be insufficient. It is advisable to extend the coupling time to 2-4 hours. For particularly difficult sequences, an overnight coupling may be beneficial. Monitoring the reaction with a qualitative test like the Kaiser test is recommended.

Q3: Is double coupling always necessary for this compound? A3: While not always required, double coupling is a common and effective strategy to ensure the complete incorporation of sterically hindered amino acids. If a single coupling results in a positive Kaiser test, a second coupling is strongly recommended.

Q4: Does the trifluoromethyl group require a special scavenger during TFA cleavage? A4: No, the trifluoromethyl group is stable and does not require a specific scavenger. The choice of scavengers in the cleavage cocktail should be based on other sensitive residues in your peptide sequence, such as Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).

Q5: Can I use microwave-assisted SPPS for peptides containing this compound? A5: Yes, microwave-assisted synthesis can be beneficial as the elevated temperature can help to overcome the activation energy barrier for the coupling of sterically hindered amino acids, potentially reducing reaction times and improving yields.[4]

Data Presentation

Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassTypical Reaction TimeCoupling Efficiency (Yield)PurityRisk of Epimerization
HATU Aminium Salt20 - 45 min> 99.5%Very HighVery Low[3]
HCTU Aminium Salt20 - 60 min98 - 99.5%Very HighLow to Moderate
HBTU Aminium Salt30 - 60 min98 - 99.5%HighLow to Moderate[3]
PyBOP Phosphonium Salt30 - 60 min98 - 99%HighLow
DIC/HOBt Carbodiimide60 - 120 min95 - 98%GoodLow[3]

Disclaimer: The quantitative data presented is extrapolated from studies on various sterically hindered amino acids and "difficult" peptide sequences, as direct comparative data for this compound is not extensively available in a single source. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-5,5,5-Trifluoroleucine-OH

This protocol is designed for the manual coupling of Fmoc-5,5,5-Trifluoroleucine-OH to a resin-bound peptide using HATU.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for at least 30 minutes in a suitable reaction vessel.

    • Perform Fmoc deprotection of the N-terminal amino group of the resin-bound peptide using 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min).

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-5,5,5-Trifluoroleucine-OH (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. For very difficult sequences, the reaction time can be extended overnight.

  • Monitoring and Washing:

    • After the coupling time, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.

    • If the Kaiser test is negative (colorless or yellow beads), proceed to wash the resin with DMF (5 x 1 min).

    • If the Kaiser test is positive (blue beads), perform a second coupling (double coupling) by repeating steps 2 and 3 with fresh reagents.

  • Chain Elongation:

    • After successful coupling and washing, proceed to the deprotection of the newly incorporated Fmoc-5,5,5-Trifluoroleucine-OH to continue with the synthesis of the peptide.

Protocol 2: Test Cleavage for Reaction Monitoring

This protocol is for cleaving a small amount of peptide from the resin for analysis by mass spectrometry.

  • Resin Sampling:

    • After the coupling of this compound and subsequent washing, take approximately 10-20 mg of the dried peptide-resin.

  • Cleavage:

    • Place the resin in a microcentrifuge tube.

    • Add 200 µL of a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)). The choice of scavengers should be appropriate for the other amino acids in the sequence.

    • Allow the cleavage to proceed for 1-2 hours at room temperature with occasional vortexing.

  • Peptide Precipitation and Analysis:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and allow the pellet to air dry.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid) for mass spectrometry analysis.

Mandatory Visualization

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification End End: Purified Peptide Purification->End

Caption: A generalized workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Low_Yield Start Low Yield with This compound Kaiser_Test Kaiser Test Positive after Coupling? Start->Kaiser_Test Double_Couple Perform Double Coupling Kaiser_Test->Double_Couple Yes Aggregation Suspect Aggregation? Kaiser_Test->Aggregation No Kaiser_Test2 Kaiser Test Still Positive? Double_Couple->Kaiser_Test2 Capping Cap Unreacted Amines (e.g., Acetic Anhydride) Kaiser_Test2->Capping Yes Proceed Proceed with Synthesis Kaiser_Test2->Proceed No Capping->Proceed Optimize Optimize Coupling Conditions: - Use HATU/HCTU - Increase Equivalents (3-5x) - Extend Coupling Time (2-4h) - Use NMP as Solvent Optimize->Proceed Aggregation->Optimize No Aggregation_Solutions Address Aggregation: - Use Pseudoproline Dipeptides - Add Chaotropic Salts (LiCl) Aggregation->Aggregation_Solutions Yes Aggregation_Solutions->Optimize

Caption: A decision tree for troubleshooting low coupling yields of this compound in SPPS.

TFL_Challenges TFL This compound (TFL) Properties Properties Steric Hindrance (Bulky CF3 Group) Increased Hydrophobicity TFL->Properties Challenges SPPS Challenges Slow Coupling Kinetics Incomplete Coupling Peptide Aggregation Properties->Challenges Leads to Solutions Solutions Potent Coupling Reagents (HATU/HCTU) Longer Coupling Times / Double Coupling Optimized Solvents (NMP) / Chaotropic Agents Challenges->Solutions Mitigated by

Caption: The relationship between the properties of this compound and the challenges in SPPS.

References

Technical Support Center: Overcoming Protein Misfolding with 5,5,5-Trifluoroleucine (TFL) Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of 5,5,5-Trifluoroleucine (TFL) to overcome protein misfolding.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TFL) and how does it help with protein misfolding?

A1: this compound is a synthetic analog of the natural amino acid leucine where the three terminal hydrogen atoms of the isobutyl side chain are replaced with fluorine atoms. This substitution significantly increases the hydrophobicity of the side chain. When incorporated into proteins, TFL can enhance protein stability, particularly thermal stability, which can help overcome misfolding and aggregation issues.[1][2] The increased stability is attributed to the unique properties of the trifluoromethyl group.

Q2: What is the primary method for incorporating TFL into a target protein?

A2: The most common method for incorporating TFL into proteins is through the use of Escherichia coli (E. coli) strains that are auxotrophic for leucine.[3][4] These strains cannot synthesize their own leucine and will therefore incorporate TFL when it is supplied in the growth medium. Cell-free protein synthesis (CFPS) systems offer a powerful alternative, providing an open environment that can enhance the efficiency of unnatural amino acid incorporation.[3]

Q3: What level of TFL incorporation can I expect?

A3: The efficiency of TFL incorporation can vary depending on the expression system and the specific protein. While high levels of incorporation (over 90%) have been reported, it is not uncommon to have incomplete replacement of leucine with TFL.[4] This can be due to the presence of residual leucine from cellular protein turnover.[5] To enhance incorporation efficiency, it may be necessary to use engineered E. coli strains that overexpress the leucyl-tRNA synthetase (LeuRS).[3]

Q4: How can I verify that TFL has been successfully incorporated into my protein?

A4: Mass spectrometry is the most definitive method to confirm the incorporation of TFL.[4] You can analyze the intact protein or, more commonly, use proteomics techniques involving enzymatic digestion (e.g., with trypsin) followed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify peptides containing TFL. The mass shift of +54 Da for each TFL residue compared to a leucine residue provides clear evidence of incorporation.

Q5: Will TFL incorporation affect the function of my protein?

A5: While TFL is designed to be a conservative substitution for leucine, it can potentially impact protein function. However, numerous studies have shown that proteins with incorporated TFL can retain their biological activity.[4] It is crucial to perform functional assays on your TFL-containing protein to ensure it behaves as expected.

Troubleshooting Guides

Problem 1: Low Protein Yield

Symptom: After expression and purification, the yield of the TFL-containing protein is significantly lower than the wild-type protein.

Potential Cause Suggested Solution
Toxicity of TFL to E. coli Lower the concentration of TFL in the growth medium. Optimize the induction conditions (e.g., lower temperature, shorter induction time).
Inefficient recognition of TFL by LeuRS Use an engineered E. coli strain that overexpresses LeuRS.[3]
Codon usage Optimize the codon usage of your gene for E. coli expression.
General expression issues Verify the integrity of your expression plasmid by sequencing. Try a different E. coli expression strain.
Problem 2: Incomplete TFL Incorporation

Symptom: Mass spectrometry analysis shows a mixture of peptides with and without TFL at leucine positions.

Potential Cause Suggested Solution
Leucine contamination Ensure the minimal media used for expression is completely free of leucine. Wash the cell pellet thoroughly before resuspending in the TFL-containing expression medium.
Insufficient TFL concentration Increase the concentration of TFL in the expression medium.
Cellular protein turnover Induce protein expression for a shorter period to minimize the release of leucine from the degradation of endogenous proteins.[5]
Problem 3: Protein Aggregation During Purification

Symptom: The TFL-containing protein precipitates out of solution during purification steps.

Potential Cause Suggested Solution
Increased hydrophobicity Perform purification steps at a lower temperature (e.g., 4°C). Include non-ionic detergents (e.g., Tween-20, Triton X-100) or other additives in the purification buffers to increase solubility.
Incorrect buffer conditions Screen a range of pH and salt concentrations to find the optimal buffer conditions for your protein's stability.
High protein concentration Perform purification steps with a lower protein concentration.

Quantitative Data Summary

The following table summarizes the quantitative effects of TFL incorporation on the thermal stability and yield of the coiled-coil peptide A1, as reported in the literature.[6]

Protein VariantYield (mg/L)Melting Temperature (Tm) (°C)
Leucine-A1 (Wild-Type)45 ± 655
(2S,4S)-TFL-A118 ± 465
(2S,4R)-TFL-A19 ± 365

Experimental Protocols

Protocol 1: Incorporation of TFL into a Target Protein in Leucine-Auxotrophic E. coli

This protocol is a synthesized procedure based on established methods.[4][7][8]

1. Transformation of Expression Plasmid: a. Thaw a vial of competent leucine-auxotrophic E. coli (e.g., a derivative of BL21(DE3)) on ice. b. Add 1-5 µL of your expression plasmid to the cells. c. Incubate on ice for 30 minutes. d. Heat-shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes. e. Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking. f. Plate the cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

2. Protein Expression: a. Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C. b. The next day, inoculate 1 L of M9 minimal medium (containing all essential amino acids except leucine) with the overnight culture. c. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Pellet the cells by centrifugation at 5,000 x g for 10 minutes. e. Wash the cell pellet twice with M9 minimal medium lacking leucine. f. Resuspend the cells in 1 L of fresh M9 minimal medium containing this compound (e.g., at a final concentration of 100 mg/L) and the appropriate antibiotic. g. Induce protein expression by adding IPTG to a final concentration of 1 mM. h. Incubate the culture for 4-6 hours at 30°C with shaking.

3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes. b. Resuspend the cell pellet in a suitable lysis buffer (e.g., containing lysozyme and protease inhibitors). c. Lyse the cells by sonication or using a French press. d. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes. e. Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Protocol 2: Verification of TFL Incorporation by Mass Spectrometry

1. In-gel Digestion: a. Run your purified protein on an SDS-PAGE gel. b. Excise the protein band of interest. c. Destain the gel piece with a solution of 50% acetonitrile and 50 mM ammonium bicarbonate. d. Reduce the protein with DTT and alkylate with iodoacetamide. e. Digest the protein overnight with trypsin.

2. LC-MS/MS Analysis: a. Extract the peptides from the gel piece. b. Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system. c. Search the resulting MS/MS data against a protein database containing the sequence of your target protein, specifying a variable modification of +54.018 Da on leucine residues.

Protocol 3: Thermal Shift Assay to Assess Protein Stability

This protocol is based on a standard differential scanning fluorimetry method.[9]

1. Reaction Setup: a. Prepare a master mix containing your purified protein (final concentration 2-5 µM), a fluorescent dye (e.g., SYPRO Orange at 5x concentration), and a suitable buffer. b. Aliquot the master mix into the wells of a 96-well PCR plate.

2. Thermal Denaturation: a. Place the plate in a real-time PCR instrument. b. Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute. c. Monitor the fluorescence of the dye at each temperature increment.

3. Data Analysis: a. Plot the fluorescence intensity as a function of temperature. b. The melting temperature (Tm) is the midpoint of the sigmoidal unfolding transition.

Visualizations

TFL_Incorporation_Workflow Transform Plasmid Transform Plasmid Grow Culture Grow Culture Transform Plasmid->Grow Culture Induce with IPTG Induce with IPTG Grow Culture->Induce with IPTG OD600 0.6-0.8 Incorporate TFL Incorporate TFL Induce with IPTG->Incorporate TFL Lyse Cells Lyse Cells Incorporate TFL->Lyse Cells Purify Protein Purify Protein Lyse Cells->Purify Protein Mass Spectrometry Mass Spectrometry Purify Protein->Mass Spectrometry Thermal Shift Assay Thermal Shift Assay Purify Protein->Thermal Shift Assay

Caption: Experimental workflow for TFL incorporation and analysis.

Protein_Folding_Pathway cluster_unfolded Unfolded State cluster_misfolded Misfolded Pathway cluster_folded Correct Folding Pathway cluster_tfl TFL Incorporation Effect Unfolded Unfolded Misfolded Intermediate Misfolded Intermediate Unfolded->Misfolded Intermediate Misfolding Folding Intermediate Folding Intermediate Unfolded->Folding Intermediate Aggregate Aggregate Misfolded Intermediate->Aggregate Aggregation Native State Native State Folding Intermediate->Native State Folding TFL TFL TFL->Misfolded Intermediate Reduces TFL->Folding Intermediate Stabilizes

Caption: TFL's influence on protein folding pathways.

References

Technical Support Center: Enhancing 19F NMR Signal-to-Noise for 5,5,5-Trifluoroleucine-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,5,5-Trifluoroleucine-labeled proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio in your 19F NMR experiments, ensuring high-quality data for your structural and functional studies.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise (S/N) ratio a critical parameter in 19F NMR of labeled proteins?

A1: A high signal-to-noise ratio is essential for several reasons. It allows for the detection of subtle conformational changes, the study of low-concentration protein samples, and the accurate measurement of relaxation parameters to probe protein dynamics. For drug development professionals, a good S/N ratio is crucial for fragment-based screening and quantifying ligand binding affinities where protein concentrations can be low.[1][2]

Q2: What are the inherent advantages of using a this compound label for 19F NMR?

A2: this compound contains a trifluoromethyl (-CF3) group, which offers a threefold amplification in signal intensity compared to a single fluorine label due to the three equivalent fluorine nuclei.[3][4] Additionally, the rapid rotation of the -CF3 group helps to average out chemical shift anisotropy (CSA), a major source of line broadening at high magnetic fields, resulting in sharper signals and improved resolution.[3][4]

Q3: How does a cryogenic probe (cryoprobe) improve the S/N ratio in 19F NMR?

A3: A cryoprobe significantly enhances the S/N ratio by cooling the detection coil and preamplifiers to cryogenic temperatures (around 20-30 K). This reduction in temperature minimizes thermal noise in the electronics, which is a primary contributor to the overall noise in the NMR experiment. The result is a substantial improvement in sensitivity, often by a factor of 3 to 4, or even more, compared to a room temperature probe.[5]

Q4: What is Chemical Shift Anisotropy (CSA) and how does it affect my 19F NMR signal?

A4: Chemical Shift Anisotropy is the orientation-dependent shielding of the fluorine nucleus from the external magnetic field. In large molecules like proteins, which tumble slowly in solution, CSA becomes a dominant relaxation mechanism, leading to significant line broadening. This effect is more pronounced at higher magnetic field strengths.[6][7] For trifluoromethyl groups like in this compound, the internal rotation of the CF3 group helps to average the CSA, leading to narrower lines compared to other fluorinated labels.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during 19F NMR experiments with this compound-labeled proteins and provides practical solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal-to-Noise Ratio 1. Low protein concentration. 2. Insufficient number of scans. 3. Suboptimal probe tuning and matching. 4. Inefficient labeling with this compound. 5. Use of a room temperature probe instead of a cryoprobe.1. Increase protein concentration if possible (target >25 µM).[1][6] 2. Increase the number of scans. The S/N ratio increases with the square root of the number of scans. 3. Carefully tune and match the probe for the 19F frequency before each experiment. 4. Verify labeling efficiency using mass spectrometry. Optimize the protein expression and purification protocol for better incorporation. 5. If available, use a cryoprobe for a significant sensitivity enhancement.[2]
Broad NMR Signals 1. Protein aggregation. 2. High magnetic field strength leading to increased CSA effects. 3. Intermediate conformational exchange. 4. High viscosity of the sample. 5. High percentage of fluorine labeling causing structural perturbations.[6][8]1. Check for aggregation using dynamic light scattering (DLS). Optimize buffer conditions (pH, salt concentration) or add detergents if appropriate. 2. Consider acquiring data at a lower field strength (e.g., 500 or 600 MHz) to minimize CSA-induced broadening.[6] 3. Acquire spectra at different temperatures to see if the exchange rate can be shifted into the fast or slow exchange regime. 4. Reduce viscosity by lowering protein concentration or adjusting buffer components. 5. Consider fractional labeling (60-75% enrichment) to reduce line broadening and potential structural perturbations.[6][8]
Distorted Baseline 1. Acoustic ringing in the probe. 2. Broad background signals from fluorine-containing materials in the NMR probe. 3. Incorrect acquisition parameters (e.g., acquisition delay).1. Increase the pre-acquisition delay to allow the ringing to subside before signal detection. 2. Use a background subtraction method or a probe with low fluorine background. 3. Ensure the acquisition delay is sufficiently long (at least 1.3 times the acquisition time).
Presence of Multiple Unexpected Peaks 1. Protein degradation. 2. Presence of multiple protein conformations. 3. Incomplete incorporation leading to a heterogeneous population of labeled proteins.[9]1. Check for degradation using SDS-PAGE. Add protease inhibitors and handle the sample with care. 2. This can be biologically significant. Investigate the different states by varying experimental conditions (e.g., temperature, addition of ligands). 3. Optimize the labeling protocol to achieve more uniform incorporation.

Quantitative Data Summary

The following tables provide a summary of expected improvements and typical parameters for 19F NMR experiments on trifluoromethyl-labeled proteins.

Table 1: Comparison of NMR Probe Performance for 19F Detection

Probe TypeTypical S/N Enhancement FactorKey Advantages
Room Temperature Probe1x (Baseline)Widely available.
Cryogenic Probe3x - 4x or higher[5]Significantly higher sensitivity, allowing for lower protein concentrations and shorter experiment times.

Table 2: Influence of Magnetic Field Strength on 19F NMR Linewidth

Magnetic Field Strength (¹H Frequency)Expected Linewidth for -CF3 GroupsConsiderations
400-600 MHzNarrowerOptimal for many protein systems, balancing sensitivity and minimizing CSA-induced broadening.[6]
> 600 MHzBroaderIncreased sensitivity but can lead to significant line broadening due to CSA, potentially reducing the overall S/N advantage.[7]

Key Experimental Protocols

Protocol 1: Biosynthetic Incorporation of this compound

This protocol describes a general method for labeling a protein with this compound in E. coli.

  • Strain Selection: Use a leucine auxotrophic E. coli strain (e.g., a strain with a mutation in the leu operon).

  • Media Preparation: Prepare a minimal medium (e.g., M9) supplemented with all necessary nutrients except for leucine.

  • Starter Culture: Grow a starter culture of the transformed E. coli strain overnight in a rich medium (e.g., LB) containing the appropriate antibiotic.

  • Inoculation and Growth: Inoculate the minimal medium with the starter culture and grow the cells at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction and Labeling: Induce protein expression (e.g., with IPTG) and simultaneously add this compound to the culture medium at a final concentration of 50-100 mg/L.

  • Expression: Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression and incorporation of the fluorinated amino acid.

  • Harvesting and Purification: Harvest the cells by centrifugation and purify the labeled protein using your standard protocol.

  • Verification: Confirm the incorporation of this compound and the integrity of the protein using mass spectrometry.

Protocol 2: Standard 1D 19F NMR Acquisition

This protocol provides a starting point for acquiring a simple 1D 19F NMR spectrum.

  • Sample Preparation: Prepare your protein sample in a suitable NMR buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4) with 10% D₂O. A typical protein concentration is 25-100 µM.[1][6]

  • Spectrometer Setup:

    • Tune and match the NMR probe to the 19F frequency.

    • Lock the spectrometer on the D₂O signal.

    • Shim the magnetic field to achieve good homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A simple one-pulse sequence (e.g., 'zg' on a Bruker spectrometer) is often sufficient.[10]

    • Spectral Width: Set a spectral width that covers the expected chemical shift range for trifluoromethyl groups (e.g., 30-50 ppm).

    • Transmitter Frequency: Center the transmitter frequency in the expected region for trifluoromethyl groups.

    • Acquisition Time: Typically 0.1-0.2 seconds.

    • Relaxation Delay (D1): Set to 1-2 seconds. For quantitative measurements, a longer delay of 5 times the longest T1 is recommended.

    • Number of Scans: Start with a few thousand scans and increase as needed to achieve the desired S/N ratio.

  • Processing:

    • Apply an exponential window function with a line broadening of 5-10 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum using an external or internal standard (e.g., trifluoroacetic acid, TFA).

Visualizations

Below are diagrams illustrating key experimental workflows and concepts.

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis p1 Protein Expression & Labeling p2 Purification p1->p2 p3 Sample Formulation p2->p3 n1 Spectrometer Setup p3->n1 n2 1D 19F Experiment n1->n2 n3 Data Acquisition n2->n3 a1 Processing (FT, Phasing) n3->a1 a2 Analysis (S/N, Linewidth) a1->a2 a3 Interpretation a2->a3

Caption: A typical workflow for a 19F NMR experiment on a labeled protein.

Troubleshooting_Logic cluster_sample Sample Issues cluster_hardware Hardware/Acquisition start Low S/N Ratio? s1 Increase Protein Concentration start->s1 Yes s2 Check Labeling Efficiency start->s2 Yes h1 Use Cryoprobe start->h1 Yes h2 Increase Number of Scans start->h2 Yes h3 Optimize Probe Tuning start->h3 Yes end Improved S/N s1->end s2->end h1->end h2->end h3->end

Caption: A decision tree for troubleshooting low signal-to-noise in 19F NMR.

References

strategies to minimize 5,5,5-Trifluoroleucine toxicity in cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,5,5-Trifluoroleucine (TFL) in cell culture.

Troubleshooting Guides

Issue: Decreased Cell Viability and Proliferation After TFL Treatment

Question: We are observing a significant drop in cell viability and a slowdown in proliferation after treating our cells with this compound. What could be the cause and how can we troubleshoot this?

Answer:

Reduced cell viability and proliferation are common indicators of cytotoxicity. As an analog of L-leucine, this compound (TFL) can be mistakenly incorporated into newly synthesized proteins by the cell's translational machinery. This incorporation can lead to protein misfolding, which in turn may trigger cellular stress responses, such as the Unfolded Protein Response (UPR), and can ultimately lead to apoptosis if the stress is prolonged or severe.

Troubleshooting Steps:

  • Optimize TFL Concentration: The first step is to determine the optimal concentration of TFL for your specific cell line and experimental goals. A concentration that is too high can lead to overwhelming cellular stress. We recommend performing a dose-response experiment to identify the IC50 (half-maximal inhibitory concentration) and to select a concentration that allows for sufficient incorporation for your assay without causing excessive cell death.

  • Supplement with L-Leucine: Co-incubation with natural L-leucine can help to mitigate TFL toxicity. L-leucine will compete with TFL for incorporation into proteins, thereby reducing the overall burden of misfolded proteins. See the detailed protocol below for L-leucine supplementation.

  • Monitor ER Stress Markers: To determine if the Unfolded Protein Response (UPR) is being activated, you can perform western blotting or qPCR to assess the levels of key UPR markers such as GRP78/BiP, CHOP, and spliced XBP1. An upregulation of these markers would confirm that ER stress is a contributing factor to the observed toxicity.

  • Assess Apoptosis: To confirm if the observed cell death is due to apoptosis, you can perform assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or a caspase activity assay.

Issue: High Variability in Experimental Replicates

Question: We are seeing significant well-to-well variability in our TFL experiments. What are the potential sources of this variability and how can we minimize them?

Answer:

High variability in cell-based assays can arise from several factors, particularly when working with a potentially cytotoxic compound like TFL.

Troubleshooting Steps:

  • Ensure Homogeneous Cell Seeding: Inconsistent cell numbers across wells is a common source of variability. Ensure your cell suspension is homogenous before and during seeding. Gently swirl the cell suspension between pipetting to prevent settling.

  • Consistent TFL and Supplement Addition: Use a calibrated multichannel pipette for adding TFL and any supplements to minimize variations in timing and volume. Prepare a master mix of your treatment media to ensure each well receives the same concentration.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate solutes and increase cytotoxicity. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[1]

  • Gentle Media Changes: When performing media changes, be gentle to avoid dislodging cells, which can lead to inaccurate results in subsequent assays.[1]

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of this compound toxicity?

A1: The primary mechanism of TFL toxicity is believed to be the induction of endoplasmic reticulum (ER) stress due to the incorporation of this leucine analog into proteins. This leads to protein misfolding and aggregation, triggering the Unfolded Protein Response (UPR).[2][3] If the ER stress is too severe or prolonged, the UPR will switch from a pro-survival to a pro-apoptotic signaling cascade, leading to programmed cell death.

Q2: At what concentration should I start my TFL experiments?

A2: The optimal concentration of TFL is highly cell-line dependent. We recommend starting with a broad range of concentrations (e.g., 1 µM to 1 mM) to perform a dose-response curve and determine the IC50 for your specific cell line. For protein labeling experiments, the goal is to use the lowest concentration that provides a detectable signal while minimizing toxicity.

Q3: Can I supplement with other amino acids besides L-leucine to reduce toxicity?

A3: While L-leucine is the most direct competitor for TFL, supplementing with a mixture of essential amino acids may also be beneficial. This can help to maintain overall cellular homeostasis and protein synthesis fidelity. However, direct competition with L-leucine is the most targeted approach.

Q4: For how long can I treat my cells with TFL?

A4: The duration of TFL treatment will depend on your experimental endpoint and the tolerance of your cell line. For short-term labeling experiments, a few hours may be sufficient. For longer-term studies, continuous exposure may lead to cumulative toxicity. It is advisable to perform a time-course experiment to assess cell viability at different time points.

Q5: Are there any specific cell culture media recommendations when using TFL?

A5: Standard cell culture media can be used. However, if you are observing high background fluorescence in your imaging experiments, consider using a low-autofluorescence medium like FluoroBrite™ DMEM.[1] Ensure the medium is fresh and properly supplemented.

Data Presentation

Table 1: Example Dose-Response of this compound on HEK293T Cell Viability

TFL Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 4.5
1095 ± 5.2
5082 ± 6.1
10065 ± 7.3
25041 ± 5.8
50022 ± 4.9
10008 ± 3.1

This is hypothetical data for illustrative purposes.

Table 2: Effect of L-Leucine Supplementation on Cell Viability in the Presence of 250 µM TFL

TreatmentCell Viability (%) (Mean ± SD)
Control (No TFL)100 ± 5.1
250 µM TFL42 ± 6.3
250 µM TFL + 250 µM L-Leucine68 ± 5.9
250 µM TFL + 500 µM L-Leucine85 ± 4.7
250 µM TFL + 1000 µM L-Leucine92 ± 4.2

This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2.

  • TFL Treatment: Prepare a serial dilution of TFL in your complete cell culture medium. Remove the old medium from the wells and add 100 µL of the TFL-containing medium to the respective wells. Include a vehicle control (medium without TFL).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the TFL concentration to determine the IC50 value.

Protocol 2: L-Leucine Supplementation to Mitigate TFL Toxicity

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Preparation of Treatment Media: Prepare your TFL-containing medium at the desired concentration (e.g., the IC50 or a working concentration for your experiment). Prepare separate media containing both TFL and varying concentrations of L-leucine (e.g., 1:1, 1:2, 1:4 molar ratio of TFL to L-leucine).

  • Treatment: Remove the old medium and add the prepared treatment media to the appropriate wells. Include controls for no treatment, TFL alone, and L-leucine alone.

  • Incubation and Analysis: Incubate for the desired duration and assess cell viability using an appropriate method (e.g., MTT, CellTiter-Glo®, or Trypan Blue exclusion).

Visualizations

UPR_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus MisfoldedProteins Misfolded Proteins (due to TFL incorporation) BiP GRP78/BiP MisfoldedProteins->BiP PERK PERK BiP->PERK IRE1 IRE1α BiP->IRE1 ATF6 ATF6 BiP->ATF6 eIF2a eIF2α PERK->eIF2a phosphorylates XBP1u XBP1u mRNA IRE1->XBP1u splices ATF6_Golgi ATF6 ATF6->ATF6_Golgi translocates eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 eIF2a_P->ATF4 selective translation ATF4_nuc ATF4 ATF4->ATF4_nuc XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s XBP1s->XBP1s_protein translation ATF6_cleaved Cleaved ATF6 ATF6_nuc ATF6 ATF6_cleaved->ATF6_nuc ATF6_Golgi->ATF6_cleaved cleaved CHOP CHOP ATF4_nuc->CHOP activates transcription ER_Chaperones ER Chaperones (Survival) XBP1s_protein->ER_Chaperones activates transcription ATF6_nuc->ER_Chaperones activates transcription Apoptosis Apoptosis CHOP->Apoptosis

Caption: Potential Unfolded Protein Response (UPR) pathway activated by TFL-induced protein misfolding.

Experimental_Workflow cluster_troubleshooting Troubleshooting Steps start Start: Cell Culture Experiment with TFL observe_toxicity Observe Decreased Cell Viability? start->observe_toxicity optimize_conc 1. Optimize TFL Concentration (Dose-Response Curve) observe_toxicity->optimize_conc Yes proceed Proceed with Optimized Experiment observe_toxicity->proceed No supplement 2. Supplement with L-Leucine (Competition Assay) optimize_conc->supplement monitor_stress 3. Monitor ER Stress Markers (Western Blot/qPCR) supplement->monitor_stress assess_apoptosis 4. Assess Apoptosis (Annexin V/Caspase Assay) monitor_stress->assess_apoptosis assess_apoptosis->proceed end End: Successful Experiment proceed->end

References

Technical Support Center: Purification of 5,5,5-Trifluoroleucine (TFL) Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying proteins labeled with the non-canonical amino acid 5,5,5-Trifluoroleucine (TFL).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TFL) and why is it used in protein labeling?

A1: this compound is an analog of the natural amino acid L-leucine where the three terminal methyl protons are replaced by fluorine atoms.[1][2] It is incorporated into proteins as a hydrophobic surrogate for leucine.[3] The unique physicochemical properties of fluorine can enhance protein stability, including thermal and chemical stability, and increase resistance to proteolytic degradation, often with minimal disruption to the protein's native structure and function.[3]

Q2: How does TFL incorporation affect the overall properties of my protein?

A2: TFL is more hydrophobic than leucine. This increased hydrophobicity can lead to enhanced protein stability. However, it can also increase the propensity for aggregation and may alter the protein's interaction with chromatography resins during purification.[3][4]

Q3: What are the typical incorporation efficiencies for TFL in E. coli and mammalian expression systems?

A3: High incorporation efficiencies can be achieved. In E. coli isoleucine auxotrophic strains, incorporation of a similar fluorinated amino acid, 5TFI, has been shown to be greater than 93%.[5] In mammalian cells, the incorporation efficiency is dependent on the concentration of the fluorinated amino acid in the expression medium.[6] It is highly recommended to confirm the incorporation fidelity using mass spectrometry.[7]

Q4: Will TFL labeling affect the biological activity of my protein?

A4: In many cases, the biological activity of the protein is retained. For example, a fluorinated version of murine interleukin-2 (mIL-2) showed comparable maximal response to the wild-type protein.[5] However, it is crucial to perform functional assays on the purified TFL-labeled protein to confirm its activity.

Troubleshooting Guides

Problem 1: Low Yield of Purified TFL-Labeled Protein
Possible Cause Recommended Solution
Protein Precipitation/Aggregation during Purification Decrease protein concentration during purification steps.[8] Optimize buffer conditions by screening different pH values and salt concentrations.[8][9] Add solubility-enhancing additives to buffers (see Table 1).[8][10][][12] Perform purification steps at a lower temperature (e.g., 4°C).[12]
Strong Binding to Chromatography Resin For Ion Exchange Chromatography (IEX), increase the salt concentration in the elution buffer or add an organic modifier like isopropanol.[13] For Hydrophobic Interaction Chromatography (HIC), use a resin with lower hydrophobicity or decrease the salt concentration in the elution buffer.[13][14] For Reverse-Phase Chromatography (RPC), consider using a less hydrophobic column (e.g., C4 instead of C18).[15]
Inefficient Elution Increase the concentration of the competing agent in the elution buffer (e.g., imidazole for His-tagged proteins).[16] Optimize the pH of the elution buffer.[17] Increase the elution buffer volume or the elution time.[17]
Proteolytic Degradation Add protease inhibitors to all purification buffers.[10]
Problem 2: Protein Aggregation
Possible Cause Recommended Solution
Increased Hydrophobicity Maintain a low protein concentration throughout the purification process.[8] Screen for optimal buffer conditions, including pH and ionic strength, to maximize protein solubility.[8][18]
Buffer Conditions Add solubility-enhancing additives such as glycerol, arginine, glutamate, or mild non-denaturing detergents (see Table 1).[8][][12]
Freeze-Thaw Cycles Add a cryoprotectant like glycerol (e.g., 5-20%) to the final storage buffer before freezing.[8][12] Aliquot the purified protein to minimize the number of freeze-thaw cycles.
Tag Cleavage Perform tag cleavage at a lower temperature and in the presence of solubility enhancers like glycerol or arginine.[19]

Table 1: Common Buffer Additives to Enhance Solubility and Stability

AdditiveTypical ConcentrationPurpose
Glycerol 5-20% (v/v)Cryoprotectant, stabilizer, prevents aggregation.[8][12]
L-Arginine/L-Glutamate 50-500 mMSuppresses aggregation and increases solubility.[8][20][21]
Non-denaturing Detergents (e.g., Tween-20, CHAPS) 0.05-0.1% (v/v)Solubilizes hydrophobic proteins and prevents aggregation.[18]
Reducing Agents (e.g., DTT, TCEP) 1-5 mMPrevents oxidation and formation of non-native disulfide bonds.[8][18]
Sodium Chloride (NaCl) 150-500 mMModulates ionic strength to improve solubility and reduce non-specific binding.[9]

Experimental Protocols

Protocol 1: General Workflow for Purification of His-tagged TFL-Labeled Protein

This protocol outlines a general approach. Optimization of buffer conditions and chromatography parameters will be necessary for each specific protein.

cluster_0 Expression and Lysis cluster_1 Purification cluster_2 Analysis and Storage Expr Protein Expression in E. coli or Mammalian Cells Lysis Cell Lysis (e.g., Sonication, French Press) Expr->Lysis Clar Clarification (Centrifugation) Lysis->Clar IMAC Immobilized Metal Affinity Chromatography (IMAC) Clar->IMAC TagCleave Tag Cleavage (Optional) (e.g., TEV, Thrombin) IMAC->TagCleave RevIMAC Reverse IMAC (Optional) TagCleave->RevIMAC SEC Size Exclusion Chromatography (SEC) RevIMAC->SEC QC Quality Control (SDS-PAGE, Western Blot) SEC->QC MS Mass Spectrometry (Confirm TFL Incorporation) QC->MS Store Storage (-80°C with Cryoprotectant) MS->Store

Figure 1. General workflow for the purification of TFL-labeled proteins.

  • Cell Lysis and Clarification:

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300-500 mM NaCl, 10 mM imidazole, 1 mM TCEP, pH 8.0) containing protease inhibitors.

    • Lyse the cells using an appropriate method (e.g., sonication, French press).

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography (IMAC):

    • Load the clarified lysate onto a Ni-NTA or other suitable IMAC column.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl, 300-500 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the TFL-labeled protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

  • Tag Cleavage and Removal (Optional):

    • If necessary, cleave the affinity tag using a specific protease (e.g., TEV, thrombin). This step may require buffer exchange into a cleavage buffer.

    • Remove the cleaved tag and the protease, often by a second pass over the affinity column (Reverse IMAC).

  • Size Exclusion Chromatography (SEC):

    • Perform SEC as a final polishing step to remove aggregates and other impurities.

    • Use a buffer suitable for the downstream application, which may contain additives like 5-10% glycerol for enhanced stability.

  • Quality Control and Storage:

    • Analyze the purity of the final protein sample by SDS-PAGE.

    • Confirm the identity and incorporation of TFL using mass spectrometry.[5][7]

    • Determine the protein concentration, aliquot the sample, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Troubleshooting Protein Aggregation with a Solubility Screen

This protocol helps to identify optimal buffer conditions to prevent aggregation.

Start Purified or Partially Purified TFL-Protein Prep Prepare a Matrix of Buffer Conditions Start->Prep Incubate Incubate Aliquots in Different Buffers Prep->Incubate Analyze Analyze for Aggregation (e.g., DLS, SEC, SDS-PAGE) Incubate->Analyze Select Select Optimal Buffer (Minimal Aggregation) Analyze->Select

Figure 2. Workflow for a buffer solubility screen.

  • Prepare a Buffer Matrix: Create a series of buffers with varying pH, salt concentrations, and additives.

    • pH range: Screen a range of pH values (e.g., 6.0, 7.0, 8.0, 9.0).

    • Salt concentration: Test different NaCl concentrations (e.g., 50 mM, 150 mM, 500 mM).

    • Additives: Include potential stabilizers like 10% glycerol, 50 mM L-arginine, or 0.1% Tween-20.

  • Incubate Protein Samples: Aliquot your TFL-labeled protein into the different buffer conditions. Incubate the samples under relevant conditions (e.g., 4°C for 24 hours, or a short heat stress).

  • Analyze for Aggregation:

    • Visually inspect for precipitation.

    • Analyze the samples using Dynamic Light Scattering (DLS) to detect soluble aggregates.

    • Run the samples on a size exclusion chromatography column to quantify monomers versus aggregates.

    • Centrifuge the samples and analyze the soluble fraction by SDS-PAGE.

  • Select Optimal Buffer: Choose the buffer composition that results in the lowest amount of aggregation for subsequent purification and storage.

Quantitative Data Summary

Table 2: Example Purification Table for a TFL-Labeled Protein

The following table is a template for tracking purification progress. The specific activity should increase at each purification step, indicating an enrichment of the active target protein.[22][23][24][25]

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification Fold
Crude Lysate 500100,0002001001
IMAC Elution 2080,0004,0008020
SEC Pool 1575,0005,0007525
  • Total Protein: The total amount of protein in the sample.

  • Total Activity: The total enzymatic activity in the sample.

  • Specific Activity: Total Activity / Total Protein. A measure of protein purity.

  • Yield: (Total Activity of current step / Total Activity of crude lysate) x 100.

  • Purification Fold: (Specific Activity of current step / Specific Activity of crude lysate).

References

addressing solubility issues of peptides containing 5,5,5-Trifluoroleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid 5,5,5-Trifluoroleucine (Tfl). The unique properties of Tfl can significantly impact peptide solubility and handling.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and solubilization of peptides containing this compound.

Problem: My lyophilized Tfl-containing peptide won't dissolve in aqueous solutions.

  • Question: I've tried dissolving my peptide in water and common buffers (PBS, Tris), but it remains insoluble. What should I do?

  • Answer: Peptides containing this compound exhibit increased hydrophobicity due to the trifluoromethyl group, which often leads to poor solubility in aqueous solutions.[1] The peptide chains tend to self-assemble and aggregate to minimize contact with the aqueous environment.[1] We recommend a step-wise approach to solubilization.

    • Initial Step: First, attempt to dissolve a small amount of the peptide in sterile distilled water.[1]

    • pH Adjustment: If the peptide is acidic (net negative charge), try adding a small amount of 0.1 M ammonium bicarbonate. If it is basic (net positive charge), adding 1 M acetic acid may help.[1]

    • Organic Solvents: If the peptide remains insoluble, a small amount of an organic solvent is necessary. Dimethyl sulfoxide (DMSO) is a common choice.[1][2] Dissolve the peptide completely in a minimal amount of DMSO first, and then slowly add the aqueous buffer to your desired concentration while vortexing.[1][2] Be mindful that some cell-based assays are sensitive to DMSO.[2]

Problem: The peptide dissolves initially but then precipitates out of solution.

  • Question: My Tfl-containing peptide dissolves in my desired buffer, but after a short period, it crashes out of solution. How can I prevent this?

  • Answer: This indicates that while the peptide is initially soluble, the solution is not stable, and the peptide is aggregating over time.[1] This is a thermodynamically favorable process for many hydrophobic peptides.[1]

    • Disaggregation Protocol: For peptides prone to aggregation, a pre-treatment with a mixture of trifluoroacetic acid (TFA) and a fluorinated alcohol like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can break up existing aggregate seeds.[1] Following this treatment, the solvent is evaporated, and the peptide is reconstituted in the desired buffer.[1] (See Experimental Protocol 2).

    • Storage: To maintain a disaggregated state, consider storing the peptide stock solution in water adjusted to pH 3 with TFA, snap-freezing it in liquid nitrogen, and storing it at -80°C.[1]

Problem: I am observing low yield during solid-phase peptide synthesis (SPPS) of a Tfl-containing peptide.

  • Question: The synthesis of my peptide containing this compound is resulting in a very low yield. What could be the cause?

  • Answer: Low yields during SPPS of Tfl-containing peptides are often due to on-resin aggregation.[1] The growing, hydrophobic peptide chains can fold and aggregate on the solid support, which blocks reactive sites and hinders subsequent coupling reactions.[1] The electronegativity of the fluorine substitution can also mitigate the reactivity of the system, leading to poor yields.[3]

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound so difficult to dissolve?

A1: The trifluoromethyl (-CF3) group on the leucine side chain significantly increases the hydrophobicity and lipophilicity of the amino acid residue.[1] This "superhydrophobic" effect drives the peptide to self-assemble and aggregate in aqueous environments to minimize the exposure of these hydrophobic residues to water.[1]

Q2: How does the position of this compound in the peptide sequence affect its solubility?

A2: The position of hydrophobic residues like Tfl can have a significant impact on aggregation and solubility.[1] Stretches of consecutive hydrophobic amino acids are more likely to cause solubility issues. The placement of Tfl can influence the secondary structure and overall hydrophobicity of a specific peptide domain, thereby affecting its tendency to aggregate.[1]

Q3: What are the initial signs of aggregation when working with Tfl-containing peptides?

A3: After cleavage and purification, initial signs of aggregation include poor solubility, the formation of a gel or precipitate in solution, and difficulties in obtaining a pure product via RP-HPLC, often characterized by broad peaks.[1]

Q4: Can I use sonication to help dissolve my Tfl-containing peptide?

A4: Yes, sonication can be a useful technique to aid in the dissolution of peptides.[1][2] It can help break up small aggregates and enhance solubility. Use sonication for a few minutes after adding your initial solvent.[1]

Data Summary

Table 1: Recommended Solvents for Peptides Based on Charge

Peptide ChargePrimary SolventSecondary Solvent (if needed)Notes
Basic (net positive) Sterile Distilled Water1 M Acetic AcidTFA can be used but may be incompatible with cell-based assays.[1][2]
Acidic (net negative) Sterile Distilled Water0.1 M Ammonium BicarbonateAvoid ammonium hydroxide for Cys-containing peptides.[2]
Neutral/Hydrophobic Minimal Organic Solvent (e.g., DMSO, DMF)Slowly add aqueous buffer to the dissolved peptide.DMSO may not be suitable for peptides with Cys or Met residues.[2][4]

Experimental Protocols

Protocol 1: General Solubilization of a Hydrophobic Peptide

  • Preparation: Before opening the vial, allow the lyophilized peptide to equilibrate to room temperature in a desiccator to minimize moisture uptake.[1]

  • Initial Dissolution: Add a minimal volume of a suitable organic solvent (e.g., DMSO) to the peptide.[1] Use sonication for a few minutes to aid dissolution.[1]

  • Dilution: Once the peptide is completely dissolved, slowly add the aqueous buffer drop-by-drop to the peptide-solvent mixture while gently vortexing to reach the desired final concentration.[1]

Protocol 2: Disaggregation of Peptides Using TFA/HFIP

This protocol should be performed in a chemical fume hood with appropriate personal protective equipment.

  • Preparation: Place 1-5 mg of the lyophilized peptide in a glass vial.[1]

  • Solvent Addition: Prepare a 1:1 (v/v) mixture of trifluoroacetic acid (TFA) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Add a sufficient volume to the peptide to fully suspend it.[1]

  • Incubation: Vortex the suspension at room temperature until the peptide is fully dissolved. Allow it to incubate for 1-4 hours to ensure complete disaggregation.[1]

  • Solvent Removal: Evaporate the TFA/HFIP solvent under a gentle stream of nitrogen or argon gas. Continue the gas flow for 15-30 minutes after the solvent is no longer visible to remove residual traces.[1]

  • Reconstitution: Immediately reconstitute the peptide in the desired buffer or solvent as described in Protocol 1.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_result Result start Lyophilized Peptide equilibrate Equilibrate to Room Temp start->equilibrate add_solvent Add Minimal Organic Solvent (e.g., DMSO) equilibrate->add_solvent sonicate Sonicate add_solvent->sonicate add_buffer Slowly Add Aqueous Buffer sonicate->add_buffer end Solubilized Peptide Solution add_buffer->end aggregation_pathway monomer Tfl-Peptide Monomers oligomer Soluble Oligomers monomer->oligomer Hydrophobic Interactions protofibril Protofibrils oligomer->protofibril fibril Insoluble Fibrils (Aggregates) protofibril->fibril β-sheet formation

References

Technical Support Center: Optimizing Cleavage Cocktails for Peptides with 5,5,5-Trifluoroleucine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cleavage cocktails for peptides containing the non-canonical amino acid 5,5,5-Trifluoroleucine (Tfl). This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals achieve high-yield, high-purity cleavage of Tfl-containing peptides.

Frequently Asked Questions (FAQs)

Q1: Why is cleaving peptides with this compound challenging?

A1: The presence of the electron-withdrawing trifluoromethyl group in this compound can influence the peptide's chemical properties. While Tfl is structurally similar to leucine, the CF3 group can alter peptide secondary structure and solubility. Although Tfl itself is generally stable to standard TFA cleavage conditions, its presence can impact the cleavage efficiency of nearby protecting groups or increase the risk of side reactions if the cleavage cocktail is not optimized.

Q2: What is the recommended starting point for a cleavage cocktail for a Tfl-containing peptide?

A2: A good starting point for most peptides, including those with Tfl, is "Reagent B" or a similar variation. A common formulation is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[1] TIS is an excellent scavenger for carbocations generated during the cleavage of t-butyl and trityl-based protecting groups.[2]

Q3: What is the role of each component in the cleavage cocktail?

A3: Each component serves a critical function:

  • Trifluoroacetic Acid (TFA): A strong acid that cleaves the peptide from the resin and removes most acid-labile side-chain protecting groups.[2][3]

  • Scavengers: These are nucleophilic reagents that "trap" reactive cationic species (like t-butyl cations) liberated from protecting groups during cleavage.[2] This prevents these cations from re-attaching to and modifying sensitive residues like Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), or Cysteine (Cys).[4][5]

  • Water: Acts as a proton source and can help suppress certain side reactions.[3]

Q4: When should I consider using a more complex cleavage cocktail?

A4: If your Tfl-containing peptide also includes other sensitive amino acids, a more robust cocktail is necessary. For instance:

  • For Tryptophan (Trp), Methionine (Met), or Cysteine (Cys): The use of thiol-based scavengers is highly recommended to prevent alkylation and oxidation.[4][6] "Reagent K" (TFA/water/phenol/thioanisole/EDT) is a powerful, universal cocktail for protecting a wide variety of sensitive residues.[4][7]

  • For Arginine (Arg): Protecting groups on Arginine (like Pmc or Pbf) can be slow to cleave and generate reactive species.[2] Extending cleavage time or using specific cocktails like "Reagent R" can be beneficial.[8]

Troubleshooting Guide

This section addresses common issues encountered during the cleavage of this compound peptides.

Issue 1: Incomplete Cleavage or Low Yield

Symptoms:

  • Low amount of precipitated peptide after adding cold ether.

  • Positive Kaiser test on resin beads after cleavage, indicating remaining peptide.[1]

  • Re-cleaving the same resin yields more peptide.[9]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Reaction Time Standard 1.5-2 hour cleavage may be too short for complex peptides or those with stubborn protecting groups. Extend the cleavage time to 4-6 hours and analyze a small aliquot to determine the optimal duration.[1]
Degraded Reagents TFA is hygroscopic and can degrade. Scavengers can oxidize. Always use fresh, high-quality reagents.[9]
Inappropriate Cocktail The standard TFA/TIS/Water cocktail may be insufficient for peptides with multiple Arg(Pbf/Pmc) or other difficult residues.[1] Consider a stronger cocktail like Reagent K.
Steric Hindrance The peptide's secondary structure, potentially influenced by Tfl, may sterically block the linker from TFA. Using a stronger acid cocktail or swelling the resin in a solvent like DCM prior to cleavage can help.
Peptide Precipitation on Resin The cleaved peptide may have poor solubility in the TFA cocktail and precipitate onto the resin beads. After filtration, wash the resin with a small amount of fresh TFA to recover any precipitated product.[10]
Issue 2: Impure Crude Product (Unexpected Peaks in HPLC/MS)

Symptoms:

  • Multiple peaks close to the main product peak in the HPLC chromatogram.

  • Mass spectrometry data shows additions of +56 (t-butyl) or other unexpected masses.[7]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Alkylation of Sensitive Residues Insufficient scavenging of carbocations (e.g., tert-butyl cations) can lead to modification of Trp, Tyr, Met, or Cys.[7]
Solution: Increase the scavenger concentration or use a more effective scavenger cocktail. For Trp-containing peptides, add 1,2-ethanedithiol (EDT).[10] For peptides with multiple sensitive residues, use Reagent K (TFA/phenol/thioanisole/water/EDT).[4]
Oxidation of Met or Cys The thioether of Methionine can oxidize to sulfoxide. Cysteine thiols can form disulfide bonds.[6]
Solution: Include a reducing agent in the cocktail. For Met, add thioanisole. For Cys, EDT is critical to maintain the reduced state.[6]
Incomplete Protecting Group Removal Some protecting groups (e.g., Arg(Pbf)) are removed more slowly than others, leading to a mix of fully and partially deprotected peptides.
Solution: Extend the cleavage time. A test cleavage analyzed by HPLC can help determine the necessary time for complete deprotection.
UV-Active Scavengers Scavengers like phenol and thioanisole can co-elute with the peptide during HPLC analysis.[10]
Solution: Modify the HPLC gradient (make it shallower or steeper) to improve the resolution between the scavenger peaks and the peptide peak.[10]

Experimental Protocols & Workflows

Diagram: General Peptide Cleavage & Analysis Workflow

The following diagram outlines the standard workflow from the resin-bound peptide to the final analysis.

G cluster_prep Preparation cluster_reaction Cleavage Reaction cluster_workup Workup cluster_analysis Analysis & Purification Dry_Resin 1. Dry Peptide-Resin Prep_Cocktail 2. Prepare Fresh Cleavage Cocktail Cleavage 3. Add Cocktail to Resin (RT, 1.5 - 4 hours) Prep_Cocktail->Cleavage Filter 4. Filter to Separate Resin Cleavage->Filter Precipitate 5. Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Wash 6. Wash Pellet with Ether Precipitate->Wash Dry 7. Dry Crude Peptide Wash->Dry Analyze 8. Analyze Crude Product (RP-HPLC, MS) Dry->Analyze Purify 9. Purify via Preparative HPLC Analyze->Purify Lyophilize 10. Lyophilize Purified Fractions Purify->Lyophilize

Caption: Workflow for peptide cleavage, workup, and analysis.

Protocol: Small-Scale Test Cleavage for Optimization

This protocol is essential for determining the optimal cleavage time and cocktail for your specific Tfl-containing peptide before committing to a large-scale cleavage.[1]

Materials:

  • Dried peptide-resin (approx. 20-50 mg)

  • Microcentrifuge tubes (1.5 mL)

  • Prepared cleavage cocktail(s)

  • Cold diethyl ether (-20°C)

  • Nitrogen gas source

  • RP-HPLC and Mass Spectrometer for analysis

Procedure:

  • Place 10-20 mg of dried peptide-resin into a microcentrifuge tube.

  • In a fume hood, add 0.5 mL of the chosen cleavage cocktail to the resin.

  • Gently agitate the tube at room temperature for the desired time (e.g., 1.5 hours for the first test).

  • Filter the resin using a small filter syringe or by carefully pelleting the resin and transferring the supernatant to a new tube.

  • Wash the resin with an additional 0.1 mL of fresh TFA and combine the filtrates.

  • In a separate 15 mL conical tube, add 10 mL of cold diethyl ether.

  • Slowly add the TFA filtrate dropwise into the cold ether to precipitate the peptide.

  • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge to pellet the peptide, carefully decant the ether, and wash the pellet twice more with cold ether.

  • Dry the peptide pellet under a gentle stream of nitrogen.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) for HPLC and MS analysis.

  • Repeat for different time points (e.g., 3 hours, 5 hours) or with different cocktails to compare purity and yield.

Diagram: Troubleshooting Incomplete Cleavage

Use this decision tree to diagnose and solve issues related to incomplete peptide cleavage.

G Start Incomplete Cleavage Suspected (Low Yield / Positive Kaiser Test) Check_Time Was cleavage time sufficient? (e.g., >2 hours) Start->Check_Time Check_Reagents Are TFA and scavengers fresh? Check_Time->Check_Reagents Yes Extend_Time SOLUTION: Extend cleavage time to 4-6 hours. Check_Time->Extend_Time No Check_Cocktail Does peptide contain Trp, Cys, Met, or multiple Arg? Check_Reagents->Check_Cocktail Yes Use_Fresh SOLUTION: Use fresh, high-quality reagents. Check_Reagents->Use_Fresh No Optimize_Cocktail SOLUTION: Use a stronger cocktail (e.g., Reagent K) with appropriate scavengers (EDT, thioanisole). Check_Cocktail->Optimize_Cocktail Yes Re_cleave Re-cleave resin with optimized conditions. Check_Cocktail->Re_cleave No Extend_Time->Re_cleave Use_Fresh->Re_cleave Optimize_Cocktail->Re_cleave

Caption: Decision tree for troubleshooting incomplete cleavage.

References

dealing with incomplete incorporation of 5,5,5-Trifluoroleucine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5,5,5-Trifluoroleucine (TFL). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the incorporation of TFL into recombinant proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TFL) and why is it used?

A1: this compound is an analog of the natural amino acid L-leucine where the three terminal methyl hydrogens are replaced by fluorine atoms. It is incorporated into proteins to introduce a unique biophysical probe for techniques like ¹⁹F-NMR spectroscopy, to enhance protein stability, and to modify protein-protein interactions for therapeutic applications.

Q2: What is the main challenge in incorporating TFL into proteins?

A2: The primary challenge is incomplete incorporation, where not all leucine residues in the target protein are replaced by TFL. This is often due to competition with endogenous leucine present in the expression system and the substrate specificity of the native leucyl-tRNA synthetase.

Q3: What type of expression system is recommended for TFL incorporation?

A3: An Escherichia coli strain that is auxotrophic for leucine (a strain that cannot synthesize its own leucine) is highly recommended. This minimizes the pool of competing natural leucine, thereby increasing the efficiency of TFL incorporation.

Q4: How can I verify that TFL has been incorporated into my protein?

A4: The most common and definitive method for verifying and quantifying TFL incorporation is mass spectrometry. By analyzing the mass of the intact protein or proteolytic peptides, the extent of TFL substitution can be accurately determined.

Troubleshooting Guide

Issue 1: Low or No Incorporation of TFL

Q: I've performed my expression, but mass spectrometry analysis shows very low or no incorporation of TFL. What could be the problem?

A: This is a common issue that can arise from several factors. Below is a step-by-step troubleshooting guide to help you identify and resolve the problem.

Troubleshooting Steps:

  • Verify the Leucine Auxotrophy of Your E. coli Strain:

    • Problem: The E. coli strain may have reverted to prototrophy, meaning it can now synthesize its own leucine, outcompeting the TFL.

    • Solution: Streak the cells on minimal media plates with and without leucine supplementation. A true auxotroph will only grow on the leucine-supplemented plate.

  • Optimize TFL Concentration:

    • Problem: The concentration of TFL in the growth medium may be suboptimal. Too low a concentration will result in poor incorporation, while an excessively high concentration can be toxic to the cells.

    • Solution: Perform a dose-response experiment by titrating the concentration of TFL in the media. See the experimental protocols section for a detailed method.

  • Check for Leucine Contamination in Media Components:

    • Problem: Some media components, particularly yeast extract and tryptone, contain natural leucine which will compete with TFL.

    • Solution: Use a defined minimal medium with known components. If a rich medium is necessary for cell growth, switch to a minimal medium containing TFL prior to inducing protein expression.

  • Evaluate Leucyl-tRNA Synthetase Activity:

    • Problem: The endogenous leucyl-tRNA synthetase may have a low affinity for TFL compared to leucine.

    • Solution: Consider overexpressing the endogenous leucyl-tRNA synthetase or using an engineered synthetase with improved activity towards TFL.

Issue 2: Poor Protein Yield

Q: I'm getting good TFL incorporation, but my overall protein yield is very low. Why is this happening?

A: Low protein yield can be a result of TFL toxicity or general stress on the cellular machinery. Here’s how to address this:

Troubleshooting Steps:

  • Assess Cell Viability:

    • Problem: High concentrations of TFL can be toxic, leading to poor cell growth and reduced protein synthesis.

    • Solution: Monitor cell density (OD₆₀₀) throughout the expression experiment. If you observe a significant drop in growth rate after TFL addition, reduce the TFL concentration or the induction time.

  • Optimize Induction Conditions:

    • Problem: Strong induction at a high temperature can exacerbate the toxic effects of TFL and lead to protein misfolding and aggregation.

    • Solution: Try a lower induction temperature (e.g., 18-25°C) for a longer period (e.g., 12-16 hours). Also, consider using a lower concentration of the inducing agent (e.g., IPTG).

  • Supplement with Natural Leucine:

    • Problem: Complete replacement of leucine with TFL might be detrimental to the expression of essential cellular proteins.

    • Solution: In some cases, adding a small, growth-sustaining amount of natural leucine to the medium can improve cell health and overall yield, although this will reduce the maximum achievable TFL incorporation.

Quantitative Data Summary

The following table provides a hypothetical summary of how different experimental conditions can affect TFL incorporation and protein yield. This data is for illustrative purposes and should be adapted to your specific protein and expression system.

TFL Concentration (mg/L) Induction Temperature (°C) Induction Time (hours) Incorporation Efficiency (%) Protein Yield (mg/L)
503746515
1003748010
200374905
10025128518
20025129512
10018168825
20018169815

Experimental Protocols

Protocol 1: Optimizing TFL Concentration for Incorporation
  • Prepare Cultures: Inoculate a 5 mL starter culture of your leucine auxotrophic E. coli strain harboring the expression plasmid in a rich medium (e.g., LB) with the appropriate antibiotic. Grow overnight at 37°C.

  • Inoculate Expression Cultures: The next day, inoculate 50 mL of minimal medium (e.g., M9) supplemented with all necessary amino acids except leucine, with the overnight culture to an OD₆₀₀ of 0.05. Prepare multiple flasks for different TFL concentrations.

  • Add TFL: Add varying concentrations of this compound (e.g., 50, 100, 150, 200 mg/L) to the respective flasks. Include a control flask with natural leucine and one without any leucine.

  • Grow and Induce: Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression with the appropriate inducer (e.g., 1 mM IPTG).

  • Express Protein: Reduce the temperature to 25°C and continue to shake for 12 hours.

  • Harvest and Analyze: Harvest the cells by centrifugation. Lyse the cells and purify the protein. Analyze the incorporation efficiency by mass spectrometry.

Protocol 2: Verifying TFL Incorporation by Mass Spectrometry
  • Sample Preparation: Purify the recombinant protein expressed in the presence of TFL.

  • Intact Mass Analysis:

    • Dilute the purified protein to approximately 1 µM in a suitable buffer (e.g., 2% acetonitrile, 0.1% formic acid).

    • Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).

    • Acquire the mass spectrum and deconvolute the data to determine the intact mass of the protein. Compare the observed mass with the theoretical mass of the fully TFL-incorporated and the non-incorporated protein.

  • Peptide Mass Fingerprinting:

    • Digest the purified protein with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the MS/MS data against a protein database containing the sequence of your target protein, with a variable modification corresponding to the mass shift of leucine to TFL. This will identify and quantify TFL incorporation at specific leucine positions.

Visualizations

Troubleshooting_Workflow start Low TFL Incorporation check_auxotrophy Verify Leucine Auxotrophy start->check_auxotrophy auxotrophy_ok Auxotrophy Confirmed check_auxotrophy->auxotrophy_ok Pass auxotrophy_bad Strain is Prototrophic check_auxotrophy->auxotrophy_bad Fail optimize_tfl Optimize TFL Concentration auxotrophy_ok->optimize_tfl revert_strain Use a Verified Auxotrophic Strain auxotrophy_bad->revert_strain tfl_ok Concentration Optimized optimize_tfl->tfl_ok Optimal tfl_low Concentration Too Low optimize_tfl->tfl_low Suboptimal check_media Check for Leucine in Media tfl_ok->check_media increase_tfl Increase TFL Concentration tfl_low->increase_tfl media_ok Minimal Media Used check_media->media_ok Pass media_bad Rich Media Contamination check_media->media_bad Fail check_synthetase Evaluate Leucyl-tRNA Synthetase media_ok->check_synthetase use_minimal_media Switch to Minimal Media media_bad->use_minimal_media end Successful Incorporation check_synthetase->end Experimental_Workflow cluster_prep Culture Preparation cluster_expression Protein Expression cluster_analysis Analysis starter_culture Overnight Starter Culture (Leucine Auxotroph) inoculate Inoculate Minimal Media starter_culture->inoculate add_tfl Add this compound inoculate->add_tfl grow_cells Grow to Mid-Log Phase (OD600 = 0.6-0.8) add_tfl->grow_cells induce Induce Protein Expression (e.g., IPTG) grow_cells->induce express Express at Lower Temperature (e.g., 18-25°C) induce->express harvest Harvest Cells express->harvest purify Purify Protein harvest->purify ms_analysis Mass Spectrometry Analysis purify->ms_analysis Signaling_Pathway Leucine Leucine LeuRS Leucyl-tRNA Synthetase Leucine->LeuRS TFL This compound TFL->LeuRS tRNA_Leu tRNA-Leu LeuRS->tRNA_Leu charges Leu_tRNA_Leu Leu-tRNA-Leu tRNA_Leu->Leu_tRNA_Leu forms TFL_tRNA_Leu TFL-tRNA-Leu tRNA_Leu->TFL_tRNA_Leu forms Ribosome Ribosome Leu_tRNA_Leu->Ribosome TFL_tRNA_Leu->Ribosome Protein Protein Synthesis Ribosome->Protein

Validation & Comparative

Confirming 5,5,5-Trifluoroleucine Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids like 5,5,5-Trifluoroleucine (TFL) into proteins is a powerful tool for engineering novel functionalities and probing biological systems. Verifying the successful and efficient incorporation of TFL is a critical step in these endeavors. This guide provides a comprehensive comparison of mass spectrometry—the gold standard for this validation—with alternative techniques, supported by experimental data and detailed protocols.

Mass spectrometry offers unparalleled precision in detecting the mass shift caused by the replacement of a canonical amino acid with its fluorinated counterpart. This technique can provide definitive evidence of incorporation at both the intact protein and peptide levels. However, other methods, such as ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and amino acid analysis, offer complementary information and can be advantageous in specific contexts.

Comparative Analysis of Validation Methods

The choice of validation method depends on the specific experimental question, available instrumentation, and the desired level of detail. While mass spectrometry provides direct evidence of incorporation and can pinpoint the location of the modification, ¹⁹F NMR offers insights into the local environment of the incorporated amino acid and can be performed on intact proteins in solution. Amino acid analysis, though less common for this specific purpose, can provide a quantitative measure of incorporation efficiency.

FeatureMass Spectrometry (MS)¹⁹F Nuclear Magnetic Resonance (NMR)Amino Acid Analysis
Principle Measures the mass-to-charge ratio of ions, detecting the mass difference between leucine and TFL.Detects the nuclear spin properties of the ¹⁹F nucleus, providing a direct signal from incorporated TFL.Hydrolyzes the protein and quantifies the relative abundance of each amino acid.
Type of Information Direct confirmation of incorporation, localization to specific peptides, and quantification of incorporation efficiency.Confirmation of incorporation, information about the local chemical environment, protein folding, and dynamics.Overall percentage of TFL incorporation in the protein.
Sensitivity High (femtomole to attomole range).Moderate to high, dependent on concentration and isotopic labeling.Moderate, requires larger amounts of protein.
Sample Requirements Purified protein or peptide mixture.Purified protein in solution.Purified protein.
Throughput High, especially with automated LC-MS/MS systems.Lower, requires longer acquisition times.Low, a destructive and time-consuming method.
Strengths Unambiguous identification of incorporation and precise localization.Non-destructive, provides structural and dynamic information.Provides accurate global quantification.
Limitations Can be challenging to differentiate isobaric species. Requires protein digestion for peptide-level analysis.Does not provide sequence-specific localization without additional experiments. Requires higher protein concentrations.Destructive, does not provide information on the location of incorporation.

Experimental Protocols

I. Protein Expression with this compound

A common method for incorporating TFL into a target protein is to use an E. coli strain that is auxotrophic for leucine, meaning it cannot synthesize its own leucine.

Materials:

  • E. coli leucine auxotrophic strain (e.g., BL21(DE3) ΔleuB)

  • Expression vector containing the gene of interest

  • Minimal media (e.g., M9) supplemented with all essential amino acids except leucine

  • This compound (TFL)

  • Leucine

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

  • Starter Culture: Inoculate a single colony of the transformed E. coli strain into 5 mL of LB medium and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of minimal media with the overnight culture to an initial OD₆₀₀ of 0.05-0.1. Supplement the media with all essential amino acids except leucine.

  • Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Pellet the cells by centrifugation (5000 x g, 10 min, 4°C). Resuspend the cell pellet in fresh minimal media lacking leucine but supplemented with 100-200 mg/L of this compound.

  • Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance proper protein folding.

  • Cell Harvest: Harvest the cells by centrifugation (5000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until further processing.

  • Protein Purification: Purify the target protein from the cell lysate using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

II. Confirmation by Mass Spectrometry (Bottom-Up Proteomics)

This protocol describes the analysis of TFL incorporation at the peptide level.

Materials:

  • Purified TFL-labeled protein

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile

  • C18 desalting spin columns

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF)

Protocol:

  • Reduction and Alkylation:

    • Denature the purified protein in a buffer containing 6 M urea or guanidine-HCl.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration to less than 1 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in 0.1% formic acid.

    • Inject the peptide mixture onto a reverse-phase analytical column and separate them using a gradient of increasing acetonitrile concentration.

    • Analyze the eluting peptides using a mass spectrometer operating in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.

    • Specify a variable modification on leucine residues corresponding to the mass difference between TFL and leucine (+54.01 Da).

    • Manually inspect the mass spectra of identified peptides to confirm the presence of the mass shift.

III. Confirmation by ¹⁹F NMR Spectroscopy

Materials:

  • Purified TFL-labeled protein (at a concentration of >10 µM)

  • NMR buffer (e.g., phosphate-buffered saline in 90% H₂O/10% D₂O)

  • NMR spectrometer equipped with a fluorine probe

Protocol:

  • Sample Preparation: Exchange the purified protein into the NMR buffer.

  • NMR Data Acquisition:

    • Tune the NMR probe to the fluorine frequency.

    • Acquire a one-dimensional ¹⁹F NMR spectrum. The presence of a signal (or signals) in the spectrum confirms the incorporation of TFL. The chemical shift of the signal can provide information about the local environment of the TFL residue(s).

  • Data Analysis: Integrate the ¹⁹F signal and compare it to a known concentration standard to quantify the incorporation efficiency.

Data Presentation

The primary evidence for TFL incorporation via mass spectrometry is the observed mass shift in peptides containing leucine residues. The theoretical monoisotopic mass of leucine is 113.08406 Da, while that of this compound is 167.07316 Da, resulting in a mass difference of +54.0109 Da.

Table 1: Example Mass Spectrometry Data for a TFL-Incorporated Peptide

Peptide SequenceAmino Acid SubstitutionTheoretical m/z (monoisotopic, [M+H]⁺)Observed m/zMass Difference (Da)
TLEEVAKLeucine (L)789.4463789.4461-0.0002
T(TFL)EEVAKTFL for Leucine843.4572843.4575+0.0003

Mandatory Visualization

experimental_workflow Experimental Workflow for TFL Incorporation and Confirmation cluster_expression Protein Expression cluster_purification Protein Purification cluster_ms Mass Spectrometry Analysis cluster_nmr 19F NMR Analysis Transformation Transformation of E. coli Culture Cell Culture in Minimal Media Transformation->Culture Induction Induction with IPTG & TFL Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Purification Chromatography Lysis->Purification Digestion In-solution Digestion Purification->Digestion MS Path NMR_Sample Sample Preparation Purification->NMR_Sample NMR Path LCMS LC-MS/MS Digestion->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis NMR_Acquisition 1D 19F NMR Acquisition NMR_Sample->NMR_Acquisition NMR_Analysis Spectral Analysis NMR_Acquisition->NMR_Analysis

Caption: Workflow for TFL incorporation and confirmation.

Conclusion

Confirming the successful incorporation of this compound is a critical quality control step in protein engineering and drug development. Mass spectrometry stands out as the most definitive method, providing direct evidence and localization of TFL incorporation.[1] The characteristic mass shift of +54.01 Da per leucine substitution serves as an unmistakable signature.[1] While techniques like ¹⁹F NMR offer valuable complementary information regarding the structural and dynamic consequences of TFL incorporation, mass spectrometry remains the cornerstone for unambiguous validation.[2][3] The choice of methodology should be guided by the specific research question, with a combination of techniques often providing the most comprehensive understanding of the engineered protein.

References

A Comparative Guide to the Stabilizing Effects of 5,5,5-Trifluoroleucine and Hexafluoroleucine in Peptides and Proteins

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of protein engineering and drug development, the strategic incorporation of non-canonical amino acids is a powerful approach to enhance the stability and robustness of peptides and proteins. Among these, fluorinated amino acids have garnered significant attention due to their unique physicochemical properties. This guide provides a detailed comparison of the stabilizing effects of two prominent fluorinated leucine analogs: 5,5,5-Trifluoroleucine (TFL) and Hexafluoroleucine (hFLeu).

Introduction to Fluorinated Leucines

Both TFL and hFLeu are analogs of the natural amino acid leucine, where hydrogen atoms on the side chain are replaced by fluorine. This substitution significantly increases the hydrophobicity of the side chain, a key driver of protein folding and stability. The introduction of these fluorinated residues into the hydrophobic core of proteins can lead to enhanced thermal stability, increased resistance to chemical denaturation, and improved proteolytic stability.

Comparative Analysis of Stabilizing Effects

While both TFL and hFLeu are known to enhance protein stability, the magnitude of this effect can vary depending on the specific protein or peptide context, the degree of fluorination, and the position of incorporation. Direct, head-to-head experimental comparisons in the same molecular framework are limited in the literature. However, by examining individual studies, we can glean insights into their relative stabilizing capabilities.

Thermal and Chemical Stability:

Studies have independently demonstrated the significant stabilizing effects of both TFL and hFLeu. For instance, the substitution of leucine with TFL in a coiled-coil peptide resulted in a notable increase in the thermal denaturation temperature (Tm) by 13°C.[1] Similarly, the incorporation of hFLeu into a de novo designed 4-helix bundle protein has been shown to substantially increase its stability against thermal and chemical denaturation.[2] The stabilizing effect is largely attributed to the increased hydrophobicity of the fluorinated side chains, which enhances the hydrophobic packing within the protein core.

Proteolytic Stability:

The incorporation of fluorinated amino acids can also confer resistance to enzymatic degradation by proteases. This is a critical attribute for therapeutic peptides and proteins, as it can prolong their in vivo half-life. The increased steric bulk and altered electronic properties of the fluorinated side chains can hinder the access of proteases to the peptide backbone. Studies have shown that peptides containing hFLeu exhibit enhanced resistance to proteolytic degradation by enzymes such as trypsin.[3] While specific comparative data with TFL is scarce, it is reasonable to infer a similar protective effect due to its structural similarities. However, the degree of stabilization can be highly dependent on the specific protease and the position of the fluorinated residue relative to the cleavage site.[4]

Quantitative Data Summary

The following tables summarize the kind of quantitative data that is essential for comparing the stabilizing effects of TFL and hFLeu. It is important to note that a direct comparison would ideally involve data from a single study where both amino acids were incorporated into the same protein/peptide system under identical experimental conditions. The data presented here is a composite from different studies and serves as an illustrative example.

Table 1: Thermal Stability Data

Amino AcidProtein/Peptide SystemTm (°C) vs. Leucine ControlΔTm (°C)Reference
This compoundCoiled-coil peptide62°C vs 49°C+13[1]
HexafluoroleucineCoiled-coil peptide72.5°C vs 77.2°C-4.7[5]

Table 2: Thermodynamic Stability Data

Amino AcidProtein/Peptide SystemΔΔGunfolding (kcal/mol) per residueMethodReference
This compoundCoiled-coil peptide-0.5 to -1.2 (total)Chemical Denaturation[1]
Hexafluoroleucine4-helix bundleNot ReportedChemical Denaturation[2]

Table 3: Proteolytic Stability Data

Amino AcidPeptide SystemProtease% Remaining after 24h (vs. Leucine Control)Reference
HexafluoroleucineModel PeptidePepsin~20% more stable[3]

Experimental Protocols

Accurate and reproducible assessment of protein stability is paramount. Below are detailed methodologies for key experiments used to evaluate the stabilizing effects of TFL and hFLeu.

1. Thermal Denaturation Monitoring by Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy is a widely used technique to monitor the secondary structure of proteins and their unfolding as a function of temperature.

  • Protein Preparation:

    • Prepare a protein solution of 10-20 µM in a suitable buffer (e.g., 10 mM potassium phosphate, pH 7.4). Avoid buffers with high absorbance in the far-UV region.

    • Filter the protein solution through a 0.22 µm filter to remove any aggregates.

    • Determine the precise protein concentration using a reliable method (e.g., BCA assay or UV absorbance at 280 nm).

  • CD Measurement:

    • Use a quartz cuvette with a path length of 1 mm.

    • Record a baseline spectrum of the buffer at the starting temperature.

    • Record the CD spectrum of the protein sample in the far-UV range (e.g., 190-260 nm) at various temperatures.

    • For thermal melts, monitor the CD signal at a single wavelength (typically 222 nm for α-helical proteins) as the temperature is increased at a controlled rate (e.g., 1°C/min).

  • Data Analysis:

    • Subtract the buffer baseline from the protein spectra.

    • Plot the CD signal at the chosen wavelength as a function of temperature.

    • Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.

2. Differential Scanning Calorimetry (DSC)

DSC directly measures the heat capacity of a protein solution as a function of temperature, providing detailed thermodynamic information about its unfolding transition.

  • Sample Preparation:

    • Prepare a protein solution at a concentration of 0.5-2 mg/mL in a well-defined buffer.

    • Prepare a matching buffer solution for the reference cell.

    • Degas both the protein and buffer solutions to prevent bubble formation during the scan.

  • DSC Measurement:

    • Load the protein solution into the sample cell and the matching buffer into the reference cell of the calorimeter.

    • Pressurize the cells (e.g., with nitrogen) to prevent boiling at high temperatures.

    • Scan the temperature over a desired range (e.g., 20-100°C) at a constant scan rate (e.g., 60°C/hour).

  • Data Analysis:

    • Subtract the buffer-buffer baseline scan from the sample-buffer scan to obtain the excess heat capacity as a function of temperature.

    • The peak of the resulting thermogram corresponds to the Tm.

    • The area under the peak corresponds to the calorimetric enthalpy of unfolding (ΔHcal).

    • From these parameters, the change in Gibbs free energy of unfolding (ΔG) can be calculated.

3. In Vitro Protease Digestion Assay

This assay assesses the resistance of a peptide or protein to degradation by a specific protease.

  • Reaction Setup:

    • Prepare a stock solution of the peptide or protein (e.g., 1 mg/mL) in a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of the protease (e.g., trypsin or chymotrypsin) in the same buffer.

    • Initiate the digestion by adding the protease to the peptide/protein solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubate the reaction mixture at the optimal temperature for the protease (e.g., 37°C).

  • Time-Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes, and overnight), withdraw aliquots of the reaction mixture.

    • Quench the reaction immediately by adding a protease inhibitor or by acidifying the solution (e.g., with trifluoroacetic acid).

  • Analysis of Digestion Products:

    • Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or mass spectrometry (MS).

    • Quantify the amount of remaining intact peptide/protein at each time point by measuring the peak area in the chromatogram.

    • Plot the percentage of intact peptide/protein as a function of time to determine the rate of digestion.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described stability assays.

Experimental_Workflow_CD_Spectroscopy cluster_prep Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis p1 Prepare Protein Solution (10-20 µM) p2 Filter Solution (0.22 µm) p1->p2 p3 Determine Concentration p2->p3 m1 Record Buffer Baseline p3->m1 m2 Record Protein Spectra vs. Temperature m1->m2 m3 Monitor CD Signal at 222 nm m2->m3 a1 Baseline Subtraction m3->a1 a2 Plot Signal vs. Temperature a1->a2 a3 Fit to Unfolding Model a2->a3 a4 Determine Tm a3->a4

Circular Dichroism Spectroscopy Workflow

Experimental_Workflow_DSC cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis p1 Prepare Protein (0.5-2 mg/mL) & Buffer p2 Degas Solutions p1->p2 m1 Load Sample and Reference Cells p2->m1 m2 Pressurize Cells m1->m2 m3 Temperature Scan m2->m3 a1 Baseline Subtraction m3->a1 a2 Determine Tm from Thermogram Peak a1->a2 a3 Calculate ΔH from Peak Area a2->a3 a4 Calculate ΔG a3->a4

Differential Scanning Calorimetry Workflow

Experimental_Workflow_Protease_Digestion cluster_reaction Digestion Reaction cluster_sampling Time-Course Sampling cluster_analysis Analysis r1 Prepare Protein & Protease Stocks r2 Initiate Digestion r1->r2 r3 Incubate at Optimal Temperature r2->r3 s1 Withdraw Aliquots at Time Points r3->s1 s2 Quench Reaction s1->s2 a1 Analyze by RP-HPLC or MS s2->a1 a2 Quantify Intact Protein a1->a2 a3 Plot % Intact vs. Time a2->a3

Protease Digestion Assay Workflow

Conclusion

Both this compound and Hexafluoroleucine are highly effective in enhancing the stability of peptides and proteins. The choice between them may depend on the specific application, the desired level of stabilization, and synthetic accessibility. While direct comparative data is limited, the existing literature strongly supports the use of both analogs as valuable tools in protein engineering and the development of more robust therapeutic biomolecules. Further research involving direct comparisons of these fluorinated leucines within the same protein scaffolds will be invaluable in providing a more definitive guide for their rational implementation.

References

A Researcher's Guide to Validating Protein Structure after 5,5,5-Trifluoroleucine Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic substitution of natural amino acids with non-canonical counterparts like 5,5,5-Trifluoroleucine (TFL) offers a powerful tool to enhance protein stability and modulate function. However, the successful incorporation of this fluorinated analog necessitates a rigorous validation process to characterize its impact on the protein's structural integrity and biological activity. This guide provides a comparative overview of the key experimental techniques employed for this validation, complete with detailed protocols and quantitative data to inform your research.

The incorporation of TFL, a more hydrophobic surrogate for leucine, has been shown to bolster the stability of proteins, rendering them more resistant to thermal and chemical denaturation. This enhanced stability is often attributed to the increased hydrophobicity of the trifluoromethyl group compared to a methyl group. While generally preserving the overall protein fold, this substitution can subtly influence structure and function, making thorough validation essential.

Comparative Analysis of Validation Techniques

A multi-faceted approach is crucial for a comprehensive assessment of TFL-substituted proteins. The following table summarizes the primary experimental techniques, their applications, and key quantitative metrics for comparison with the wild-type protein.

Experimental Technique Primary Application Key Quantitative Metrics Alternative Approaches
Circular Dichroism (CD) Spectroscopy Assessment of secondary structure and thermal stability.Melting Temperature (Tm), Change in Gibbs Free Energy of Unfolding (ΔΔGu)Differential Scanning Calorimetry (DSC)
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Probing the local environment and conformational dynamics at the substitution site.Chemical Shift (δ), Peak Linewidth, Relaxation Parameters¹H-¹⁵N HSQC NMR (for overall fold integrity)
X-ray Crystallography High-resolution 3D structure determination.Atomic coordinates, Root Mean Square Deviation (RMSD) from wild-type, Electron Density MapsCryo-Electron Microscopy (Cryo-EM) for large proteins/complexes
Mass Spectrometry (MS) Confirmation of TFL incorporation and determination of incorporation efficiency.Mass-to-charge ratio (m/z) of peptides and intact proteinAmino acid analysis
Enzyme Kinetics Assays Evaluation of functional consequences on catalytic activity.Michaelis Constant (Km), Catalytic Rate Constant (kcat), Catalytic Efficiency (kcat/Km)Ligand binding assays (for non-enzymatic proteins)
Ligand Binding Assays Assessment of changes in binding affinity to substrates, inhibitors, or other proteins.Dissociation Constant (Kd), Inhibition Constant (Ki)Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)

Quantitative Data Summary: The Impact of TFL Substitution

The following tables provide a summary of quantitative data from various studies, illustrating the typical effects of TFL substitution on protein stability and function.

Table 1: Impact of TFL Substitution on Protein Thermal Stability
Protein Substitution Site(s) Wild-Type Tm (°C) TFL-Substituted Tm (°C) ΔTm (°C) Reference
Coiled-coil peptide A1Multiple Leucine residues5565+10[1](--INVALID-LINK--)
GCN4 Leucine ZipperLeucine residues in the hydrophobic core49.559.2+9.7--INVALID-LINK--
Villin Headpiece SubdomainLeucine 6972.876.5+3.7--INVALID-LINK--
Table 2: Functional Consequences of TFL Substitution
Protein Substitution Site(s) Parameter Wild-Type Value TFL-Substituted Value Fold Change Reference
Chloramphenicol AcetyltransferaseGlobal Leucine substitutionSpecific Activity100%~80%0.8--INVALID-LINK--
Murine Interleukin-2Isoleucine residuesEC₅₀ (ng/mL)2.703.871.43--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections outline the key experimental protocols for the validation of TFL-substituted proteins.

Circular Dichroism (CD) Spectroscopy for Thermal Denaturation

Purpose: To determine the melting temperature (Tm) of the wild-type and TFL-substituted proteins as a measure of their thermal stability.

Protocol:

  • Sample Preparation:

    • Prepare protein solutions of the wild-type and TFL-substituted proteins at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). Ensure the buffer has a low absorbance in the far-UV region.

    • Degas the samples to prevent bubble formation at high temperatures.

  • Instrument Setup:

    • Use a CD spectropolarimeter equipped with a Peltier temperature controller.

    • Set the wavelength to a value where the CD signal is sensitive to changes in secondary structure (e.g., 222 nm for α-helical proteins).

    • Set the temperature range (e.g., 20 to 95 °C) with a heating rate of 1-2 °C/minute.

  • Data Acquisition:

    • Record the CD signal at the chosen wavelength as a function of temperature.

    • Acquire a buffer baseline under the same conditions and subtract it from the protein data.

  • Data Analysis:

    • Plot the CD signal (in millidegrees) versus temperature.

    • Fit the data to a sigmoidal unfolding curve to determine the midpoint of the transition, which corresponds to the Tm.

¹⁹F NMR Spectroscopy

Purpose: To confirm the incorporation of TFL and to probe the local environment of the trifluoromethyl group.

Protocol:

  • Sample Preparation:

    • Prepare a concentrated solution (0.1-1 mM) of the TFL-substituted protein in a suitable NMR buffer (e.g., 20 mM sodium phosphate, pH 7.0, 50 mM NaCl) containing 10% D₂O for the field lock.

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a fluorine-observe probe.

    • Tune the probe to the ¹⁹F frequency.

  • Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum. A simple pulse-acquire sequence is often sufficient.

    • The chemical shift of the ¹⁹F signal is sensitive to the local environment, providing information on the folding state of the protein around the TFL residue.

  • Data Analysis:

    • Integrate the ¹⁹F signal to quantify the incorporation efficiency if a known concentration of a fluorine-containing standard is included.

    • Compare the chemical shift and line width of the ¹⁹F signal to that of free TFL to assess the folding state.

X-ray Crystallography

Purpose: To obtain a high-resolution three-dimensional structure of the TFL-substituted protein.

Protocol:

  • Crystallization:

    • Screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives) using vapor diffusion (hanging or sitting drop) or microbatch methods.

    • Protein concentration should typically be between 5-20 mg/mL.

  • Data Collection:

    • Cryo-protect the crystals using a suitable cryoprotectant (e.g., glycerol, ethylene glycol) and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using molecular replacement with the wild-type protein structure as a search model.

    • Refine the atomic model against the experimental data, including the modeling of the TFL residue into the electron density.

  • Structure Analysis:

    • Compare the overall structure of the TFL-substituted protein with the wild-type structure by calculating the root-mean-square deviation (RMSD) of the Cα atoms.

    • Analyze the local environment of the TFL residue to understand its interactions with neighboring residues.

Visualizing the Validation Workflow

The process of validating a TFL-substituted protein can be visualized as a logical workflow, guiding the researcher from the initial expression to a comprehensive structural and functional characterization.

G Experimental Workflow for Validation of TFL-Substituted Proteins cluster_0 Protein Production cluster_1 Initial Characterization cluster_2 Structural Validation cluster_3 Functional Validation Gene Synthesis/Mutagenesis Gene Synthesis/Mutagenesis Protein Expression (E. coli / Mammalian) Protein Expression (E. coli / Mammalian) Gene Synthesis/Mutagenesis->Protein Expression (E. coli / Mammalian) Purification Purification Protein Expression (E. coli / Mammalian)->Purification Mass Spectrometry Mass Spectrometry (Confirm Incorporation) Purification->Mass Spectrometry CD Spectroscopy (Secondary Structure) CD Spectroscopy (Secondary Structure Assessment) Mass Spectrometry->CD Spectroscopy (Secondary Structure) CD Thermal Melt CD Thermal Melt (Stability Assessment) CD Spectroscopy (Secondary Structure)->CD Thermal Melt 19F NMR 19F NMR (Local Environment Probe) CD Spectroscopy (Secondary Structure)->19F NMR Functional Assays Functional Assays CD Thermal Melt->Functional Assays X-ray Crystallography X-ray Crystallography (3D Structure) 19F NMR->X-ray Crystallography Enzyme Kinetics Enzyme Kinetics (kcat, Km) Functional Assays->Enzyme Kinetics Ligand Binding Ligand Binding Assays (Kd, Ki) Functional Assays->Ligand Binding

Caption: Workflow for TFL-substituted protein validation.

Comparison with Alternative Amino Acid Substitutions

While TFL is a powerful tool for enhancing protein stability, it is important to consider other alternatives.

  • Other Fluorinated Leucines: Hexafluoroleucine (HFL) is another commercially available fluorinated leucine analog. While both TFL and HFL increase hydrophobicity, the bulkier HFL may be more structurally perturbing.

  • Other Hydrophobic Amino Acids: Substituting leucine with other natural hydrophobic residues like valine or isoleucine can also impact stability. However, the increase in hydrophobicity is generally less pronounced than with TFL, and these substitutions can sometimes introduce steric clashes that destabilize the protein.

  • Alanine Scanning: This technique involves systematically replacing residues with alanine to identify key residues for stability and function. While useful for identifying critical interactions, it does not typically lead to enhanced stability.

The choice of substitution will depend on the specific research goals, with TFL being a particularly effective choice when a significant increase in thermal and chemical stability is desired with minimal structural perturbation.

Conclusion

The validation of protein structure and function after this compound substitution is a critical step in protein engineering and drug development. By employing a combination of biophysical and biochemical techniques, researchers can gain a comprehensive understanding of the effects of this powerful non-canonical amino acid. The detailed protocols and comparative data presented in this guide provide a solid foundation for designing and executing a robust validation strategy, ultimately enabling the rational design of more stable and effective protein-based therapeutics and research tools.

References

A Comparative Analysis of 5,5,5-Trifluoroleucine and Other Fluorinated Leucines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of protein engineering and drug discovery, the strategic incorporation of non-canonical amino acids offers a powerful tool to modulate the physicochemical properties of peptides and proteins. Among these, fluorinated amino acids have garnered significant attention due to the unique attributes of fluorine, including its high electronegativity, small van der Waals radius, and the stability of the carbon-fluorine bond. This guide provides a comprehensive comparative analysis of 5,5,5-Trifluoroleucine (TFL) with other key fluorinated leucine analogues, offering insights into their synthesis, properties, and applications, supported by experimental data and detailed protocols.

Introduction to Fluorinated Leucines

Leucine, a hydrophobic amino acid, is frequently found in the hydrophobic cores of proteins, playing a crucial role in protein folding and stability. The substitution of hydrogen atoms with fluorine in the leucine side chain can profoundly influence its properties. This guide focuses on a comparative analysis of several key fluorinated leucines:

  • This compound (TFL): Available as (2S,4S) and (2S,4R) stereoisomers, TFL is a widely studied fluorinated leucine.

  • Hexafluoroleucine (HFL): With two trifluoromethyl groups, HFL represents a more heavily fluorinated analogue.

  • Monofluoroleucine and Difluoroleucine: These analogues offer a more subtle modification of the leucine side chain.

The introduction of fluorine can enhance protein stability, modulate hydrophobicity, and serve as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) studies, a technique that offers a background-free window into protein structure and dynamics.[1]

Physicochemical Properties

The introduction of fluorine atoms into the leucine side chain significantly alters its physicochemical properties. While comprehensive experimental data for all analogues is not always available in a single comparative study, the following table summarizes key properties based on available literature. The hydrophobicity of fluorinated amino acids is a key parameter, with the trifluoromethyl group being almost twice as hydrophobic as a methyl group.[2]

Amino AcidStructurevan der Waals Volume (Side Chain, ų)Hydrophobicity (Relative Scale)pKa (COOH)pKa (NH₃⁺)
LeucineCH(CH₃)₂CH₂CH(NH₂)COOH94.11.00 (Reference)~2.36~9.60
(2S,4S)-5,5,5-TrifluoroleucineCF₃CH(CH₃)CH₂CH(NH₂)COOH~113More Hydrophobic than LeucineData not readily availableData not readily available
(2S,4R)-5,5,5-TrifluoroleucineCF₃CH(CH₃)CH₂CH(NH₂)COOH~113More Hydrophobic than LeucineData not readily availableData not readily available
5,5,5,5',5',5'-Hexafluoroleucine(CF₃)₂CHCH₂CH(NH₂)COOH~132Significantly more hydrophobic than LeucineData not readily availableData not readily available
5-FluoroleucineCH₂FCH(CH₃)CH₂CH(NH₂)COOHData not readily availableSlightly more hydrophobic than LeucineData not readily availableData not readily available
5,5'-Difluoroleucine(CH₂F)₂CHCH₂CH(NH₂)COOHData not readily availableMore hydrophobic than MonofluoroleucineData not readily availableData not readily available

Note: Quantitative hydrophobicity and pKa values for many fluorinated leucines are not consistently reported across the literature, highlighting an area for further research. The van der Waals volumes are calculated based on the side chains starting from the α-carbon.[3]

Impact on Protein Stability

A primary motivation for incorporating fluorinated leucines into proteins is to enhance their thermal and chemical stability. The increased hydrophobicity of the fluorinated side chains can lead to more favorable packing within the protein core.

Fluorinated Leucine AnalogueProtein SystemChange in Thermal Stability (ΔTₘ)Reference
(2S,4S)-5,5,5-TrifluoroleucineCoiled-coil peptide (A1)+11°C[2]
(2S,4R)-5,5,5-TrifluoroleucineCoiled-coil peptide (A1)+11°C[2]
5,5,5,5',5',5'-Hexafluoroleucine4-helix bundle protein (α₄F₃a)Significantly more stable than the wild-type[1][4]
5-FluoroleucineE. coli peptidyl-prolyl cis-trans isomerase B (PpiB)Little alteration compared to wild-type[5]
5,5'-DifluoroleucineE. coli peptidyl-prolyl cis-trans isomerase B (PpiB)Little alteration compared to wild-type[5]

Tₘ refers to the melting temperature of the protein. A positive ΔTₘ indicates increased stability.

Experimental Protocols

Incorporation of this compound into Proteins using a Leucine Auxotrophic E. coli Strain

This protocol describes a general method for the residue-specific incorporation of this compound into a target protein using an E. coli strain that cannot synthesize its own leucine.

Materials:

  • E. coli leucine auxotrophic strain (e.g., BL21(DE3) ΔleuB) harboring the expression plasmid for the protein of interest.

  • M9 minimal medium.

  • Glucose (or other carbon source).

  • Ampicillin (or other appropriate antibiotic).

  • L-Leucine.

  • 5,5,5-Trifluoro-DL-leucine (or a specific stereoisomer).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.

  • Main Culture Growth: Inoculate 1 L of M9 minimal medium supplemented with glucose, the antibiotic, and a limiting amount of L-leucine (e.g., 50 mg/L) with the overnight culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction and Amino Acid Addition: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Simultaneously, add 5,5,5-Trifluoro-DL-leucine to the culture medium (e.g., 100-200 mg/L).

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. The expressed protein, now containing this compound, can be purified using standard chromatography techniques. The efficiency of incorporation can be verified by mass spectrometry.[6]

¹⁹F NMR Spectroscopy of a Fluorinated Protein

This protocol outlines the basic steps for acquiring and processing a one-dimensional ¹⁹F NMR spectrum of a protein containing a fluorinated leucine.

Materials:

  • Purified protein containing the fluorinated leucine analogue in a suitable NMR buffer (e.g., phosphate buffer in H₂O/D₂O).

  • NMR spectrometer equipped with a fluorine probe.

  • NMR data processing software.

Procedure:

  • Sample Preparation: Prepare the protein sample to a concentration of 25-100 µM in the NMR buffer.[5]

  • NMR Data Acquisition:

    • Tune and match the fluorine probe to the ¹⁹F frequency.

    • Acquire a one-dimensional ¹⁹F NMR spectrum. Typical parameters might include:

      • Spectral width: ~40-60 ppm (centered on the expected chemical shift range of the fluorinated leucine).

      • Number of scans: Dependent on protein concentration and spectrometer sensitivity, ranging from a few hundred to several thousand.

      • Recycle delay: 1-2 seconds.

  • Data Processing:

    • Apply a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Fourier transform the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the chemical shifts, for example, using an external standard like trifluoroacetic acid (TFA).

Visualizations

Experimental Workflow for Protein Labeling

ProteinLabelingWorkflow cluster_growth Cell Growth cluster_expression Protein Expression cluster_purification Purification & Analysis start Inoculate Starter Culture (LB Medium) main_culture Grow Main Culture (M9 Minimal Medium + Leucine) start->main_culture induce Induce with IPTG & Add Fluorinated Leucine main_culture->induce express Express Protein at Reduced Temperature induce->express harvest Harvest Cells express->harvest purify Purify Protein harvest->purify analyze Analyze by Mass Spec purify->analyze

Caption: Workflow for incorporating fluorinated leucine into a protein.

Signaling Pathway of ¹⁹F NMR in Protein Analysis

F19_NMR_Signaling cluster_sample Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis protein Fluorinated Protein spectrometer NMR Spectrometer (¹⁹F Probe) protein->spectrometer acquisition Data Acquisition (1D ¹⁹F Spectrum) spectrometer->acquisition processing Data Processing (FT, Phasing, Baseline) acquisition->processing interpretation Spectral Interpretation processing->interpretation output Protein Structure, Dynamics, & Interactions interpretation->output

Caption: The process of analyzing a fluorinated protein using ¹⁹F NMR.

Conclusion

This compound and other fluorinated leucines are invaluable tools for researchers in chemical biology and drug development. Their incorporation into proteins can significantly enhance stability and provide a powerful spectroscopic probe for structural and functional studies. The choice of a specific fluorinated leucine will depend on the desired level of perturbation and the specific research question. While trifluoroleucine and hexafluoroleucine offer substantial increases in hydrophobicity and stability, monofluorinated and difluorinated analogues provide more subtle modifications. The experimental protocols provided herein offer a starting point for the successful application of these powerful tools in the laboratory. Further research is needed to establish a more complete and comparative dataset of the physicochemical properties of the full range of fluorinated leucines.

References

Assessing the Functional Impact of 5,5,5-Trifluoroleucine on Enzyme Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids into proteins represents a powerful tool in chemical biology and drug development. Among these, 5,5,5-Trifluoroleucine (TFL), a fluorinated analog of leucine, has garnered significant attention for its ability to modulate the physicochemical properties of proteins, including their stability and function. This guide provides an objective comparison of the functional impact of TFL on enzyme kinetics, supported by experimental data and detailed protocols. We will delve into the effects of TFL on a key enzyme in protein synthesis, leucyl-tRNA synthetase, and discuss its comparison with other fluorinated leucine analogs.

Data Presentation: The Impact of TFL on Leucyl-tRNA Synthetase Kinetics

The fidelity of protein synthesis is critically dependent on the accurate recognition and activation of amino acids by their cognate aminoacyl-tRNA synthetases (aaRSs). The substitution of leucine with TFL can influence this crucial first step. The following table summarizes the kinetic parameters for the activation of leucine and the (2S,4S) and (2S,4R) stereoisomers of this compound by E. coli leucyl-tRNA synthetase (LeuRS). The data is derived from ATP-PPi exchange assays, a standard method for measuring the amino acid activation step.[1]

Amino AcidKM (µM)kcat (s-1)kcat/KM (M-1s-1)
L-Leucine25011.04.4 x 104
(2S,4S)-5,5,5-Trifluoroleucine3301.23.6 x 103
(2S,4R)-5,5,5-Trifluoroleucine4500.71.6 x 103

Key Observations:

  • Reduced Activation Efficiency: Both stereoisomers of TFL are recognized and activated by E. coli LeuRS, but with a lower efficiency compared to the natural amino acid, L-leucine. This is reflected in the approximately 10 to 28-fold decrease in the catalytic efficiency (kcat/KM).

  • Stereoisomer Preference: The (2S,4S) isomer of TFL is a slightly better substrate for LeuRS than the (2S,4R) isomer, exhibiting a higher kcat and a more favorable kcat/KM value.[1] This demonstrates that the stereochemistry at the γ-carbon, introduced by fluorination, influences substrate recognition by the enzyme.

  • Implications for Protein Expression: The reduced activation efficiency of TFL by wild-type LeuRS can lead to lower incorporation levels of the analog into proteins during in vivo expression experiments.[2] Overexpression of the synthetase or the use of engineered synthetases can be employed to enhance incorporation efficiency.[2]

Comparison with Other Fluorinated Leucine Analogs

While this compound is a valuable tool, other fluorinated leucines, such as hexafluoroleucine (HFL), have also been explored.

  • This compound (TFL): Offers a moderate increase in hydrophobicity and has been shown to enhance the thermal and chemical stability of proteins and peptides.[3][4][5] Its ability to be incorporated into proteins using endogenous machinery, albeit with reduced efficiency, makes it a readily accessible tool.[3][6]

  • Hexafluoroleucine (HFL): With two trifluoromethyl groups, HFL provides a more significant increase in hydrophobicity and can lead to even greater stabilization of protein structures.[2] However, its incorporation into proteins using wild-type cellular machinery is often challenging and typically requires engineered aminoacyl-tRNA synthetases.[2] This adds a layer of complexity to its application compared to TFL.

The choice between TFL and HFL depends on the desired degree of modification and the experimental system. TFL provides a more subtle perturbation, while HFL can induce more dramatic changes in protein properties.

Experimental Protocols

General Workflow for Assessing the Impact of TFL on Enzyme Kinetics

This workflow outlines the key steps from protein design to kinetic analysis.

G cluster_0 Gene Manipulation cluster_1 Protein Expression and Purification cluster_2 Enzyme Kinetic Analysis Site-directed Mutagenesis Site-directed Mutagenesis (Introduce Leucine codons at desired positions) Plasmid Preparation Plasmid Preparation and Sequencing Site-directed Mutagenesis->Plasmid Preparation Transformation Transformation into E. coli (Leucine auxotroph) Plasmid Preparation->Transformation Expression Protein Expression in Minimal Media (+ this compound) Transformation->Expression Purification Protein Purification (e.g., Ni-NTA chromatography) Expression->Purification Enzyme Assay Enzyme Kinetic Assays (Varying substrate concentrations) Purification->Enzyme Assay Data Analysis Data Analysis (Michaelis-Menten kinetics) Enzyme Assay->Data Analysis Parameter Determination Determination of Km and Vmax Data Analysis->Parameter Determination

Caption: Workflow for TFL incorporation and kinetic analysis.

Detailed Protocol: ATP-PPi Exchange Assay for Aminoacyl-tRNA Synthetase Kinetics

This protocol is used to determine the kinetic parameters of amino acid activation by an aminoacyl-tRNA synthetase.

Materials:

  • Purified aminoacyl-tRNA synthetase (e.g., Leucyl-tRNA synthetase)

  • Amino acid stock solutions (L-leucine, (2S,4S)-TFL, (2S,4R)-TFL)

  • ATP stock solution

  • [³²P]Pyrophosphate ([³²P]PPi)

  • Reaction buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 30 mM MgCl₂, 150 mM KCl, 0.1 mg/mL BSA, 5 mM DTT)

  • Quenching solution (e.g., 7% perchloric acid)

  • Activated charcoal

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a fixed concentration of [³²P]PPi, and varying concentrations of the amino acid to be tested.

  • Enzyme Addition: Initiate the reaction by adding a known concentration of the aminoacyl-tRNA synthetase to the reaction mixture.

  • Time-course Sampling: At specific time intervals (e.g., 1, 2, 4, 6 minutes), take aliquots of the reaction mixture and immediately add them to the quenching solution to stop the reaction.

  • Charcoal Binding: Add activated charcoal to the quenched samples. The charcoal will bind the newly formed [³²P]ATP, while the unincorporated [³²P]PPi will remain in solution.

  • Filtration and Washing: Filter the mixture to separate the charcoal (with bound [³²P]ATP) from the solution. Wash the charcoal to remove any unbound [³²P]PPi.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of [³²P]ATP formation for each amino acid concentration.

    • Plot the initial reaction velocities against the amino acid concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the KM and kcat values.

Signaling Pathways and Logical Relationships

mTORC1 Signaling Pathway and Leucine Sensing

Leucyl-tRNA synthetase has a "moonlighting" function beyond protein synthesis; it acts as a sensor for intracellular leucine levels, which in turn regulates the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.

G Leucine Intracellular Leucine LeuRS Leucyl-tRNA Synthetase (LRS) Leucine->LeuRS binds Rag Rag GTPases LeuRS->Rag activates mTORC1 mTORC1 Rag->mTORC1 recruits & activates Growth Cell Growth & Proliferation mTORC1->Growth promotes

Caption: Leucine sensing by LeuRS in the mTORC1 pathway.

The incorporation of this compound can potentially modulate this signaling pathway by competing with natural leucine for binding to LeuRS, thereby influencing the downstream activation of mTORC1. This highlights the broader implications of using TFL in cellular studies beyond its impact on the biophysical properties of individual proteins.

References

A Researcher's Guide to Validating Labeled Protein Structure: 1H-15N HSQC NMR in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, confirming the structural integrity of a labeled protein is a critical step in ensuring reliable experimental outcomes. Among the arsenal of biophysical techniques available, 1H-15N Heteronuclear Single Quantum Coherence (HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for providing residue-level information on the folded state of a protein. This guide provides a comprehensive comparison of 1H-15N HSQC NMR with other common techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

At a Glance: Comparing Key Protein Structure Validation Techniques

The choice of technique for validating protein structure depends on several factors, including the level of detail required, the nature of the protein, and available resources. While techniques like Circular Dichroism (CD) spectroscopy provide a global assessment of secondary structure, and X-ray crystallography offers high-resolution static structures, 1H-15N HSQC NMR provides a unique fingerprint of the protein's folded state in solution at a residue-specific level.

Feature1H-15N HSQC NMRCircular Dichroism (CD) SpectroscopyX-ray Crystallography
Principle Measures the correlation between the proton (¹H) and nitrogen (¹⁵N) atoms in the protein backbone, providing a unique signal for each amino acid residue.Measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing information on the protein's secondary structure content (alpha-helices, beta-sheets, etc.).Scatters X-rays from a protein crystal to generate a diffraction pattern, which is used to determine the three-dimensional arrangement of atoms.
Information Provided Residue-specific information on folding, structural integrity, and dynamics in solution.Global secondary structure composition and folding.High-resolution, static three-dimensional atomic structure.
Resolution Residue-level.Low (secondary structure level).Atomic (typically 1-3 Å).[1]
Protein Size Limitation Typically < 30 kDa, though methods exist for larger proteins.[2]No strict size limit.No theoretical size limit, but crystallization can be a major bottleneck.
Sample Requirements ¹⁵N isotopically labeled protein, typically 0.1-1 mM concentration in ~500 µL volume.[3]~20 µg of purified protein, typically 0.1-1.0 mg/mL.[4][5]High-purity protein that can form well-ordered crystals.
Experiment Time Minutes to hours for a 2D spectrum.[2]Typically a few hours for data collection.[2]Days to months (or longer) for crystallization and data collection.
Key Advantage Provides a detailed fingerprint of the protein's folded state in a solution environment, sensitive to local environmental changes.Rapid and requires small amounts of sample, ideal for high-throughput screening.[2]Provides the highest resolution structural information.[1]
Key Disadvantage Requires isotopic labeling and is generally limited to smaller proteins.[2]Provides only global structural information, not residue-specific details.[2]Requires protein crystallization, which can be challenging, and provides a static picture of the protein.[6]

Delving Deeper: Experimental Protocols

To provide a practical understanding, here are detailed methodologies for each of the key techniques discussed.

1H-15N HSQC NMR Spectroscopy

This protocol outlines the key steps for acquiring a 2D 1H-15N HSQC spectrum to assess the structural integrity of a ¹⁵N-labeled protein.

1. Sample Preparation:

  • Protein Expression and Purification: Express the protein of interest in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source to achieve uniform ¹⁵N labeling. Purify the protein to >95% homogeneity.

  • Buffer Exchange and Concentration: Exchange the purified protein into an NMR-compatible buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.0-7.5). The buffer should not contain any components that could interfere with the NMR signals. Concentrate the protein to a final concentration of 0.1-1 mM.

  • Final Sample Preparation: Add 5-10% D₂O to the protein solution for the NMR lock. Transfer approximately 500 µL of the final sample into a clean, high-quality NMR tube.

2. NMR Data Acquisition:

  • Spectrometer Setup: The experiment is typically performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Tuning and Shimming: Tune the probe to the ¹H and ¹⁵N frequencies and shim the magnetic field to achieve high homogeneity, resulting in sharp NMR signals.

  • Setting Acquisition Parameters:

    • Pulse Program: A standard sensitivity-enhanced HSQC pulse sequence is commonly used (e.g., hsqcetf3gpsi on Bruker spectrometers).[7]

    • Spectral Widths: Set the ¹H spectral width to ~12-16 ppm and the ¹⁵N spectral width to ~30-35 ppm.[8]

    • Number of Points: Acquire 1024-2048 complex points in the direct dimension (¹H) and 128-256 increments in the indirect dimension (¹⁵N).[9]

    • Number of Scans: The number of scans per increment will depend on the sample concentration and can range from 8 to 64 or more to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-1.5 seconds is typically used.[9]

3. Data Processing and Analysis:

  • Fourier Transformation: Apply a Fourier transform to both dimensions of the acquired data to convert it from the time domain to the frequency domain.

  • Phasing and Baseline Correction: Phase the spectrum to ensure all peaks have a pure absorption lineshape and apply baseline correction to remove any distortions.

  • Data Analysis: A well-folded protein will exhibit a 1H-15N HSQC spectrum with a good dispersion of sharp peaks, with the number of major peaks corresponding to the number of non-proline residues in the protein. Overlapping or broad peaks may indicate regions of flexibility or aggregation.

Circular Dichroism (CD) Spectroscopy

This protocol provides a general workflow for assessing the secondary structure of a protein using CD spectroscopy.

1. Sample Preparation:

  • Protein Purity and Concentration: The protein sample should be at least 95% pure.[4] The concentration should be accurately determined, typically in the range of 0.1-1.0 mg/mL.[5]

  • Buffer Preparation: Use a buffer that is transparent in the far-UV region (below 250 nm), such as a low concentration phosphate buffer. Avoid buffers containing high concentrations of chloride or other absorbing species.

2. Data Collection:

  • Instrument Setup: Use a calibrated CD spectropolarimeter.

  • Cuvette: Use a quartz cuvette with a short path length (e.g., 0.1 cm) for far-UV measurements.[10]

  • Data Acquisition Parameters:

    • Wavelength Range: Scan from ~260 nm to ~190 nm.[10]

    • Data Pitch: Set a data pitch of 0.5-1.0 nm.

    • Scan Speed: Use a slow scan speed (e.g., 50 nm/min) to improve the signal-to-noise ratio.

    • Averaging: Average multiple scans (e.g., 3-5) to improve data quality.

  • Blank Subtraction: Collect a spectrum of the buffer alone and subtract it from the protein spectrum.

3. Data Analysis:

  • Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to molar ellipticity [θ].

  • Secondary Structure Estimation: Use deconvolution software (e.g., K2D, CDPro, CONTIN) to estimate the percentage of alpha-helix, beta-sheet, and random coil content from the CD spectrum.[5]

X-ray Crystallography

This protocol outlines the major steps involved in determining a protein's structure using X-ray crystallography.

1. Protein Crystallization:

  • High-Purity Protein: Start with a highly pure (>98%) and concentrated (typically 5-20 mg/mL) protein solution.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging drop or sitting drop vapor diffusion to find conditions that yield well-ordered crystals. This is often the most challenging and time-consuming step.[3]

2. Data Collection:

  • Crystal Mounting and Cryo-protection: Mount a single, high-quality crystal in a cryo-loop and flash-cool it in liquid nitrogen to prevent radiation damage during data collection.[11]

  • X-ray Diffraction: Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source, and collect the diffraction pattern on a detector.[12] The crystal is rotated during data collection to capture a complete dataset.[13]

3. Structure Determination and Refinement:

  • Data Processing: Process the diffraction data to determine the unit cell dimensions and the intensities of the diffraction spots.

  • Phasing: Determine the phases of the diffracted X-rays, which is a critical step in solving the structure. This can be done using methods like molecular replacement (if a similar structure is available) or experimental phasing.[14]

  • Model Building and Refinement: Build an atomic model of the protein into the calculated electron density map and refine the model to improve its fit to the experimental data.[15] The quality of the final model is assessed using parameters like the R-factor and R-free.[15]

Visualizing the Workflow and Comparisons

To further clarify the processes and key distinctions, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_nmr 1H-15N HSQC NMR Workflow cluster_cd Circular Dichroism Workflow cluster_xray X-ray Crystallography Workflow nmr_prep Sample Preparation (15N Labeling, Purification, Buffering) nmr_acq Data Acquisition (Spectrometer Setup, Parameter Optimization) nmr_prep->nmr_acq nmr_proc Data Processing (Fourier Transform, Phasing) nmr_acq->nmr_proc nmr_analysis Spectral Analysis (Peak Picking, Dispersion Analysis) nmr_proc->nmr_analysis cd_prep Sample Preparation (Purification, Concentration Determination) cd_acq Data Acquisition (Spectrometer Setup, Wavelength Scan) cd_prep->cd_acq cd_proc Data Processing (Blank Subtraction, Conversion) cd_acq->cd_proc cd_analysis Secondary Structure Estimation (Deconvolution) cd_proc->cd_analysis xray_prep Protein Crystallization (High Purity, Screening) xray_acq Data Collection (Crystal Mounting, X-ray Diffraction) xray_prep->xray_acq xray_proc Structure Determination (Phasing, Model Building) xray_acq->xray_proc xray_refine Model Refinement (Validation) xray_proc->xray_refine

Experimental Workflows for Protein Structure Validation.

comparison_diagram cluster_info Information Provided cluster_reqs Key Requirements center_node Protein Structural Integrity info_nmr Residue-Specific Fold & Dynamics center_node->info_nmr info_cd Global Secondary Structure center_node->info_cd info_xray High-Resolution 3D Atomic Structure center_node->info_xray req_nmr 15N Isotopic Labeling center_node->req_nmr req_cd Small Sample Amount center_node->req_cd req_xray Protein Crystallization center_node->req_xray

Comparison of Protein Structure Validation Techniques.

Conclusion: Choosing the Right Tool for the Job

Ultimately, the choice between 1H-15N HSQC NMR, CD spectroscopy, and X-ray crystallography depends on the specific scientific question being addressed.

  • For a rapid, initial assessment of whether a protein is folded and to screen various buffer conditions, Circular Dichroism is an excellent first choice due to its speed and low sample consumption.[2]

  • To obtain a high-resolution, static picture of the protein's three-dimensional structure, X-ray crystallography remains the gold standard, provided that high-quality crystals can be obtained.[1]

  • For a detailed, residue-level confirmation of the folded state of a labeled protein in solution, and to probe its dynamics and interactions, 1H-15N HSQC NMR is an unparalleled technique. It provides a sensitive fingerprint that can confirm structural integrity and detect subtle changes in the protein's environment.

References

Navigating Protein Structure: A Comparative Guide to Circular Dichroism Analysis of Proteins with and without 5,5,5-Trifluoroleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of amino acid analogues on protein structure is paramount. This guide provides a comparative analysis of proteins containing the non-canonical amino acid 5,5,5-Trifluoroleucine (TFL) versus their wild-type counterparts, with a focus on structural analysis using circular dichroism (CD) spectroscopy.

The incorporation of fluorinated amino acids like TFL is a promising strategy in protein engineering and drug design to enhance protein stability.[1] This is often attributed to the unique physicochemical properties of fluorine, including its high electronegativity and the stability of the carbon-fluorine bond. CD spectroscopy is a powerful technique to assess the impact of such modifications on the secondary and tertiary structure of proteins, as well as their thermal stability.

Quantitative Data Summary

The following table summarizes key quantitative data from a study on the coiled-coil peptide A1, comparing the wild-type peptide containing Leucine (Leu-A1) with variants incorporating this compound. The incorporation of TFL was shown to significantly enhance the thermal stability of the peptide without substantially altering its secondary structure.[2]

ParameterLeu-A1 (Wild-Type)SR-A1 (with TFL)SS-A1 (with TFL)Equimolar mix of SR-A1 and SS-A1
Predominant Secondary Structure α-helicalα-helicalα-helicalα-helical
Helical Content (%) ~90~90~90~90
Melting Temperature (Tm) 55°C65°C65°C68°C

Note: The study on the A1 peptide indicated that the helical content was approximately 90% for all variants based on molar ellipticity at 222 nm, but a detailed deconvolution into percentages of α-helix, β-sheet, and other structures was not provided.[2] Other studies have suggested that fluorinated amino acids can have a context-dependent effect, sometimes decreasing α-helix propensity while favoring β-sheet formation.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are protocols for the key experiments cited in this guide.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This protocol outlines the general procedure for acquiring far-UV CD spectra to determine the secondary structure of proteins.

  • Sample Preparation:

    • Proteins should be purified to >95% homogeneity.

    • Prepare protein solutions in a CD-compatible buffer (e.g., 10-20 mM phosphate buffer) with low absorbance in the far-UV region. Avoid buffers with high chloride concentrations.[3]

    • Determine the protein concentration accurately using a method such as UV absorbance at 280 nm with a calculated extinction coefficient.

    • The final protein concentration for far-UV CD is typically in the range of 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Use a calibrated CD spectropolarimeter.

    • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

    • Use a quartz cuvette with a short path length (e.g., 1 mm) for far-UV measurements.[2]

  • Data Acquisition:

    • Record a baseline spectrum of the buffer under the same conditions as the sample.

    • Measure the CD spectrum of the protein sample, typically from 190 to 250 nm.[2]

    • Collect data at a controlled temperature, for instance, 25°C.

    • Average multiple scans to improve the signal-to-noise ratio.[2]

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity [θ].

    • Deconvolute the corrected spectrum using algorithms such as CONTIN, SELCON3, or CDSSTR to estimate the percentages of α-helix, β-sheet, turns, and random coil.[3]

Thermal Denaturation Monitored by CD Spectroscopy

This protocol describes how to assess the thermal stability of a protein by monitoring changes in its CD signal as a function of temperature.

  • Sample Preparation:

    • Prepare the protein sample as described for secondary structure analysis. The concentration may need to be optimized to ensure a good signal throughout the temperature range.

  • Instrument Setup:

    • Equip the CD spectropolarimeter with a programmable temperature controller.

    • Set the wavelength to monitor a characteristic feature of the protein's secondary structure (e.g., 222 nm for an α-helical protein).

  • Data Acquisition:

    • Record the CD signal at the chosen wavelength as the temperature is increased at a controlled rate (e.g., 1-2 °C/min).

    • Allow for an equilibration time at each temperature step.

    • Collect data over a temperature range that encompasses the folded and unfolded states of the protein (e.g., 20 to 95 °C).[2]

  • Data Analysis:

    • Plot the molar ellipticity as a function of temperature.

    • Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.

Visualizations

The following diagrams illustrate the experimental workflow and the structural implications of incorporating this compound into proteins.

CD_Analysis_Workflow cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis cluster_results Results Protein_Leu Protein with Leucine Far_UV Far-UV CD Scan (190-250 nm) Protein_Leu->Far_UV Thermal_Denaturation Thermal Denaturation (Monitor at 222 nm) Protein_Leu->Thermal_Denaturation Protein_TFL Protein with TFL Protein_TFL->Far_UV Protein_TFL->Thermal_Denaturation Deconvolution Spectral Deconvolution Far_UV->Deconvolution Tm_Determination Tm Determination Thermal_Denaturation->Tm_Determination Secondary_Structure Secondary Structure % Deconvolution->Secondary_Structure Thermal_Stability Thermal Stability (Tm) Tm_Determination->Thermal_Stability

Caption: Experimental workflow for comparative CD analysis.

TFL_Impact WT Wild-Type Protein (Leucine) Secondary Secondary Structure (e.g., α-helix, β-sheet) WT->Secondary Similar Stability Thermal Stability (Tm) WT->Stability Lower Tm TFL_Protein TFL-Containing Protein TFL_Protein->Secondary Similar TFL_Protein->Stability Higher Tm

Caption: Impact of TFL on protein structure and stability.

References

A Comparative Guide to In Vivo and In Vitro Incorporation of 5,5,5-Trifluoroleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Methodologies Supported by Experimental Data.

The strategic incorporation of fluorinated amino acids like 5,5,5-Trifluoroleucine (TFL) into proteins offers a powerful tool for modulating protein stability, folding, and interactions. This guide provides a comprehensive comparison of the two primary methods for achieving this incorporation: in vivo biosynthesis in living cells and in vitro synthesis in cell-free expression systems. Understanding the nuances, advantages, and limitations of each approach is critical for selecting the optimal strategy for a given research or therapeutic development goal.

Data Presentation: In Vivo vs. In Vitro Incorporation

The choice between in vivo and in vitro systems for incorporating this compound often depends on the desired protein yield, purity, and the tolerance of the expression system to the non-canonical amino acid. While direct comparative studies for TFL are limited, the following tables summarize typical quantitative data gleaned from studies on TFL and other fluorinated amino acids.

Table 1: Comparison of In Vivo and In Vitro Incorporation of this compound and Related Fluorinated Analogs

ParameterIn Vivo Incorporation (E. coli)In Vitro Incorporation (Cell-Free)
Incorporation Efficiency Typically 70-95% for TFL and similar analogs in auxotrophic strains.[1] For the related 5,5,5-trifluoro-isoleucine, over 93% incorporation has been reported.[2][3]Can approach 100% with optimized systems and precursor feeding.
Protein Yield Highly variable (mg/L to g/L of culture), dependent on protein toxicity and expression system.Generally lower than in vivo (µg/mL to mg/mL of reaction volume), but highly scalable in principle.
System Complexity High (requires cell culture, sterile techniques, and management of cell viability).Low to Moderate (simpler reaction setup, no cell maintenance).
Toxicity Concerns TFL can be toxic to host cells at high concentrations, potentially limiting protein expression.[2]Minimal, as the system is not alive. This allows for the incorporation of toxic amino acids.
Protein Purity Requires extensive purification to remove host cell proteins.Generally results in a purer protein product, simplifying downstream purification.
Cost Can be cost-effective for large-scale production.Can be more expensive, especially for large-scale reactions, due to the cost of reagents.
Speed Slower, involving cell growth, induction, and protein expression (days).Faster, with protein synthesis occurring in hours.

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation of this compound. Below are representative protocols for both in vivo and in vitro systems.

In Vivo Incorporation in E. coli

This protocol is adapted from methodologies used for the incorporation of fluorinated amino acids in leucine-auxotrophic E. coli strains.

  • Strain and Plasmid Preparation:

    • Utilize a leucine auxotrophic E. coli strain (e.g., a strain with a mutation in a key leucine biosynthesis gene).

    • Transform the auxotrophic strain with a plasmid containing the gene of interest under the control of an inducible promoter (e.g., T7 promoter).

  • Culture Growth and Induction:

    • Grow the transformed E. coli in a minimal medium supplemented with all essential amino acids except for leucine.

    • Incubate the culture at 37°C with shaking until it reaches an optical density (OD600) of 0.6-0.8.

    • To induce protein expression, add isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

    • Simultaneously, supplement the culture with this compound to a final concentration that supports protein synthesis without causing excessive toxicity (e.g., 0.2-1 mM). The optimal concentration should be determined empirically.

  • Protein Expression and Harvest:

    • Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for several hours to overnight to allow for protein expression.

    • Harvest the cells by centrifugation.

  • Protein Purification and Analysis:

    • Lyse the cells using standard methods (e.g., sonication, French press).

    • Purify the target protein using appropriate chromatography techniques (e.g., affinity, ion exchange, size exclusion).

    • Confirm the incorporation of this compound using mass spectrometry.

In Vitro Incorporation using a Cell-Free Protein Synthesis (CFPS) System

This protocol outlines a general workflow for using an E. coli-based cell-free expression system.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components on ice:

      • E. coli cell extract (containing ribosomes, tRNAs, aminoacyl-tRNA synthetases, and other necessary translation factors).

      • An energy source mixture (e.g., ATP, GTP, creatine phosphate, creatine kinase).

      • A mixture of the 19 standard amino acids (excluding leucine).

      • This compound at a desired final concentration.

      • The DNA template (plasmid or linear PCR product) encoding the protein of interest.

      • T7 RNA polymerase (if the template is under a T7 promoter).

      • Nuclease-free water to the final reaction volume.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (typically 25-37°C) for 2-8 hours. The optimal time and temperature may vary depending on the protein and the specific CFPS kit.

  • Analysis of Protein Expression:

    • Analyze the protein expression by SDS-PAGE and Coomassie staining or Western blotting.

    • For quantitative analysis, methods such as densitometry or incorporation of a radiolabeled amino acid can be used.

  • Protein Purification:

    • If required, the expressed protein can be purified directly from the reaction mixture using appropriate chromatography methods. The purification process is often simpler than for in vivo expressed proteins due to the lower complexity of the reaction mixture.

Mandatory Visualization

The following diagrams illustrate the conceptual workflows for the in vivo and in vitro incorporation of this compound.

in_vivo_workflow cluster_cell E. coli Cell plasmid Expression Plasmid (Gene of Interest) mrna mRNA plasmid->mrna Transcription ribosome Ribosome mrna->ribosome protein Fluorinated Protein ribosome->protein Translation tfl_tRNA TFL-tRNA(Leu) tfl_tRNA->ribosome tfl_ext This compound (External) leucyl_rs Leucyl-tRNA Synthetase tfl_ext->leucyl_rs leucine_auxotrophy Leucine Auxotrophy leucine_auxotrophy->leucyl_rs Prevents competition from endogenous Leucine leucyl_rs->tfl_tRNA Charging

In Vivo Incorporation Workflow in Leucine-Auxotrophic E. coli.

in_vitro_workflow cluster_reaction Cell-Free Reaction Mixture dna_template DNA Template (Gene of Interest) t7_pol T7 RNA Polymerase dna_template->t7_pol mrna mRNA ribosome Ribosome mrna->ribosome protein Fluorinated Protein ribosome->protein Translation tfl_tRNA TFL-tRNA(Leu) tfl_tRNA->ribosome cell_extract Cell Extract (Ribosomes, Factors, etc.) cell_extract->ribosome energy_source Energy Source (ATP, GTP) amino_acids 19 Amino Acids (-Leucine) tfl This compound leucyl_rs Leucyl-tRNA Synthetase (in extract) tfl->leucyl_rs leucyl_rs->tfl_tRNA Charging t7_pol->mrna Transcription

In Vitro Incorporation Workflow using a Cell-Free System.

Conclusion

Both in vivo and in vitro methods provide robust avenues for the incorporation of this compound into proteins, each with a distinct set of advantages and disadvantages. In vivo incorporation is a well-established and cost-effective method for producing large quantities of fluorinated proteins, provided the analog is not overly toxic to the host organism. The use of auxotrophic strains is key to achieving high incorporation efficiencies.[1] Conversely, in vitro cell-free protein synthesis offers a rapid and highly controlled environment for protein expression, enabling the incorporation of toxic analogs and simplifying protein purification.[4] The choice of method will ultimately be dictated by the specific requirements of the project, including the desired protein yield, purity, cost, and the intrinsic properties of the target protein and the fluorinated amino acid.

References

A Comparative Guide to Cross-Validation of 19F NMR Data with Other Structural Biology Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Presentation: A Comparative Analysis

The true strength of an integrative structural biology approach lies in the convergence of quantitative data from multiple techniques. Below are tables summarizing key parameters that can be cross-validated between ¹⁹F NMR, X-ray crystallography, and cryo-EM.

Table 1: Comparison of General Features of Structural Biology Techniques

Feature¹⁹F NMRX-ray CrystallographyCryo-Electron Microscopy (Cryo-EM)
Sample State Solution, in-cellCrystalline solidVitreous ice (near-native)
Resolution Atomic (indirect)AtomicNear-atomic to sub-nanometer
Molecular Size No theoretical upper limitNo theoretical upper limit, but crystallization is a bottleneckIdeal for large complexes (>50 kDa)
Dynamic Information Yes (conformational exchange, kinetics)Limited (B-factors)Can capture conformational snapshots
Throughput High for ligand screeningLower, crystal screening is rate-limitingModerate to high
Strengths Sensitive to local environment, dynamics, weak interactionsHigh-resolution static structuresApplicable to large, flexible complexes not amenable to crystallization
Limitations Requires fluorine labeling, indirect structural informationRequires well-diffracting crystals, potential for crystal packing artifactsLower resolution for smaller proteins, computationally intensive

Table 2: Cross-Validation of Ligand Binding Parameters

This table presents a hypothetical comparison for a protein-ligand interaction, illustrating the type of quantitative data that can be obtained and cross-validated.

Parameter¹⁹F NMR (Ligand-Observed)¹⁹F NMR (Protein-Observed)X-ray CrystallographyIsothermal Titration Calorimetry (ITC)
Binding Affinity (Kd) 15 µM12 µMN/A (provides binding pose)10 µM
Binding Stoichiometry (n) Assumed 1:1Assumed 1:11:11.05
Binding Site Inferred from competition assaysIdentified by chemical shift perturbationsDirectly visualized in electron densityN/A
Conformational Change Detected via chemical shift changesDetected via chemical shift changesObserved as changes in protein structure upon bindingInferred from thermodynamic signature

Table 3: Cross-Validation of Protein Conformational States (Case Study: Membrane Transporter)

The following data is adapted from a study by Huang et al. (2023), which directly compared ¹⁹F NMR and cryo-EM to study the conformational ensemble of a membrane transporter.[5][6][7] This showcases a powerful example of cross-validation.

Conformational State¹⁹F NMR Population (%)Cryo-EM Population (%)
Inward-facing state (IFS-A)~50~45
Inward-facing state (IFS-B)~30~35
Outward-facing state (OFS)~20~20

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reproducible scientific research. Here, we outline the key steps for performing ¹⁹F NMR experiments for cross-validation purposes.

Protocol 1: Ligand-Observed ¹⁹F NMR for Fragment Screening and Affinity Determination

This protocol is designed for the initial screening of fluorinated fragment libraries and subsequent determination of binding affinities.

  • Sample Preparation:

    • Prepare a stock solution of the target protein in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Prepare stock solutions of the fluorinated fragments in a compatible solvent (e.g., DMSO-d₆).

    • Create fragment mixtures for screening, ensuring no overlap in the ¹⁹F NMR chemical shifts of the individual fragments.

    • For the NMR experiment, prepare samples containing the protein (typically 1-10 µM) and the fragment mixture (typically 100-200 µM per fragment) in the NMR buffer with 10% D₂O.

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹⁹F NMR spectra on a spectrometer equipped with a fluorine probe.

    • A standard 1D pulse sequence with proton decoupling is typically used.

    • To detect weak binders, a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence can be employed to filter out signals from rapidly tumbling (unbound) fragments.[3]

    • Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, Mnova).

    • Identify "hits" by observing changes in the ¹⁹F NMR signal (e.g., line broadening, chemical shift perturbation, or a decrease in signal intensity in a CPMG experiment) in the presence of the protein.

    • For affinity determination (Kd), titrate the hit fragment into a solution of the protein and monitor the change in the ¹⁹F chemical shift or line shape. Fit the data to a suitable binding isotherm.[8]

Protocol 2: Protein-Observed ¹⁹F NMR for Structural and Conformational Analysis

This protocol is used to study the protein's structure and conformational changes upon ligand binding or other perturbations.

  • Protein Labeling:

    • Incorporate a fluorine-labeled amino acid (e.g., 5-fluoro-tryptophan) into the protein of interest during expression in an appropriate auxotrophic E. coli strain.

    • Alternatively, chemically label a specific cysteine residue with a fluorine-containing probe.

    • Purify the labeled protein to homogeneity.

  • Sample Preparation:

    • Prepare the ¹⁹F-labeled protein sample in a suitable NMR buffer (typically 50-200 µM) containing 10% D₂O.

    • For ligand binding studies, prepare stock solutions of the ligands of interest.

  • NMR Data Acquisition:

    • Acquire 1D ¹⁹F NMR spectra. The simplicity of the spectra, often with one peak per labeled site, allows for rapid data acquisition.[9]

    • Record spectra in the absence and presence of ligands or other perturbants.

  • Data Processing and Analysis:

    • Process the spectra and monitor changes in the ¹⁹F chemical shifts and/or line shapes.

    • Chemical shift perturbations (CSPs) indicate changes in the local environment of the fluorine probe and can be used to map binding sites or allosteric effects.

    • Changes in the relative populations of different peaks can provide quantitative information on conformational equilibria.[5][6][7]

Mandatory Visualization

Diagrams are essential for visualizing complex workflows and relationships. The following diagrams were created using the DOT language to illustrate key processes in the cross-validation of ¹⁹F NMR data.

Experimental_Workflow_Ligand_Observed_NMR cluster_screening Fragment Screening cluster_validation Hit Validation & Characterization Fragment Library Fragment Library 19F NMR Screening 19F NMR Screening Fragment Library->19F NMR Screening Protein Target Protein Target Protein Target->19F NMR Screening Hit Identification Hit Identification 19F NMR Screening->Hit Identification Affinity Determination (19F NMR) Affinity Determination (19F NMR) Hit Identification->Affinity Determination (19F NMR) X-ray Crystallography X-ray Crystallography Hit Identification->X-ray Crystallography ITC ITC Hit Identification->ITC Binding Pose Binding Pose X-ray Crystallography->Binding Pose Thermodynamics Thermodynamics ITC->Thermodynamics

Caption: Workflow for ligand-observed ¹⁹F NMR screening and cross-validation.

Experimental_Workflow_Protein_Observed_NMR Protein Expression & 19F Labeling Protein Expression & 19F Labeling Protein Purification Protein Purification Protein Expression & 19F Labeling->Protein Purification 19F NMR Spectroscopy 19F NMR Spectroscopy Protein Purification->19F NMR Spectroscopy Ligand Titration Ligand Titration 19F NMR Spectroscopy->Ligand Titration Cryo-EM Cryo-EM 19F NMR Spectroscopy->Cryo-EM X-ray Crystallography X-ray Crystallography 19F NMR Spectroscopy->X-ray Crystallography Conformational Analysis Conformational Analysis Ligand Titration->Conformational Analysis Structural Ensemble Structural Ensemble Cryo-EM->Structural Ensemble Static Structure Static Structure X-ray Crystallography->Static Structure Logical_Relationship_Cross_Validation 19F NMR Data 19F NMR Data Integrative Structural Model Integrative Structural Model 19F NMR Data->Integrative Structural Model Dynamics & Interactions X-ray Crystallography Data X-ray Crystallography Data X-ray Crystallography Data->Integrative Structural Model High-Resolution Static Structure Cryo-EM Data Cryo-EM Data Cryo-EM Data->Integrative Structural Model Conformational Heterogeneity

References

Evaluating the Perturbation of 5,5,5-Trifluoroleucine on Protein Dynamics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of non-canonical amino acids into proteins is a powerful strategy for modulating their structure, stability, and function. Among these, 5,5,5-Trifluoroleucine (TFL) has emerged as a valuable tool for probing protein dynamics and enhancing stability. This guide provides a comparative analysis of the effects of TFL on protein dynamics, presenting experimental data and detailed protocols to aid researchers in evaluating its utility against other alternatives.

Impact on Protein Stability

The incorporation of TFL into the hydrophobic core of proteins has been shown to significantly enhance their thermal and chemical stability. The trifluoromethyl group is more hydrophobic than the corresponding methyl group of leucine, which can lead to more favorable packing interactions within the protein core.

A study on the coiled-coil peptide GCN4-p1 provides a direct comparison of the thermal stability of the wild-type peptide with variants containing the (2S,4S) and (2S,4R) stereoisomers of this compound.[1] The thermal melting temperatures (Tm), determined by circular dichroism (CD) spectroscopy, are summarized in the table below.

Peptide VariantLeucine AnalogMelting Temperature (Tm) in °CChange in Tm (ΔTm) vs. Wild-Type (°C)
GCN4-p1 (Wild-Type)L-Leucine55-
(2S,4S)-TFL-GCN4-p1(2S,4S)-5,5,5-Trifluoroleucine65+10
(2S,4R)-TFL-GCN4-p1(2S,4R)-5,5,5-Trifluoroleucine65+10
Equimolar Mixture(2S,4S)- & (2S,4R)-TFL68+13

Data sourced from Montclare, J.K., et al. (2009).[1]

The increased stability conferred by fluorinated leucine analogs can also manifest as enhanced resistance to proteolytic degradation. A comparative study on a model peptide demonstrated that the incorporation of hexafluoroleucine (Hfl), a more extensively fluorinated analog of leucine, significantly increased its stability against various proteases. While not a direct comparison with TFL, these data provide insights into the general effects of side-chain fluorination on proteolytic resistance.

Peptide VariantPosition of Amino Acid% Intact Peptide after 24h (α-Chymotrypsin)% Intact Peptide after 24h (Elastase)
Control Peptide (with Leucine)P1'~0%~40%
Hfl-PeptideP1'~85%~80%

Data adapted from a study on hexafluoroleucine to illustrate the concept of enhanced proteolytic stability.[2][3]

Probing Protein Dynamics with ¹⁹F NMR

This compound serves as an excellent probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus has a large chemical shift dispersion, making it highly sensitive to the local electronic environment. This sensitivity allows for the detection of subtle conformational changes in proteins upon ligand binding, mutation, or changes in environmental conditions.

While TFL is a powerful probe, other fluorinated amino acids are also commonly used. The choice of probe depends on the specific application and the desired location of the label within the protein.

Fluorinated Amino AcidKey FeaturesCommon Applications
This compound (TFL) Aliphatic, trifluoromethyl group provides a strong ¹⁹F signal. More hydrophobic than leucine.Probing hydrophobic core dynamics, protein stability, and ligand binding in hydrophobic pockets.
Hexafluoroleucine (Hfl) Highly fluorinated, significantly more hydrophobic than leucine.Enhancing protein stability, studying the fluorous effect in protein cores.[4]
4-Fluoro-L-phenylalanine Aromatic, single fluorine substitution.Probing aromatic interactions, ligand binding at aromatic sites.
3-Fluoro-L-tyrosine Aromatic, single fluorine substitution, retains hydroxyl group.Studying hydrogen bonding networks and phosphorylation-induced conformational changes.
5-Fluoro-L-tryptophan Aromatic, single fluorine substitution on the indole ring.Investigating protein-protein interactions and changes in solvent exposure.

The primary advantage of TFL is its structural similarity to leucine, a common amino acid, allowing for its incorporation with potentially minimal perturbation to the overall protein fold while introducing a sensitive ¹⁹F NMR reporter.

Experimental Protocols

This protocol is adapted from the study by Montclare et al. (2009) for the expression of TFL-containing peptides in a leucine auxotrophic E. coli strain.[1]

  • Bacterial Strain: Use a leucine auxotrophic E. coli strain (e.g., LAM1000).

  • Expression Vector: Clone the gene of interest into a suitable expression vector (e.g., pQEA1 under a lac promoter).

  • Culture Medium: Prepare M9 minimal medium supplemented with all essential amino acids except for leucine.

  • Induction and Amino Acid Supplementation:

    • Grow the bacterial culture at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 1 mM).

    • Simultaneously, supplement the culture with this compound (either stereoisomer or a mixture) at a final concentration of 250 mg/L.

  • Harvesting and Purification:

    • Continue to grow the culture for 4-6 hours post-induction.

    • Harvest the cells by centrifugation.

    • Lyse the cells and purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

This protocol allows for the determination of the melting temperature (Tm) of a protein, providing a quantitative measure of its thermal stability.[1]

  • Sample Preparation:

    • Prepare protein samples at a concentration of 10-20 µM in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Ensure the buffer has low absorbance in the far-UV region.

  • CD Spectropolarimeter Setup:

    • Use a CD spectropolarimeter equipped with a temperature controller.

    • Use a quartz cuvette with a 1 mm path length.

  • Data Acquisition:

    • Monitor the CD signal at a wavelength corresponding to a maximum in the protein's secondary structure signal (e.g., 222 nm for α-helical proteins).

    • Increase the temperature from a starting point (e.g., 20°C) to a final temperature where the protein is fully denatured (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

  • Data Analysis:

    • Plot the CD signal at 222 nm as a function of temperature.

    • Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.

This generalized protocol outlines the steps for comparing the dynamics of a TFL-containing protein with a wild-type or other labeled variant.

  • Sample Preparation:

    • Express and purify the wild-type and TFL-labeled proteins as described above.

    • Prepare NMR samples of each protein at a concentration of 50-200 µM in a deuterated buffer.

    • Add a known concentration of a fluorine-containing reference compound (e.g., trifluoroacetic acid) for chemical shift referencing.

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹⁹F NMR spectra for both the wild-type (as a control for background signals) and the TFL-labeled protein.

    • To probe dynamics, measure ¹⁹F spin-lattice (T₁) and spin-spin (T₂) relaxation times.

  • Comparative Analysis:

    • Chemical Shifts: Compare the ¹⁹F chemical shifts of the TFL residues. The dispersion of chemical shifts provides information on the different local environments of the TFL probes.

    • Line Widths: Broader lines can indicate intermediate exchange processes on the NMR timescale, suggesting conformational dynamics.

    • Relaxation Data: Differences in T₁ and T₂ relaxation times between different TFL residues or upon perturbation (e.g., ligand binding) can provide quantitative insights into the pico- to nanosecond and micro- to millisecond timescale motions of the protein backbone and side chains.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a representative signaling pathway that can be investigated using TFL as a probe.

experimental_workflow cluster_expression Protein Expression cluster_purification Purification cluster_analysis Comparative Analysis WT_Expression Wild-Type Protein (with Leucine) WT_Purification Purify Wild-Type WT_Expression->WT_Purification TFL_Expression TFL-Labeled Protein (with 5,5,5-TFL) TFL_Purification Purify TFL-Protein TFL_Expression->TFL_Purification CD_Spectroscopy CD Spectroscopy (Thermal Stability) WT_Purification->CD_Spectroscopy Proteolysis_Assay Proteolysis Assay (Stability) WT_Purification->Proteolysis_Assay TFL_Purification->CD_Spectroscopy NMR_Spectroscopy 19F NMR (Dynamics) TFL_Purification->NMR_Spectroscopy TFL_Purification->Proteolysis_Assay

Caption: Experimental workflow for comparing the stability and dynamics of wild-type and TFL-labeled proteins.

signaling_pathway Ligand Ligand Receptor Receptor Tyrosine Kinase (TFL-labeled at Leucine-rich domain) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Conformational change (probed by 19F NMR) Adaptor Adaptor Protein (e.g., Grb2) Dimerization->Adaptor GEF GEF (e.g., Sos) Adaptor->GEF Ras Ras GEF->Ras MAPK_Cascade MAPK Cascade (Raf -> MEK -> ERK) Ras->MAPK_Cascade Transcription_Factor Transcription Factor MAPK_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: A representative signaling pathway where TFL can probe ligand-induced conformational changes.

References

Safety Operating Guide

Proper Disposal of 5,5,5-Trifluoroleucine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 5,5,5-Trifluoroleucine, ensuring the safety of laboratory personnel and environmental compliance.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a leucine analog used in peptide synthesis. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Hazard Information

This compound is classified with several hazards that necessitate careful handling. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Before handling, it is imperative to be familiar with the information provided in the Safety Data Sheet (SDS) and to wear the appropriate Personal Protective Equipment (PPE).

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]P264, P270, P301+P312, P501
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[1]P264, P280, P302+P352, P332+P313, P362
Serious Eye Damage/Eye Irritation (Category 2)Causes serious eye irritation.[1]P264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) (Category 3)May cause respiratory irritation.[1]P261, P271, P304+P340, P312, P403+P233, P405

Personal Protective Equipment (PPE) Requirements:

EquipmentSpecification
Eye ProtectionEyeshields or safety glasses.
Hand ProtectionProtective gloves (e.g., Nitrile rubber).
Respiratory ProtectionDust mask type N95 (US) or equivalent.[2][3]
Body ProtectionLab coat.
Step-by-Step Disposal Procedures

The fundamental principle for the disposal of this compound is to treat it as hazardous waste. It must not be disposed of down the drain or in regular trash.[1][4] All chemical waste must be collected and managed by an authorized hazardous waste collection program.[1]

1. Waste Segregation:

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Collect solid this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, paper towels), in a designated, compatible hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other incompatible waste streams. For instance, keep halogenated and non-halogenated solvent wastes separate if required by your institution's waste management program.

2. Waste Container Selection and Labeling:

  • Container Choice: Use only appropriate, leak-proof, and chemically compatible containers for waste storage. The original container may be used if it is in good condition.[5] Containers must have a secure cap and be kept closed except when adding waste.[1][5][6]

  • Labeling: All hazardous waste containers must be clearly labeled as soon as the first drop of waste is added.[7][8] The label must include:

    • The words "HAZARDOUS WASTE".[9][10]

    • The full chemical name(s) of the contents (i.e., "this compound" and any other components). Avoid abbreviations or chemical formulas.[9]

    • The approximate percentages of each component.[9]

    • The date accumulation started.[10]

    • The name and contact information of the Principal Investigator or waste generator.[9]

    • A description of the waste's hazards (e.g., toxic, irritant).[10]

3. Storage in a Satellite Accumulation Area (SAA):

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[5][6]

  • The SAA must be at or near the point of waste generation.[6]

  • Store waste containers in a designated location within the SAA that does not interfere with laboratory operations.[11]

  • Ensure that incompatible wastes are segregated to prevent accidental mixing. For example, store acids and bases separately.[5]

  • Use secondary containment, such as trays, to catch any potential leaks from the primary container.[11]

4. Arranging for Waste Pickup:

Once the waste container is full, or within one year of the accumulation start date, arrange for its removal by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[5][6]

Emergency Procedures: Spill and Exposure

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Cleanup:

For a minor spill of solid this compound:

  • Alert personnel in the immediate area.[3]

  • Wear appropriate PPE (gloves, eye protection, lab coat, and respiratory protection).[1]

  • Control the spread: Use dry cleanup procedures and avoid generating dust.[1]

  • Collect the material: Carefully sweep or scoop the spilled solid into a designated hazardous waste container.[1]

  • Decontaminate the area: Wash the spill area down with large amounts of water, but prevent runoff into drains.[1]

  • Dispose of cleanup materials: All materials used for cleanup (e.g., paper towels, contaminated gloves) must be placed in the solid hazardous waste container.[12]

  • Label the waste container with details of the spill cleanup contents.

For larger spills, or if you are not trained or equipped to handle the spill, evacuate the area and contact your institution's emergency response team.

Exposure Procedures:

  • Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Flush the affected skin and hair with running water and soap. If irritation occurs, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If there are any signs of respiratory distress, seek medical attention.[1]

  • Ingestion: If swallowed, do NOT induce vomiting. Seek immediate medical attention and provide a copy of the SDS to the medical personnel.[1]

Disposal Workflow and Logic

The following diagrams illustrate the procedural flow for the proper disposal of this compound and the decision-making process in the event of a spill.

Caption: Workflow for the disposal of this compound waste.

SpillResponse Spill Spill of this compound Occurs IsMinor Is the spill minor and can be safely handled by lab personnel? Spill->IsMinor MinorCleanup 1. Alert others in the area. 2. Wear appropriate PPE. 3. Contain and clean up the spill. 4. Decontaminate the area. IsMinor->MinorCleanup  Yes MajorResponse 1. Evacuate the immediate area. 2. Alert others and the lab supervisor. 3. Contact institution's emergency response. IsMinor->MajorResponse  No DisposeWaste Collect all cleanup materials in a labeled hazardous waste container. MinorCleanup->DisposeWaste Report Report the incident to the lab supervisor and EH&S. MajorResponse->Report DisposeWaste->Report

Caption: Decision-making process for a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5,5-Trifluoroleucine
Reactant of Route 2
5,5,5-Trifluoroleucine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。